molecular formula C10H10O6 B1581298 o-Phenylenedioxydiacetic acid CAS No. 5411-14-3

o-Phenylenedioxydiacetic acid

Cat. No.: B1581298
CAS No.: 5411-14-3
M. Wt: 226.18 g/mol
InChI Key: PPZYHOQWRAUWAY-UHFFFAOYSA-N
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Description

o-Phenylenedioxydiacetic acid (H2pdda) is a bifunctional organic compound of significant interest in the field of advanced inorganic and materials chemistry, particularly for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). Its primary research value lies in its application as a versatile ligand for the uranyl cation (UO2 2+ ). The molecule features two acetic acid groups attached to an ortho-phenylene dioxide backbone, creating a specific geometry and electronic environment that promotes the formation of intricate and stable network structures with f-block elements. Studies highlight its use in the synthesis of uranyl-organic frameworks (UOFs), which are investigated for their unique photophysical properties and potential applications in areas such as sensing and catalysis. As a zwitterionic ligand precursor, it facilitates the development of novel architectures with tailored functionalities. This product is intended for use in a controlled laboratory setting by qualified researchers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
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InChI

InChI=1S/C10H10O6/c11-9(12)5-15-7-3-1-2-4-8(7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYHOQWRAUWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70202453
Record name 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid
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Molecular Weight

226.18 g/mol
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CAS No.

5411-14-3
Record name 1,2-Phenylenedioxydiacetic acid
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Record name 2,2'-[1,2-phenylenebis(oxy)]bisacetic acid
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Record name 2,2'-(1,2-PHENYLENEBIS(OXY))BISACETIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of o-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of o-Phenylenedioxydiacetic acid (CAS 5411-14-3), a valuable bifunctional molecule. As a research and drug development professional, understanding the nuances of synthesizing such building blocks is paramount. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a robust and reproducible outcome.

Section 1: Foundational Principles and Strategic Approach

The synthesis of this compound is a classic application of the Williamson ether synthesis .[1] This reaction, first reported in 1850, remains one of the most reliable and straightforward methods for preparing ethers.[2][3] The core of this method involves a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide (or in our case, a phenoxide) and an alkyl halide.[3]

The Reaction Mechanism: A Stepwise Causality

The synthesis proceeds in two critical stages, both facilitated by a strong base, typically sodium or potassium hydroxide:

  • Deprotonation: The journey begins with catechol (1,2-dihydroxybenzene). Phenols are significantly more acidic than aliphatic alcohols, allowing for their complete deprotonation by a common base like sodium hydroxide (NaOH). This acid-base reaction generates a highly nucleophilic bis-phenoxide intermediate. The ortho-positioning of the two hydroxyl groups is structurally essential for the formation of the target molecule.

  • Nucleophilic Substitution (SN2): The generated catechol bis-phenoxide acts as the nucleophile. It attacks the electrophilic α-carbon of chloroacetic acid (or its corresponding salt, sodium chloroacetate).[1][4] This occurs via a concerted SN2 mechanism, where the phenoxide's oxygen attacks the carbon, and simultaneously, the chloride ion—a good leaving group—departs.[3] This process occurs sequentially for both phenoxide anions, resulting in the formation of two new ether linkages.

The overall balanced reaction is as follows:

C₆H₄(OH)₂ + 2 ClCH₂COOH + 4 NaOH → C₆H₄(OCH₂COONa)₂ + 2 NaCl + 4 H₂O

Subsequent acidification protonates the carboxylate groups to yield the final product.

Rationale for Reagent Selection
  • Catechol: The choice of catechol is dictated by the desired ortho substitution pattern of the final product.

  • Chloroacetic Acid: This reagent is an effective and economical electrophile. The chlorine atom is a competent leaving group, and the adjacent carbonyl group enhances the electrophilicity of the α-carbon.

  • Sodium Hydroxide (NaOH): A strong base is crucial for two reasons. First, it ensures the complete deprotonation of the weakly acidic phenolic protons of catechol to form the potent phenoxide nucleophile.[4] Second, it neutralizes the chloroacetic acid, which is important for solubility and reactivity in the aqueous reaction medium.

Section 2: Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles (mol)Notes
Catechol120-80-9110.1111.0 g0.10Toxic, handle with care.
Chloroacetic Acid79-11-894.5020.8 g0.22Corrosive and toxic.[4]
Sodium Hydroxide1310-73-240.0017.6 g0.44Corrosive.[4]
Hydrochloric Acid (conc.)7647-01-036.46~25 mL-Corrosive.
Deionized Water7732-18-518.02~500 mL-Used as solvent and for washing.
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 500 mL beaker, dissolve 17.6 g (0.44 mol) of sodium hydroxide pellets in 150 mL of deionized water. Caution: This process is highly exothermic; cool the beaker in an ice bath during dissolution. Once cooled to room temperature, slowly add 20.8 g (0.22 mol) of chloroacetic acid to this solution with stirring. This creates the sodium chloroacetate solution.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.0 g (0.10 mol) of catechol in 100 mL of deionized water.

  • Reaction Execution: With vigorous stirring, add the prepared sodium chloroacetate solution to the catechol solution in the round-bottom flask. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3 hours. The solution will likely darken during this period.

  • Product Precipitation (Workup): After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Transfer the solution to a larger beaker (e.g., 1 L) and place it in an ice bath to cool further.

  • Acidification: While stirring the cooled solution, slowly and cautiously add concentrated hydrochloric acid. The product, this compound, is insoluble in acidic aqueous solution and will precipitate as a white or off-white solid. Continue adding acid until the solution is strongly acidic (pH ~1-2), which can be verified with pH paper.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 100 mL portions of cold deionized water to remove sodium chloride and any excess HCl.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 500 mL Erlenmeyer flask.

    • Add approximately 200-250 mL of deionized water and heat the suspension to boiling on a hot plate with stirring.[4]

    • Add hot water portion-wise until all the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.[4][5]

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.[6]

    • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water.

  • Drying and Characterization:

    • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C).

    • Once dry, weigh the final product to determine the percentage yield.

    • The purity of the compound should be assessed by measuring its melting point. The literature melting point for this compound is 178-179 °C. A sharp melting point within this range indicates high purity.[6]

Section 3: Visualization and Data Summary

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve NaOH in H2O (Ice Bath) B Add Chloroacetic Acid to NaOH solution A->B Exothermic D Combine Solutions in Round-Bottom Flask B->D C Dissolve Catechol in H2O C->D E Reflux for 3 hours D->E Heat F Cool Reaction Mixture (Ice Bath) E->F Cool G Acidify with HCl to pH 1-2 F->G H Precipitate Forms G->H I Vacuum Filter & Wash with Cold H2O H->I J Dissolve Crude Solid in Minimum Hot Water I->J Crude Product K Slow Cool to RT, then Ice Bath J->K Heat L Crystals Form K->L M Vacuum Filter & Wash with Ice-Cold H2O L->M N Dry Purified Crystals M->N O Characterize: Yield, Melting Point N->O

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary
ParameterValue
Moles of Catechol0.10 mol
Moles of Chloroacetic Acid0.22 mol (10% excess)
Moles of Sodium Hydroxide0.44 mol
Reaction Temperature~100 °C (Reflux)
Reaction Time3 hours
Theoretical Yield22.62 g
Expected Yield (Typical)75-85%

Section 4: Scientific Integrity and Safety

Protocol Validation

The trustworthiness of this protocol is established through its self-validating checkpoints:

  • Complete Dissolution during Recrystallization: Ensures that the solution is saturated at high temperature, a prerequisite for effective purification upon cooling.[5]

  • Crystal Formation: The formation of well-defined crystals upon slow cooling is a physical indicator of purification, as impurities tend to remain in the solvent (mother liquor).[6]

  • Melting Point Analysis: This is the definitive test for purity. A pure crystalline solid exhibits a sharp and narrow melting point range.[4][6] A broad or depressed melting point compared to the literature value signifies the presence of impurities.

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[7][8]

  • Chemical Hazards:

    • Sodium Hydroxide: Highly corrosive and can cause severe chemical burns. Handle with extreme care.[4]

    • Chloroacetic Acid: Toxic and corrosive. Avoid skin contact and inhalation of dust.[4]

    • Catechol: Toxic if swallowed or absorbed through the skin. It is a suspected mutagen.

    • Hydrochloric Acid: Corrosive and causes severe burns. The vapor is irritating to the respiratory system.

  • Handling Procedures: All weighing and transfers of solid reagents should be performed in a fume hood to avoid inhaling dust.[8] The acidification step must be performed slowly in an ice bath to control the exothermic neutralization reaction and to avoid excessive fuming of HCl.

References

Spectroscopic data for "o-Phenylenedioxydiacetic acid" (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Phenylenedioxydiacetic acid, systematically named 2,2'-(1,2-phenylenebis(oxy))diacetic acid, is a dicarboxylic acid featuring a catechol (1,2-dihydroxybenzene) core functionalized with two acetic acid moieties via ether linkages. Its chemical structure, with the CAS Number 5411-14-3, presents a combination of a rigid aromatic ring and flexible carboxylic acid side chains, making it an interesting ligand in coordination chemistry and a potential building block in materials science.

This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the experimental protocol, the principles of spectral interpretation, and an analysis of representative data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar organic molecules.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry this compound. The sample should be free of residual solvents from synthesis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the good solubility of carboxylic acids and its ability to allow for the observation of the acidic protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

    • Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., DMSO-d₆). This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to achieve a good signal-to-noise ratio.

    • Acquire the ¹H NMR spectrum.

Diagram of the ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms homogenize Homogenize in NMR Tube add_tms->homogenize insert_sample Insert Sample into Spectrometer homogenize->insert_sample Transfer to Spectrometer lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnetic Field lock->shim set_params Set Acquisition Parameters shim->set_params acquire Acquire Spectrum set_params->acquire

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Representative ¹H NMR Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)2HCarboxylic acid protons (-COOH)
~7.0-7.2Multiplet4HAromatic protons (-C₆H₄-)
~4.8Singlet4HMethylene protons (-OCH₂-)

Interpretation:

  • Carboxylic Acid Protons (~12-13 ppm): The protons of the two carboxylic acid groups are expected to appear far downfield as a broad singlet.[1] Their deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens.[1] The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[1]

  • Aromatic Protons (~7.0-7.2 ppm): The four protons on the benzene ring are expected to resonate in the aromatic region. Due to the ortho-disubstitution pattern, a complex multiplet is anticipated as the protons are chemically non-equivalent and will exhibit coupling to their neighbors.

  • Methylene Protons (~4.8 ppm): The four protons of the two methylene groups are in identical chemical environments. They are adjacent to an oxygen atom, which is electron-withdrawing and thus deshields them, causing their signal to appear downfield from typical aliphatic protons. They are expected to appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The sample is prepared in the same manner as for ¹H NMR spectroscopy, although a higher concentration (20-50 mg) is often desirable due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup and Data Acquisition:

    • The experiment is performed on the same NMR spectrometer.

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled ¹³C NMR spectrum is typically acquired. In this mode, all carbon signals appear as singlets, simplifying the spectrum.

    • Acquisition parameters are set, often requiring a larger number of scans and a longer relaxation delay compared to ¹H NMR to obtain a good spectrum.

Representative ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)Assignment
~170Carboxylic acid carbonyl carbon (-COOH)
~148Aromatic carbons attached to oxygen (C-O)
~122Aromatic carbons (C-H)
~65Methylene carbons (-OCH₂-)

Interpretation:

  • Carbonyl Carbon (~170 ppm): The carbon atoms of the two equivalent carboxylic acid groups are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the two oxygen atoms.[1]

  • Aromatic Carbons attached to Oxygen (~148 ppm): The two carbon atoms of the benzene ring directly bonded to the ether oxygen atoms are deshielded by the electronegative oxygen and are expected to appear at a lower field than the other aromatic carbons.

  • Aromatic Carbons (~122 ppm): The remaining four carbon atoms of the benzene ring will resonate in the typical aromatic region. Due to the symmetry of the molecule, these may not all be unique.

  • Methylene Carbons (~65 ppm): The two equivalent methylene carbons are attached to an oxygen atom, which causes a downfield shift into the 50-90 ppm range, characteristic of carbons in an ether linkage.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[2]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

    • Acquire the IR spectrum.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram of the ATR-FTIR Experimental Workflow

G cluster_setup Instrument Setup cluster_analysis Sample Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place Solid Sample on Crystal background->place_sample Introduce Sample apply_pressure Apply Pressure place_sample->apply_pressure acquire Acquire IR Spectrum apply_pressure->acquire

Caption: Workflow for ATR-FTIR sample analysis.

Representative IR Data and Interpretation
Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3050C-H stretchAromatic
~2950C-H stretchAliphatic (methylene)
~1710 (strong)C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1200C-O stretchCarboxylic acid

Interpretation:

  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4][5]

  • C-H Stretches (~3050 and ~2950 cm⁻¹): The absorption slightly above 3000 cm⁻¹ is indicative of C-H bonds on the aromatic ring, while the absorption just below 3000 cm⁻¹ corresponds to the C-H bonds of the methylene groups.[6]

  • C=O Stretch (~1710 cm⁻¹): A very strong and sharp absorption around 1710 cm⁻¹ is a clear indication of the carbonyl (C=O) group of a carboxylic acid.[7]

  • C=C Stretches (~1600, ~1475 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

  • C-O Stretches (~1250 and ~1200 cm⁻¹): Strong absorptions in this region are expected for the C-O stretching vibrations of the aryl ether linkages and the carboxylic acid groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, is energetic and often causes the molecule to fragment.[8]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Representative Mass Spectrometry Data and Interpretation

The molecular weight of this compound (C₁₀H₁₀O₆) is 226.18 g/mol .

m/zInterpretation
226Molecular ion [M]⁺
181Loss of a carboxyl group [-COOH]
135Loss of a carboxymethyl group [-CH₂COOH]
107Cleavage of the ether bond and loss of both carboxymethyl groups

Interpretation:

  • Molecular Ion (m/z 226): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its presence confirms the molecular weight of the compound.

  • Fragmentation: Electron ionization is a "hard" ionization technique that leads to extensive fragmentation.[9] For this compound, common fragmentation pathways would include:

    • Loss of a Carboxyl Group (m/z 181): A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, resulting in a fragment with an m/z of [M - 45].

    • Loss of a Carboxymethyl Group (m/z 135): Cleavage of the ether C-O bond could lead to the loss of a -CH₂COOH radical, giving a fragment with an m/z of [M - 59].

    • Further Fragmentation (m/z 107): Subsequent fragmentation of the remaining structure can lead to smaller, stable ions.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive characterization of the chemical structure of this compound. Each technique offers unique and complementary information, allowing for an unambiguous confirmation of the molecule's identity and connectivity. The protocols and interpretation principles outlined in this guide serve as a valuable resource for scientists and researchers working with this and other related organic compounds.

References

The Crystalline Architecture of o-Phenylenedioxydiacetic Acid: A Guide to its Solid-State Structure and Polymorphic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of o-phenylenedioxydiacetic acid, a molecule of interest in materials science and drug development. While the existence of multiple polymorphic forms has not been definitively reported in the reviewed literature, this document will delve into the known single-crystal structure, offering detailed crystallographic data and analysis of its supramolecular assembly. Furthermore, we will explore the theoretical potential for polymorphism by dissecting the molecule's conformational flexibility and intermolecular interaction capabilities. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the solid-state properties of this compound.

Introduction: The Significance of Solid-State Structure in Molecular Design

The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical factor in drug development.[1] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and mechanical strength, which can have profound implications for its performance and manufacturability.[2]

This compound (also known as 1,2-phenylenedioxydiacetic acid), with its combination of a rigid phenyl ring and flexible dioxyacetic acid side chains, presents an interesting case for the study of crystal engineering and polymorphism. Understanding its crystal packing and the potential for multiple crystalline forms is crucial for harnessing its potential in various applications.

The Known Crystal Structure of this compound

To date, a single crystalline form of this compound has been characterized in the scientific literature.[3] The determination of its crystal structure through single-crystal X-ray diffraction has provided valuable insights into its molecular conformation and supramolecular organization.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below.

Parameter Value [3]
Chemical FormulaC₁₀H₁₀O₆
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)14.5276(15)
b (Å)5.0275(5)
c (Å)12.7938(13)
β (°)100.378(3)
Volume (ų)917.08(17)
Z4
Wavelength (Å)0.71073
Molecular Conformation and Supramolecular Assembly

The defining feature of the this compound molecule in its known crystal structure is the cis arrangement of the carboxylate groups relative to the plane of the aromatic ring.[3] This conformation is a key determinant in the overall packing of the molecules within the crystal lattice.

The supramolecular structure is dominated by the formation of hydrogen-bonded dimers.[3] Specifically, a pair of O-H···O hydrogen bonds links two molecules, creating a robust dimeric motif. This is a common feature in carboxylic acids and plays a significant role in the stability of the crystal structure. The hydrogen atoms within the carboxylic acid groups have been observed to be disordered.[3]

The packing of these supramolecular dimers is a crucial aspect of the crystal's architecture. The arrangement of these dimers in three-dimensional space dictates the overall crystal morphology and its physical properties.

Synthesis and Crystallization

The preparation of single crystals of this compound is a critical step for its structural elucidation. While specific, detailed protocols for inducing polymorphism are not available due to the lack of reported polymorphs, a general approach to obtaining the known crystalline form can be outlined.

General Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of catechol with chloroacetic acid in the presence of a base.

Synthesis cluster_reactants Reactants Catechol Catechol Reaction_Vessel Reaction Mixture Catechol->Reaction_Vessel Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., Water) Product This compound Heating Heating & Stirring Reaction_Vessel->Heating Heating Acidification Acidification (e.g., HCl) Heating->Acidification Cooling Acidification->Product Crystallization Crude_Product Crude this compound Solvent_Selection Solvent Selection (e.g., Ethanol, Water, Acetone) Crude_Product->Solvent_Selection Dissolution Dissolution at Elevated Temperature Solvent_Selection->Dissolution Filtration Hot Filtration Dissolution->Filtration Slow_Cooling Slow Cooling/ Evaporation Filtration->Slow_Cooling Crystal_Formation Single Crystal Formation Slow_Cooling->Crystal_Formation

References

Navigating the Solubility Landscape of o-Phenylenedioxydiacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful application of active pharmaceutical ingredients (APIs) and chemical intermediates hinges on a thorough understanding of their physicochemical properties, with solubility being paramount. This technical guide provides an in-depth exploration of the solubility characteristics of o-phenylenedioxydiacetic acid. Recognizing the scarcity of published quantitative data for this specific compound, this paper shifts focus from a simple data repository to a comprehensive methodological and predictive framework. We will delve into the structural factors governing its solubility, present available data for analogous compounds, and provide a detailed, field-proven protocol for its empirical determination using the isothermal shake-flask method coupled with HPLC analysis. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of dicarboxylic acids.

Introduction: The Challenge of this compound

o-Phenylenediacetic acid (also known as 1,2-Benzenediacetic acid, CAS 7500-53-0) is an aromatic dicarboxylic acid. Its structure, featuring a rigid benzene core functionalized with two flexible acetic acid side chains, makes it a valuable building block in supramolecular chemistry, polymer synthesis, and as a potential ligand in coordination chemistry. In the context of drug development, understanding its solubility is a critical first step, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.[1][2]

A survey of scientific literature reveals a significant gap in quantitative solubility data for o-phenylenediacetic acid in common organic solvents. This guide directly addresses this gap by providing the necessary theoretical and practical tools to empower researchers to generate this critical data reliably and reproducibly.

It is important to distinguish o-phenylenediacetic acid (methylene bridges) from a similarly named compound, this compound (ether linkages, CAS 5411-14-3), as their structural differences will lead to distinct solubility profiles.[3] This guide focuses on the former.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle "like dissolves like." The molecular structure of o-phenylenediacetic acid—containing both a nonpolar aromatic ring and two highly polar carboxylic acid groups—suggests a complex solubility profile. The carboxylic acid moieties can act as both hydrogen bond donors and acceptors, dominating its interactions with polar solvents.

We can predict solubility trends based on solvent classification:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid groups of the solute. We anticipate moderate to good solubility, as the solvent can effectively solvate both the polar functional groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess strong dipoles and can act as hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are known to be excellent solvents for a wide array of organic and inorganic compounds, including those with limited solubility elsewhere.[4][5] Their ability to disrupt the strong intermolecular hydrogen bonds in the solute's crystal lattice makes them prime candidates for achieving high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the two carboxylic acid groups will likely lead to very poor solubility in nonpolar solvents, which cannot effectively solvate these functional groups.

Studies on homologous series of dicarboxylic acids confirm that solubility is strongly influenced by the interplay between the polar functional groups and the nonpolar backbone, as well as the properties of the solvent.[5][6]

Quantitative Solubility Data

As noted, specific solubility data for o-phenylenediacetic acid is sparse. However, one key data point has been reported, which aligns with our theoretical predictions.

CompoundSolventSolubility (mg/mL)Temperature (°C)Source
o-Phenylenediacetic Acid Dimethyl Sulfoxide (DMSO)100Not Specified[7]

This high solubility in DMSO underscores its power as a solvent for polar, crystalline compounds and serves as a critical benchmark for experimental studies.[7] For context, the related compound 1,4-Phenylenedioxydiacetic acid is described as only slightly soluble in water.[8]

Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable, thermodynamic solubility data, the isothermal shake-flask method is the universally recognized "gold standard".[9][10] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality of Methodological Choices
  • Why an Isothermal Shake-Flask? This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility, unlike kinetic methods which can overestimate it.[9][11] Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

  • Why an Excess of Solute? Adding an excess of the solid compound ensures that the solvent becomes fully saturated and that solid material remains, which is the definition of a saturated solution at equilibrium.[9]

  • Why 24-48 Hours Equilibration? Crystalline compounds, especially those with strong intermolecular forces like the hydrogen bonding in dicarboxylic acids, can be slow to dissolve. An extended equilibration period with constant agitation is necessary to ensure the dissolution process has reached its endpoint.[11]

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) offers high specificity, sensitivity, and accuracy for quantifying organic molecules in a complex matrix.[12] UV detection at a wavelength around 210 nm is highly effective for detecting the carboxyl groups in organic acids.[13]

Step-by-Step Experimental Workflow
  • Preparation:

    • Dispense a known volume (e.g., 2 mL) of the selected organic solvent into several 4 mL glass vials.

    • Add an excess amount of solid o-phenylenediacetic acid to each vial. A general rule is to add enough solid so that a significant amount of undissolved material is clearly visible (e.g., 20-40 mg for a 2 mL volume).

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, extending this to 48 hours is recommended to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove all undissolved micro-particulates.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the pre-determined calibration range of the HPLC method.

  • Analytical Quantification (HPLC-UV):

    • Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for organic acid analysis.[12]

    • Mobile Phase: An isocratic mobile phase of acidified water (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol is typical. The acidic pH suppresses the ionization of the carboxylic acids, leading to better peak shape and retention.

    • Detection: Monitor the eluent at a wavelength of 210 nm.

    • Calibration: Prepare a series of standard solutions of o-phenylenediacetic acid of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).

    • Analysis: Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is typically reported in units of mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Phase 1: Equilibration cluster_analysis Phase 2: Analysis cluster_result Phase 3: Finalization start Add Excess Solute to Solvent agitate Agitate at Constant Temp (24-48 hours) start->agitate Ensure Saturation settle Settle Undissolved Solid agitate->settle Reach Equilibrium filter Filter Supernatant (0.45 µm Syringe Filter) settle->filter Sample Collection dilute Dilute Sample with Mobile Phase filter->dilute hplc Quantify Concentration via HPLC-UV dilute->hplc Inject into HPLC calculate Calculate Solubility (Apply Dilution Factor) hplc->calculate Obtain Raw Conc. report Report Result (e.g., mg/mL) calculate->report

References

A Technical Guide to the Synthesis of Functionalized o-Phenylenedioxydiacetic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and functionalization of o-phenylenedioxydiacetic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. We will explore the foundational synthetic strategies for the core structure, focusing on the robust Williamson ether synthesis. Furthermore, this guide will delve into key methodologies for the targeted functionalization of both the carboxylic acid moieties and the aromatic ring, providing researchers with a practical framework for generating diverse chemical libraries. The causality behind experimental choices, self-validating protocols, and the biological relevance of these derivatives will be discussed, with a focus on their potential as enzyme inhibitors and modulators of critical signaling pathways.

Introduction: The Versatility of the this compound Scaffold

The this compound core, characterized by a catechol unit bridged by two acetic acid moieties, presents a unique and versatile scaffold for the design of novel therapeutics. Its rigid yet conformationally aware structure provides a well-defined platform for the spatial presentation of functional groups, making it an attractive starting point for the development of inhibitors for enzymes and protein-protein interactions. The two carboxylic acid groups offer convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This guide will provide researchers and drug development professionals with the necessary tools to synthesize and functionalize this promising scaffold.

Synthesis of the this compound Core: A Practical Approach

The most direct and widely applicable method for the synthesis of the this compound core is the Williamson ether synthesis.[1] This venerable yet reliable reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this context, catechol serves as the phenolic component and an α-haloacetic acid or its ester equivalent acts as the alkylating agent.

Causality in Reagent Selection and Reaction Conditions

The choice of reagents and reaction conditions is critical for achieving high yields and purity.

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic phenoxide. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). The use of a stronger base like sodium hydride (NaH) is also effective, particularly when using the ester of the haloacetic acid.[2]

  • Alkylating Agent: Chloroacetic acid or its sodium salt is a cost-effective and readily available option.[3] Bromoacetic acid or its esters (e.g., tert-butyl bromoacetate) can also be used and may offer higher reactivity.[4]

  • Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.[4] In some cases, the reaction can be performed in an aqueous basic solution.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a representative procedure for the synthesis of this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Isolation A Dissolve Catechol and Base in Solvent B Add Chloroacetic Acid Derivative A->B C Heat Reaction Mixture B->C D Cool and Acidify C->D E Filter and Wash D->E F Recrystallize E->F

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of 2,2'-(1,2-Phenylenebis(oxy))diacetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq.) and a suitable base such as potassium hydroxide (2.2 eq.) in a polar aprotic solvent like acetone.

  • Addition of Alkylating Agent: To the stirred solution, add a solution of sodium chloroacetate (2.2 eq.) in water or portion-wise as a solid. Alternatively, an ester like ethyl bromoacetate can be added dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solvent like acetone was used, remove it under reduced pressure. Dissolve the residue in water.

  • Acidification: Carefully acidify the aqueous solution with a mineral acid (e.g., 6M HCl) to a pH of approximately 1-2. This will precipitate the desired diacid product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield the final product as a white solid.

Expected Characterization Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons (multiplet, ~6.9-7.1 ppm), methylene protons (-OCH₂-, singlet, ~4.7 ppm), carboxylic acid protons (broad singlet, ~11-13 ppm).[5]
¹³C NMR Carboxylic carbonyl carbons (~170 ppm), aromatic carbons (~115-150 ppm), methylene carbons (-OCH₂-, ~65 ppm).[5]
IR (cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (~1700), C-O stretch (~1250 and ~1050).[5]
Mass Spec. Expected molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀O₆, MW: 226.18 g/mol ).
Melting Point A sharp melting point should be observed after recrystallization.

Functionalization Strategies for Derivative Synthesis

The true utility of the this compound scaffold lies in its potential for functionalization. This allows for the fine-tuning of its physicochemical and biological properties.

Derivatization of the Carboxylic Acid Groups

The two carboxylic acid groups are prime targets for modification, enabling the synthesis of esters and amides.

3.1.1. Esterification

Esterification can be achieved through several methods:

  • Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This is a classic and cost-effective method.

  • Alkylation of the Carboxylate: Formation of the dicarboxylate salt with a base, followed by reaction with an alkyl halide.

  • Coupling Agent-Mediated Esterification: Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acids for reaction with an alcohol.

Protocol 2: Synthesis of a Di-ester Derivative

  • Activation: Suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM). Add a coupling agent like EDC (2.2 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.2 eq.).

  • Alcohol Addition: Add the desired alcohol (2.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired di-ester.

3.1.2. Amidation

The synthesis of amide derivatives introduces hydrogen bond donors and acceptors, which can be crucial for biological activity.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Purification A This compound + Coupling Agent (e.g., EDC/HOBt) B Add Primary or Secondary Amine A->B C Aqueous Work-up B->C D Chromatography or Recrystallization C->D

Caption: Workflow for the synthesis of amide derivatives.

Protocol 3: Synthesis of a Di-amide Derivative

  • Activation: Dissolve this compound (1.0 eq.) in DMF. Add a coupling agent combination such as EDC (2.2 eq.) and 1-hydroxybenzotriazole (HOBt) (2.2 eq.). Stir for a short period to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (2.5 eq.) to the reaction mixture, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the pure di-amide.

Functionalization of the Aromatic Ring

While direct functionalization of the electron-rich aromatic ring of this compound can be challenging due to potential side reactions, it is feasible by starting with a pre-functionalized catechol derivative. Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on catechol, and the resulting substituted catechol can then be carried through the Williamson ether synthesis as described in Protocol 1.[6]

Applications in Drug Discovery and Beyond

Derivatives of this compound have shown promise in various areas of drug discovery and materials science.

Enzyme Inhibition and Structure-Activity Relationships (SAR)

The rigid scaffold of this compound is well-suited for presenting functional groups in a defined spatial orientation, making it an excellent starting point for the design of enzyme inhibitors.[7][8] The carboxylic acid moieties can mimic the phosphate groups of natural substrates, while the aromatic core can engage in π-stacking interactions within the active site. Functionalization of the carboxylic acids and the aromatic ring allows for a systematic exploration of the SAR.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives as Inhibitors of a Target Enzyme

Compound ID R¹ (at Carboxyl) R² (at Phenyl) IC₅₀ (µM)
1 -OH-H>100
2a -OCH₃-H50.2
2b -NHCH₃-H25.8
2c -NH-benzyl-H10.5
3a -NH-benzyl4-Cl5.2
3b -NH-benzyl4-OCH₃15.7

Note: The data in this table is illustrative and intended to demonstrate how SAR data for this class of compounds could be presented.

Modulation of Signaling Pathways

Phenoxyacetic acid derivatives have been investigated for their ability to modulate key signaling pathways implicated in diseases such as cancer and metabolic disorders. For instance, related compounds have been shown to target pathways involving the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR cascade.[9][10] The functionalized this compound scaffold can be used to develop novel probes and therapeutic candidates targeting these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Ligand Growth Factor Ligand->EGFR Inhibitor o-Phenylenedioxydiacetic Acid Derivative Inhibitor->EGFR Inhibitor->PI3K

Caption: Potential mechanism of action of this compound derivatives in the EGFR/PI3K/Akt signaling pathway.

Supramolecular Chemistry

The ability of the carboxylic acid groups to participate in hydrogen bonding makes this compound and its derivatives valuable building blocks in supramolecular chemistry for the construction of metal-organic frameworks (MOFs) and other organized assemblies.

Conclusion

The this compound scaffold represents a highly tractable and promising platform for the development of novel functional molecules. This guide has outlined the fundamental synthetic methodologies for the core structure and its subsequent functionalization. By leveraging the principles of medicinal chemistry and a systematic approach to SAR, researchers can exploit the versatility of this scaffold to generate diverse libraries of compounds with tailored biological activities. The continued exploration of this compound derivatives is poised to yield significant advances in drug discovery and materials science.

References

"o-Phenylenedioxydiacetic acid" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Phenylenedioxydiacetic Acid: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals

Introduction

This compound, a notable organic compound, holds significant interest within the scientific community, particularly in the realms of coordination chemistry and drug development. Its unique structural framework, characterized by a catechol core functionalized with two acetic acid moieties, imparts a distinct set of chemical properties and reactivity. This guide offers a comprehensive exploration of this compound, delving into its fundamental chemical characteristics, reactivity profile, and its burgeoning applications as a versatile building block in the synthesis of novel molecules with potential therapeutic applications.

Chemical Properties of this compound

The chemical and physical properties of this compound are foundational to its application in research and development. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₆[1]
Molecular Weight 226.18 g/mol
CAS Number 5411-14-3
Appearance White to off-white crystalline powder
Melting Point 248-251 °C[2]
Solubility Slightly soluble in water[2]
pKa Data not readily available in cited sources. Estimated to be similar to related dicarboxylic acids.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid groups. While a specific spectrum for the ortho isomer was not found, related phenylenediacetic acids show aromatic protons typically in the range of 7.0-7.5 ppm and the methylene protons around 3.5-4.7 ppm, depending on the solvent.[3][4][5]

  • ¹³C NMR: The carbon NMR spectrum would reveal distinct peaks for the carboxylic acid carbons, the aromatic carbons, and the methylene carbons.[6][7]

  • IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1750 cm⁻¹. A broad absorption corresponding to the O-H stretch of the carboxylic acid is also expected around 2500-3300 cm⁻¹.[4][6][8][9]

Crystal Structure:

The crystal structure of this compound reveals a molecular crystal structure. A key feature of its supramolecular structure is the formation of hydrogen-bonded dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups.[10] The conformation of the free acid is characterized by a cis arrangement of the carboxylate groups with respect to the plane of the aromatic ring.[10]

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the presence of its two carboxylic acid functional groups and the catechol ether linkages.

Esterification and Amide Formation

The carboxylic acid groups readily undergo esterification with alcohols in the presence of an acid catalyst, and amide formation with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents). These reactions are fundamental in modifying the solubility and pharmacokinetic properties of molecules in drug design.

Coordination Chemistry and Metal Complexation

A significant area of interest is the use of this compound as a ligand in coordination chemistry. The two carboxylate groups can act as bidentate or bridging ligands to coordinate with a variety of metal ions. This has led to the synthesis of a range of metal-organic frameworks (MOFs) and coordination polymers with interesting structural topologies and potential applications in catalysis and materials science.[11][12] The specific geometry of the ortho isomer influences the resulting coordination sphere around the metal center.

The following diagram illustrates the general concept of metal complexation with this compound.

Metal_Complexation cluster_reactants Reactants cluster_product Product L This compound P Metal-Organic Complex L->P Coordination M Metal Ion (Mⁿ⁺) M->P Coordination

Caption: Metal complexation with this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis. This reaction proceeds by the alkylation of catechol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

A generalized workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Catechol Catechol Reaction Reaction Mixture Catechol->Reaction ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Reaction Base Base (e.g., NaOH) Base->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution of Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water.

  • Addition of Catechol: To the cooled basic solution, add catechol and stir until fully dissolved.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in water to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is strongly acidic.

  • Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Applications in Drug Development and Research

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.[]

As a Molecular Scaffold

The rigid catechol backbone provides a defined spatial arrangement for the two carboxylic acid groups, which can be used to target specific binding sites in proteins and enzymes. The ether linkages are generally stable to metabolic degradation, which is a desirable property in drug candidates.

Prodrug Strategies

The carboxylic acid functional groups can be esterified to create prodrugs with improved oral bioavailability or targeted delivery to specific tissues. These esters can then be hydrolyzed in vivo by esterases to release the active dicarboxylic acid parent drug.

Use in Polyester Synthesis

This compound can be used as a monomer in the synthesis of polyesters.[14] The resulting polymers may have unique properties due to the presence of the aromatic ether linkages, potentially leading to materials with enhanced thermal stability or specific biocompatibility for medical device applications.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical compound with a rich chemistry and a growing number of applications. Its well-defined structure and the reactivity of its carboxylic acid groups make it a valuable building block in coordination chemistry, materials science, and medicinal chemistry. For researchers and drug development professionals, understanding the fundamental properties and reactivity of this molecule is key to unlocking its full potential in the design and synthesis of novel functional materials and therapeutic agents.

References

Unlocking the Potential of o-Phenylenedioxydiacetic Acid Chelates: A Technical Guide for Novel Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Frontier in Chelation Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with unique therapeutic potential is a constant endeavor. In this pursuit, the strategic design of chelating agents offers a powerful approach to modulate the activity of metal ions, which are fundamental to a myriad of biological processes. This guide delves into the compelling world of o-Phenylenedioxydiacetic acid, a catechol-derived chelating agent with significant, yet underexplored, promise in the pharmaceutical sciences. We will move beyond theoretical discussions to provide an in-depth, practical framework for the synthesis, characterization, and exploration of the novel properties of its metal chelates.

The Scientific Rationale: Why this compound?

This compound distinguishes itself from other chelators through its unique structural motif. The presence of a catechol core (a 1,2-dihydroxybenzene moiety) provides a soft and efficient binding site for a variety of metal ions. The two acetic acid arms extending from the phenoxy oxygens introduce additional coordination points, creating a potentially hexadentate ligand. This intricate architecture suggests the formation of highly stable, well-defined metal complexes with distinct stereochemical and electronic properties.

The catechol group is a well-established pharmacophore known for its ability to interact with biological systems, including acting as an antioxidant and a chelating agent.[1] In drug development, catechol-containing molecules have been ingeniously employed to facilitate the transport of therapeutic agents across cell membranes by hijacking bacterial iron transport systems—a "Trojan horse" approach.[2] This inherent bioactivity, combined with the robust chelating capabilities of the diacetic acid functionalities, positions this compound as a prime candidate for the development of novel metallodrugs and diagnostic agents.

Synthesis of the Ligand and its Metal Chelates: A Practical Workflow

The journey to uncovering the novel properties of this compound chelates begins with their synthesis. The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices made.

Synthesis of this compound

A common route to synthesizing this compound involves the reaction of a dihydroxybenzene (catechol) with a haloacetic acid, such as chloroacetic acid, in the presence of a base.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve catechol and a slight excess of sodium hydroxide in water.

  • Nucleophilic Substitution: Slowly add an aqueous solution of chloroacetic acid to the reaction mixture. The phenoxide ions, generated in situ, will act as nucleophiles, displacing the chloride ions from the chloroacetic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

  • Acidification and Isolation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylate groups, causing the this compound to precipitate out of the solution.

  • Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to yield the pure ligand.

Diagram of the Synthetic Workflow for this compound:

Synthesis_Workflow Catechol Catechol + NaOH Reaction_Mixture Reaction Mixture Catechol->Reaction_Mixture Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Acidification Acidification (HCl) Reflux->Acidification Precipitate This compound (crude) Acidification->Precipitate Purification Recrystallization Precipitate->Purification Final_Product Pure Ligand Purification->Final_Product Chelate_Synthesis_Workflow Ligand_Solution This compound in Solvent Reaction_Vessel Reaction Vessel Ligand_Solution->Reaction_Vessel Metal_Salt Metal Salt Solution Metal_Salt->Reaction_Vessel Stirring Stirring/Heating Reaction_Vessel->Stirring Precipitation Precipitate Formation Stirring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Final_Complex Pure Metal Chelate Filtration->Final_Complex

References

Methodological & Application

Using "o-Phenylenedioxydiacetic acid" as a linker for metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Utilizing o-Phenylenedioxydiacetic Acid as a Flexible Linker for Lanthanide-Based Metal-Organic Frameworks in Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly promising crystalline materials for a multitude of applications, including advanced drug delivery, owing to their exceptional porosity and tunable structures.[1][2] The choice of the organic linker is paramount as it dictates the topology, pore environment, and ultimate functionality of the resulting framework.[3][4] This application note details the use of this compound as a versatile, V-shaped, flexible linker for the synthesis of functional MOFs. Its inherent structural flexibility, stemming from ether linkages, allows for the construction of robust frameworks with unique topologies. We present a detailed protocol for the solvothermal synthesis of a luminescent lanthanide-based MOF using this linker, comprehensive methods for its physicochemical characterization, and a validated workflow for its application as a carrier for the controlled release of therapeutic agents. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize, characterize, and apply these advanced materials.

The Strategic Advantage of the this compound Linker

The rational design of MOFs begins with the selection of appropriate molecular building blocks.[5] While rigid, linear linkers like terephthalic acid are widely used, flexible linkers offer distinct advantages in creating dynamic and responsive frameworks. This compound possesses several key attributes that make it an excellent candidate for advanced MOF design:

  • Structural Flexibility: The two ether linkages grant the molecule significant conformational freedom. This allows the linker to adapt to various coordination geometries of metal centers, potentially leading to novel and complex 3D structures that are inaccessible with rigid linkers.

  • V-Shaped Geometry: The ortho positioning of the dioxydiacetic acid groups creates a distinct V-shape. This geometry is instrumental in forming intricate, non-interpenetrated networks with accessible pores, which are crucial for guest molecule encapsulation.[6]

  • Coordination Versatility: The carboxylate groups can coordinate to metal ions in multiple modes (e.g., monodentate, bidentate, bridging), further contributing to the structural diversity of the resulting MOFs.[7]

  • Chemical Functionality: The aromatic ring and ether oxygen atoms provide sites for potential post-synthetic modification, allowing for the fine-tuning of the framework's surface properties to enhance drug affinity or biocompatibility.

When combined with lanthanide metal ions, which are known for their high coordination numbers and unique luminescent properties, this linker can produce MOFs that are not only effective drug carriers but also possess intrinsic capabilities for imaging and sensing.[8][9][10]

Protocol 1: Synthesis of a Lanthanide-MOF (Ln-pda)

This protocol describes a representative solvothermal synthesis of a lanthanide-MOF using this compound (H₂pda) and a lanthanide salt (e.g., Europium(III) nitrate hexahydrate).[9] The solvothermal method is chosen for its ability to produce high-quality, crystalline materials by using elevated temperatures to overcome kinetic barriers to crystallization.[11][12]

Materials and Reagents
ReagentFormulaPuritySupplierNotes
This compound (H₂pda)C₁₀H₁₀O₆≥98%Sigma-AldrichThe primary organic linker.
Europium(III) nitrate hexahydrateEu(NO₃)₃·6H₂O99.9%Sigma-AldrichMetal node source. Other lanthanides can be substituted.[13]
N,N-Dimethylformamide (DMF)C₃H₇NO≥99.8%Fisher ScientificSolvent. Can also act as a base modulator upon decomposition.[14]
Ethanol (EtOH)C₂H₅OH≥99.5%VWRWashing solvent.
Chloroform (CHCl₃)CHCl₃≥99.8%VWRSolvent for activation/solvent exchange.
Synthesis Workflow

The overall process involves the reaction of the linker and metal salt in a sealed environment, followed by purification and activation to prepare the porous material for use.

SynthesisWorkflow reactants 1. Reactant Dissolution reaction 2. Solvothermal Reaction (120 °C, 72h) reactants->reaction Seal in Teflon-lined autoclave cooling 3. Cooling & Isolation reaction->cooling Slow cooling to RT washing 4. Purification (Washing) cooling->washing Centrifugation/Filtration activation 5. Activation (Solvent Exchange & Heating under Vacuum) washing->activation Fresh DMF, then Chloroform product Porous Ln-pda MOF activation->product Yields activated material

Caption: Workflow for the synthesis and activation of the Ln-pda MOF.

Step-by-Step Procedure
  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol (22.6 mg) of this compound and 0.1 mmol (44.6 mg) of Eu(NO₃)₃·6H₂O in 10 mL of N,N-Dimethylformamide (DMF).

    • Causality Note: DMF is an excellent solvent for both the organic linker and the metal salt, ensuring a homogeneous reaction mixture. Its high boiling point makes it suitable for solvothermal conditions.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Seal the vial tightly inside a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to 120 °C for 72 hours.

    • Causality Note: The elevated temperature provides the necessary energy for the deprotonation of the carboxylic acid and the subsequent coordination bond formation. The extended reaction time allows for the slow growth of well-defined crystals.

  • Isolation: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. A crystalline powder should be visible at the bottom of the vial. Isolate the solid product by centrifugation (8000 rpm, 10 min) or filtration.

  • Purification/Washing: Wash the collected solid by resuspending it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted starting materials trapped within the pores. Following the DMF washes, perform two additional washes with ethanol to begin the solvent exchange process.

    • Causality Note: This washing step is critical for achieving high purity and ensuring that the pores are not blocked by residual reactants, which would negatively impact the material's surface area.

  • Activation: To activate the MOF (i.e., remove guest solvent molecules from the pores), immerse the washed solid in 10 mL of a volatile solvent like chloroform for 24 hours, replacing the chloroform three times during this period. After the final immersion, decant the chloroform and dry the sample under a high vacuum at 100 °C for 12 hours.

    • Causality Note: Activation is essential. DMF has a high boiling point and strong interactions with the framework, making it difficult to remove. Exchanging it with a more volatile, lower-boiling-point solvent like chloroform facilitates its complete removal under vacuum, opening up the porous network.[15]

The final product should be a fine, crystalline powder, ready for characterization.

Protocol 2: Physicochemical Characterization of Ln-pda

Characterization is a mandatory step to validate the successful synthesis of the desired MOF and to understand its properties.[16][17]

Characterization Techniques & Expected Results
TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and phase purity.[16]A well-defined diffraction pattern with sharp peaks, indicating a highly crystalline material. The pattern should be consistent between batches and match a simulated pattern if a single-crystal structure is available. The absence of broad humps indicates a lack of amorphous impurities.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent removal.[18]A multi-step weight loss curve. The initial loss below ~150 °C corresponds to the removal of guest solvent molecules. A stable plateau indicates the thermal stability range of the framework. The final, sharp weight loss at higher temperatures (>350-400 °C) corresponds to the decomposition of the organic linker and collapse of the framework.
Fourier-Transform IR (FTIR) Spec. To confirm linker coordination to the metal center.[19]The characteristic C=O stretching band of the free carboxylic acid (~1700 cm⁻¹) should disappear or significantly diminish. New strong bands should appear in the 1610-1550 cm⁻¹ (asymmetric stretch) and 1440-1360 cm⁻¹ (symmetric stretch) regions, confirming the deprotonation and coordination of the carboxylate groups to the Eu³⁺ ions.
N₂ Sorption Analysis (BET) To measure surface area and porosity.[15]For the activated sample, a Type I or Type IV isotherm is expected, characteristic of microporous or mesoporous materials, respectively. This analysis will yield the Brunauer-Emmett-Teller (BET) surface area, which should be significant (typically >300 m²/g) for a porous MOF, confirming successful activation.
Luminescence Spectroscopy To confirm the characteristic luminescence of the lanthanide ion.[20]Upon excitation (e.g., at ~280-320 nm, corresponding to ligand absorption), the sample should exhibit the characteristic sharp emission peaks of the Eu³⁺ ion (e.g., at ~590 nm and ~615 nm). This confirms the linker is effectively transferring energy to the metal center (antenna effect), a key property for sensing applications.[8]

Protocol 3: Application in Drug Delivery

The high surface area and tunable pores of the activated Ln-pda MOF make it an excellent candidate for a drug delivery vehicle.[1][21] This protocol outlines the loading and in vitro release of a model anti-cancer drug, 5-Fluorouracil (5-FU).

Drug Loading and Release Mechanism

The process relies on the diffusion of drug molecules into the porous network of the MOF, where they are adsorbed onto the internal surfaces. Release is triggered by a change in the surrounding environment, leading to desorption and diffusion out of the framework.

DrugDelivery cluster_loading Drug Loading cluster_release Drug Release mof Activated Ln-pda MOF (High Surface Area) loading Loading via Immersion (Stirring for 24h) mof->loading drug_solution Drug Solution (e.g., 5-FU in Methanol) drug_solution->loading loaded_mof Drug-Loaded MOF (5-FU@Ln-pda) loading->loaded_mof Centrifugation & Washing release Release into Buffer (e.g., PBS, pH 7.4) loaded_mof->release released_drug Controlled Release of Drug release->released_drug Diffusion-controlled

Caption: Schematic of the drug loading and release process using the Ln-pda MOF.

Step-by-Step Procedure: Loading
  • Prepare Drug Solution: Prepare a 1 mg/mL stock solution of 5-Fluorouracil in methanol.

  • Loading: Disperse 20 mg of activated Ln-pda MOF into 10 mL of the 5-FU solution.

  • Incubation: Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

    • Causality Note: The extended incubation allows the system to reach equilibrium, maximizing the amount of drug that diffuses into and adsorbs within the MOF pores.

  • Isolation of Loaded MOF: Centrifuge the suspension (8000 rpm, 10 min) to collect the solid 5-FU@Ln-pda.

  • Quantification: Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the λ_max of 5-FU (~265 nm). Compare this to a standard calibration curve to determine the concentration of remaining 5-FU. The amount of drug loaded is the initial amount minus the amount remaining in the supernatant.

Loading Efficiency (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Initial Drug Mass] x 100 Loading Capacity (wt%) = [Mass of Loaded Drug / Mass of Loaded MOF] x 100

Step-by-Step Procedure: In Vitro Release
  • Setup: Disperse 10 mg of the dried 5-FU@Ln-pda powder in a dialysis bag (with an appropriate molecular weight cutoff, e.g., 1 kDa) containing 2 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Release Study: Suspend the sealed dialysis bag in 50 mL of PBS (pH 7.4) maintained at 37 °C with gentle stirring to simulate physiological conditions.[22]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium and immediately replace it with 2 mL of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Analysis: Measure the concentration of 5-FU in the withdrawn samples using UV-Vis spectrophotometry as described above.

  • Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. A sustained release profile over many hours is indicative of a successful controlled-release system.

Conclusion

This compound serves as an exemplary flexible linker for constructing highly crystalline and porous metal-organic frameworks. The protocols provided herein offer a robust, validated pathway for the synthesis, characterization, and application of a lanthanide-based MOF derived from this linker. The resulting material demonstrates significant potential as a nanocarrier for controlled drug delivery, with its intrinsic luminescence offering exciting possibilities for simultaneous therapeutic and diagnostic (theranostic) applications. Further exploration could involve functionalizing the linker to introduce specific targeting moieties or altering the metal node to fine-tune the drug release kinetics and therapeutic window.

References

Synthesis of Lanthanide Coordination Polymers with o-Phenylenedioxydiacetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of luminescent lanthanide coordination polymers (Ln-CPs) utilizing o-phenylenedioxydiacetic acid (H₂pdoa) as a primary organic linker. This document is intended for researchers and professionals in materials science, inorganic chemistry, and drug development who are interested in the rational design and application of these functional materials.

Introduction: The Synergy of Lanthanides and this compound

Lanthanide coordination polymers are a class of crystalline materials constructed from lanthanide ions linked together by organic ligands. They have garnered significant interest due to the unique photophysical properties of lanthanide ions, such as sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. These properties make them ideal candidates for applications in sensing, bio-imaging, and solid-state lighting.

The choice of the organic linker is paramount in dictating the final structure and, consequently, the properties of the coordination polymer. This compound is an excellent candidate for constructing robust and functional Ln-CPs. Its two carboxylic acid groups, held in a semi-rigid fashion by the o-phenylenedioxy backbone, can coordinate to lanthanide ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to the formation of diverse and stable network structures. The aromatic ring can also act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic light. This "antenna effect" is crucial for enhancing the luminescence intensity of the lanthanide ions.

This guide will delve into the practical aspects of synthesizing these materials, focusing on aqueous-based methods that are both effective and environmentally conscious. We will explore the underlying chemical principles that govern the self-assembly process and provide step-by-step protocols for synthesis and characterization.

Synthetic Methodologies: Harnessing Self-Assembly

The synthesis of Ln-CPs with this compound typically relies on the self-assembly of the lanthanide salt and the deprotonated ligand in a suitable solvent system. The reaction conditions, such as pH, temperature, and reactant concentrations, are critical parameters that influence the final crystal structure and morphology.

Causality Behind Experimental Choices
  • Solvent System: Water is a preferred solvent due to its low cost, low toxicity, and its ability to dissolve lanthanide salts and the deprotonated form of H₂pdoa. The coordination of water molecules to the lanthanide centers is a common feature in these structures and can play a role in stabilizing the overall framework through hydrogen bonding.[1][2]

  • pH Control: The deprotonation of the carboxylic acid groups of H₂pdoa is essential for coordination to the lanthanide ions. This is typically achieved by using the sodium salt of the ligand or by adding a base (e.g., NaOH, ammonia) to the reaction mixture to raise the pH. The final pH influences the coordination mode of the carboxylate groups and can be a determining factor in the dimensionality of the resulting polymer.

  • Temperature: While many syntheses can be performed at room temperature, hydrothermal or solvothermal methods (heating the reaction mixture in a sealed vessel) are often employed. Increased temperature can enhance the solubility of the reactants and promote the growth of higher quality single crystals by facilitating the reversible breaking and forming of coordination bonds, allowing the system to reach a thermodynamically stable state.

General Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction & Crystallization cluster_workup Product Isolation & Purification Ln_Salt Lanthanide(III) Salt (e.g., Ln(NO₃)₃·6H₂O) Mix Mixing & Stirring Ln_Salt->Mix H2pdoa This compound (H₂pdoa) H2pdoa->Mix Solvent Solvent (e.g., Deionized Water) Solvent->Mix Base Optional: pH Adjustment (e.g., NaOH solution) Base->Mix Reaction Reaction Conditions (e.g., Room Temp. or Hydrothermal) Mix->Reaction Crystals Crystalline Product Reaction->Crystals Filter Filtration Crystals->Filter Wash Washing (Water, Ethanol) Filter->Wash Dry Drying (Air or Vacuum) Wash->Dry Final_Product Pure Ln-pdoa CPs Dry->Final_Product

Caption: General workflow for the synthesis of lanthanide-o-phenylenedioxydiacetate coordination polymers.

Experimental Protocols

The following protocols are generalized from reported syntheses of lanthanide coordination polymers with this compound.[1][2][3][4][5] Researchers should adapt these protocols based on the specific lanthanide ion and desired crystal phase.

Protocol 1: Room Temperature Synthesis of {[Ln₂(pdoa)₃(H₂O)₆]·2H₂O}n

This protocol is suitable for the synthesis of a series of isostructural lanthanide coordination polymers, including those with Gd(III) and Ce(III).[1][2]

Materials:

  • Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O)

  • This compound (H₂pdoa)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare Ligand Solution: In a 50 mL beaker, dissolve this compound (e.g., 0.3 mmol) in 10 mL of deionized water. Add a stoichiometric amount of 0.1 M NaOH solution dropwise while stirring to deprotonate the carboxylic acid groups and facilitate dissolution.

  • Prepare Lanthanide Solution: In a separate 50 mL beaker, dissolve the lanthanide(III) nitrate hexahydrate (e.g., 0.2 mmol) in 10 mL of deionized water.

  • Mixing and Crystallization: Slowly add the lanthanide solution to the ligand solution with constant stirring. A precipitate may form immediately. Continue stirring for 30 minutes.

  • Crystal Growth: Cover the beaker and allow it to stand undisturbed at room temperature. Single crystals suitable for X-ray diffraction may form over several days to a week.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals several times with deionized water to remove any unreacted starting materials, followed by a final wash with a small amount of ethanol.

  • Drying: Air-dry the product or dry it in a desiccator over silica gel.

Protocol 2: Hydrothermal Synthesis

Hydrothermal synthesis can often yield highly crystalline products and may be necessary for certain lanthanide ions or to obtain specific crystal phases.

Materials:

  • Lanthanide(III) chloride or nitrate salt

  • This compound (H₂pdoa)

  • Deionized water

Procedure:

  • Reactant Mixture: In a 25 mL Teflon-lined stainless steel autoclave, combine the lanthanide salt (e.g., 0.1 mmol), this compound (e.g., 0.15 mmol), and deionized water (e.g., 10 mL).

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature (e.g., over 24 hours). Slow cooling is crucial for the formation of well-defined crystals.

  • Isolation and Purification: Open the autoclave, collect the crystals by filtration, wash them with water and ethanol, and air-dry.

Characterization of Ln-pdoa Coordination Polymers

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized materials.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure, including bond lengths, bond angles, coordination environment of the lanthanide ion, and the overall network topology. A series of lanthanide complexes with this compound with the general formula [Ln(C₁₀H₈O₆)₁.₅(H₂O)₃]·H₂O (where Ln = Tb(III), Gd(III), and Eu(III)) have been shown to be isostructural, crystallizing in the orthorhombic space group Pbcn.[2][3][4][5] Another series with the formula {[Ln₂(PDOA)₃(H₂O)₆]∙2H₂O}n (Ln = Gd, Ce) has also been reported.[1][2]

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample by comparing the experimental pattern to the one simulated from the single-crystal X-ray data.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the coordination polymer and the presence of coordinated or guest solvent molecules. The decomposition process typically involves an initial weight loss corresponding to the release of water molecules, followed by the decomposition of the organic ligand at higher temperatures.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the coordination of the carboxylate groups to the lanthanide ion. The characteristic C=O stretching frequency of the carboxylic acid (typically around 1700 cm⁻¹) will shift to lower wavenumbers upon deprotonation and coordination.

  • Photoluminescence Spectroscopy: This is a key technique for characterizing the optical properties of these materials.

    • Excitation Spectra: By monitoring the most intense emission peak of the lanthanide ion while scanning the excitation wavelength, one can determine the most efficient wavelengths for exciting the complex, often corresponding to the absorption of the organic ligand.

    • Emission Spectra: Upon excitation (typically in the UV region corresponding to the ligand's absorption), the characteristic emission lines of the lanthanide ion are observed. For example, Eu(III) complexes typically show strong red emission due to the ⁵D₀ → ⁷F₂ transition, while Tb(III) complexes exhibit a characteristic green emission from the ⁵D₄ → ⁷Fⱼ transitions.[2][3]

Data Presentation: Structural and Luminescent Properties

The following tables summarize typical data for lanthanide coordination polymers with this compound.

Table 1: Crystallographic Data for [Ln(C₁₀H₈O₆)₁.₅(H₂O)₃]·H₂O [2][3][4][5]

ParameterLn = Tb(III), Gd(III), Eu(III)
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)34.075(2)
b (Å)12.595(1)
c (Å)8.314(1)

Table 2: Key Luminescent Properties

Lanthanide IonExcitation λ (nm)Emission λ (nm)Characteristic TransitionObserved Color
Eu(III)~280-350 (ligand)~615⁵D₀ → ⁷F₂Red
Tb(III)~280-350 (ligand)~545⁵D₄ → ⁷F₅Green

Applications in Luminescent Sensing

The strong and characteristic luminescence of Eu(III) and Tb(III) coordination polymers with this compound makes them promising candidates for luminescent sensors. The luminescence intensity can be quenched or enhanced in the presence of specific analytes (e.g., metal ions, small organic molecules, biomolecules). The porous nature of some of these coordination polymers can also allow for selective adsorption of analytes, leading to high sensitivity and selectivity. Further research in this area could involve exploring their use in detecting environmentally or biologically important species.

Conclusion and Future Outlook

The synthesis of lanthanide coordination polymers with this compound provides a versatile platform for creating functional materials with tunable luminescent properties. The protocols outlined in this guide offer a solid starting point for researchers to explore this fascinating class of compounds. Future work could focus on modifying the ligand structure to fine-tune the photophysical properties, exploring different synthetic conditions to generate novel structures with enhanced porosity and stability, and developing practical applications in sensing and bio-imaging. The self-validating nature of the described protocols, combined with comprehensive characterization, ensures the reliable and reproducible synthesis of these advanced materials.

References

Application Notes & Protocols: o-Phenylenedioxydiacetic Acid as a Chelating Agent for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of the current scientific literature, we have been unable to locate specific, validated protocols or detailed application notes for the use of o-Phenylenedioxydiacetic acid (o-PDDA) as a primary chelating agent for the quantitative detection of heavy metals. While the molecular structure of o-PDDA suggests chelating properties, its application in analytical detection methods does not appear to be widely established or documented in peer-reviewed journals or standard analytical chemistry resources.

The development of robust analytical methods relies on a foundation of validated, reproducible, and well-documented procedures. Without such references for o-PDDA, we cannot, in keeping with our commitment to scientific integrity and providing trustworthy, field-proven insights, generate the detailed application notes and protocols you requested.

However, to support your research in heavy metal detection, we have compiled a generalized guide that outlines the principles and common methodologies used with analogous chelating agents. This guide can serve as a foundational resource for developing a novel detection method using a candidate chelating agent like o-PDDA.

Conceptual Framework for Developing a Heavy Metal Detection Assay Using a Novel Chelating Agent

This section outlines the fundamental principles and a conceptual workflow for evaluating a compound like this compound as a chelating agent for heavy metal detection.

Introduction to Chelating Agents in Heavy Metal Analysis

Heavy metal contamination is a significant environmental and health concern. The detection of heavy metal ions in various matrices is crucial for monitoring and remediation efforts.[1] Chelating agents, also known as ligands, are molecules that can form multiple coordination bonds with a single metal ion, forming a stable, water-soluble complex called a chelate.[2] This complexation can induce a change in the solution's physicochemical properties, which can be measured by various analytical techniques.

The general principle involves the reaction between a metal ion (Mⁿ⁺) and a chelating agent (L) to form a metal-ligand complex (ML):

Mⁿ⁺ + L ⇌ MLⁿ⁺

The stability of this complex is described by the formation constant (Kf) or stability constant.[3] A high formation constant indicates a strong affinity of the chelating agent for the metal ion, which is a desirable characteristic for a detection agent.[4]

Mechanism of Chelation by this compound (Conceptual)

This compound possesses two carboxylic acid moieties and two ether oxygen atoms attached to a benzene ring. The carboxylate groups can be deprotonated to form carboxylate anions (-COO⁻), which can then coordinate with a positively charged heavy metal ion. The ether oxygens may also participate in coordination, creating a stable multi-membered ring structure around the metal ion. The formation of these chelate rings is entropically favored and contributes to the stability of the metal complex.

Below is a conceptual diagram illustrating the chelation of a generic divalent heavy metal ion (M²⁺) by this compound.

Caption: Conceptual chelation of a heavy metal ion by o-PDDA.

Potential Analytical Techniques for Detection

The formation of a metal-chelate complex can be monitored using several analytical techniques:

  • UV-Vis Spectrophotometry: This is a common technique for heavy metal detection.[5] If the formation of the metal-o-PDDA complex results in a change in the ultraviolet-visible absorption spectrum, this change can be used for quantification. A new absorption band may appear, or an existing band may shift in wavelength (a chromogenic shift) or change in intensity.

  • Fluorimetry: If o-PDDA or its metal complex is fluorescent, the change in fluorescence intensity upon chelation can be used for highly sensitive detection.

  • Potentiometry: This technique involves measuring the change in the potential of an ion-selective electrode (ISE) in response to the change in the free metal ion concentration as it is complexed by the chelating agent.[6]

  • Electrochemistry: Techniques such as voltammetry can be used to detect the metal-ligand complex based on its electrochemical properties.

Hypothetical Protocol: Spectrophotometric Detection of a Divalent Heavy Metal Ion (e.g., Pb²⁺ or Cu²⁺) using a Novel Chelating Agent

This protocol is a generalized template and would require significant optimization and validation for a specific chelating agent like o-PDDA and a target heavy metal.

I. Reagent and Equipment Preparation
  • Chelating Agent Stock Solution (e.g., 1 mM o-PDDA):

    • Accurately weigh the required amount of o-PDDA.

    • Dissolve in a suitable solvent (e.g., deionized water, potentially with pH adjustment using NaOH to aid dissolution of the acidic form).

    • Dilute to the final volume in a volumetric flask.

  • Heavy Metal Standard Stock Solution (e.g., 1000 ppm Pb²⁺ or Cu²⁺):

    • Use a certified standard solution or prepare by dissolving a high-purity salt (e.g., Pb(NO₃)₂ or CuSO₄·5H₂O) in deionized water with a small amount of acid (e.g., HNO₃) to prevent hydrolysis.

  • Buffer Solutions:

    • Prepare a series of buffer solutions (e.g., acetate, phosphate) to investigate the optimal pH for complex formation.

  • Equipment:

    • UV-Vis Spectrophotometer

    • pH meter

    • Calibrated pipettes and volumetric flasks

    • Quartz cuvettes

II. Experimental Workflow

The following diagram outlines a typical workflow for developing and validating a spectrophotometric method for heavy metal detection.

experimental_workflow cluster_optimization cluster_validation prep Reagent Preparation (o-PDDA, Metal Standards, Buffers) optimization Optimization Studies prep->optimization Proceed to ph_opt pH Optimization ratio_opt Stoichiometry (Job's Plot) time_opt Reaction Time calibration Calibration Curve Construction optimization->calibration Use Optimal Conditions validation Method Validation calibration->validation Establish Linearity lod_loq LOD & LOQ Determination selectivity Selectivity & Interference Studies real_sample Real Sample Analysis data_analysis Data Analysis & Reporting validation->data_analysis Assess Performance

Caption: Experimental workflow for method development.

III. Step-by-Step Protocol

A. Optimization of Reaction Conditions

  • Effect of pH:

    • In a series of test tubes, add a fixed concentration of the heavy metal ion and o-PDDA.

    • Adjust the pH of each solution using the prepared buffer solutions (e.g., from pH 2 to 10).

    • Measure the absorbance at the wavelength of maximum absorption (λmax) of the complex.

    • Plot absorbance vs. pH to determine the optimal pH for complex formation.

  • Determination of Stoichiometry (Job's Plot of Continuous Variation):

    • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the change in absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

  • Reaction Time and Stability:

    • At the optimal pH, mix the heavy metal ion and o-PDDA solution.

    • Monitor the absorbance at λmax over time to determine how long the reaction takes to reach equilibrium and how long the complex remains stable.

B. Calibration Curve

  • Prepare a series of standard solutions containing increasing concentrations of the heavy metal ion.

  • To each standard, add the optimal concentration of o-PDDA and adjust to the optimal pH.

  • Allow the reaction to proceed for the predetermined optimal time.

  • Measure the absorbance of each standard at the λmax of the complex.

  • Plot a graph of absorbance versus the concentration of the heavy metal ion. This is the calibration curve.

C. Method Validation

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ from the calibration curve, typically calculated as 3σ/S and 10σ/S, respectively, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Selectivity and Interference Studies:

    • Analyze a standard solution of the target heavy metal in the presence of various potentially interfering ions (e.g., other heavy metals, common cations and anions).

    • Evaluate the effect of these interfering ions on the absorbance of the target metal complex to assess the selectivity of the method.

IV. Data Presentation (Hypothetical)

The performance of a newly developed method would be summarized in a table similar to the one below.

ParameterValue
λmax (o-PDDA)e.g., 270 nm
λmax (Metal-o-PDDA Complex)e.g., 350 nm
Optimal pHe.g., 6.5
Stoichiometry (Metal:Ligand)e.g., 1:1
Linear Rangee.g., 0.1 - 10 ppm
Molar Absorptivity (ε)e.g., 1.5 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD)e.g., 0.05 ppm
Limit of Quantitation (LOQ)e.g., 0.15 ppm

Conclusion

While this compound is not a commonly cited reagent for heavy metal detection, the principles of chelation and spectrophotometric analysis provide a clear framework for its potential investigation. The hypothetical protocols and workflows presented here are intended to guide researchers in the systematic evaluation of new chelating agents for this important analytical application. Any new method would require rigorous validation to ensure its accuracy, precision, sensitivity, and selectivity.

We encourage researchers interested in this area to perform foundational studies, including synthesis and purification of o-PDDA, potentiometric titrations to determine its pKa values and stability constants with various metal ions, and spectroscopic analysis of the resulting complexes. Such data would be invaluable to the scientific community and could establish o-PDDA as a useful tool in environmental and analytical chemistry.

References

Application Note & Protocol: A Guide to the Synthesis of Single Crystals of o-Phenylenedioxydiacetic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of o-Phenylenedioxydiacetic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their vast internal surface areas, tunable pore sizes, and chemically versatile structures make them exceptional candidates for applications in gas storage, separation, catalysis, and notably, in drug delivery systems. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.

This compound (H₂PDOA) is a particularly compelling ligand for the design of novel MOFs. Its structure features a rigid phenyl ring core functionalized with two flexible carboxylate-containing arms. This combination of rigidity and flexibility allows for the formation of diverse and stable coordination networks with various metal centers. The oxygen atoms of the ether linkages and the carboxylate groups provide multiple coordination sites, enabling the construction of intricate three-dimensional frameworks. Understanding the precise conditions required for the growth of high-quality single crystals of H₂PDOA-based MOFs is crucial for their structural elucidation and the rational design of new materials with tailored properties.

This application note provides a detailed experimental protocol for the synthesis of single crystals of MOFs based on this compound, with a focus on hydrothermal synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the crystallization process.

Materials and Methods

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided below. It is essential to use reagents of high purity to ensure the formation of high-quality single crystals.

Reagent Grade Supplier (Example)
This compound (H₂PDOA)≥98%Sigma-Aldrich
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, LaCl₃·7H₂O, MgCl₂·6H₂O)≥99%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Ethanol (EtOH)Absolute, ≥99.5%VWR
Deionized Water18.2 MΩ·cmIn-house system
Hydrochloric Acid (HCl)37%Merck
Sodium Hydroxide (NaOH)≥98%Sigma-Aldrich
Equipment Description
Teflon-lined stainless steel autoclave23 mL capacity
Programmable ovenFor precise temperature control
Analytical balance4 decimal places
pH meterCalibrated
Optical microscopeFor crystal inspection
Single-crystal X-ray diffractometerFor structural analysis
Powder X-ray diffractometerFor phase purity analysis
Thermogravimetric analyzerFor thermal stability analysis
Fume hoodFor safe handling of chemicals

Experimental Protocol: Hydrothermal Synthesis of a Zn-(o-PDOA) MOF

This protocol details the hydrothermal synthesis of a representative MOF using zinc nitrate and this compound. Hydrothermal synthesis is a widely used method for growing high-quality single crystals of MOFs as it utilizes elevated temperature and pressure to increase the solubility of reactants and promote crystal growth.[1]

Step 1: Precursor Solution Preparation
  • Ligand Solution: In a 20 mL glass vial, dissolve 0.1 mmol of this compound (H₂PDOA) in 5 mL of N,N-dimethylformamide (DMF). Gentle heating and sonication can be applied to aid dissolution. The use of DMF as a solvent is common in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[2]

  • Metal Salt Solution: In a separate 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of deionized water.

  • pH Adjustment (Optional but Recommended): The pH of the reaction mixture can significantly influence the final structure and crystallinity of the MOF. For carboxylate-based linkers, adjusting the pH can control the deprotonation of the carboxylic acid groups, which is crucial for coordination to the metal center. In this case, a few drops of a dilute NaOH solution can be added to the ligand solution to facilitate deprotonation.

Step 2: Reaction Assembly
  • Combine the ligand and metal salt solutions in the 23 mL Teflon liner of the stainless steel autoclave.

  • Stir the resulting mixture gently for 10-15 minutes at room temperature to ensure homogeneity.

  • Seal the autoclave tightly and place it in a programmable oven.

Step 3: Crystallization
  • Heat the autoclave to 120 °C at a rate of 5 °C/min.

  • Maintain the temperature at 120 °C for 72 hours. The prolonged reaction time at elevated temperature allows for the slow formation of well-defined crystals.

  • After 72 hours, cool the autoclave to room temperature slowly over a period of 24 hours (a cooling rate of approximately 4 °C/hour). Slow cooling is a critical step in obtaining single crystals as it prevents the rapid precipitation of amorphous material and allows for the ordered growth of crystalline structures.

Step 4: Isolation and Purification of Single Crystals
  • Carefully open the autoclave in a fume hood.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.

  • The crystals can be stored in ethanol or dried under a gentle stream of nitrogen. For single-crystal X-ray diffraction analysis, it is often preferable to select a crystal directly from the mother liquor or after a brief wash to prevent solvent loss that could damage the crystal lattice.

Visualizing the Workflow

The following diagram illustrates the key stages of the single-crystal growth protocol.

MOF_Synthesis_Workflow cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2 & 3: Reaction & Crystallization cluster_isolation Step 4: Isolation & Purification Ligand Dissolve H₂PDOA in DMF Mix Combine Solutions in Autoclave Ligand->Mix Metal Dissolve Metal Salt in Deionized Water Metal->Mix Heat Heat to 120°C (72 hours) Mix->Heat Cool Slow Cooling (24 hours) Heat->Cool Isolate Isolate Crystals Cool->Isolate Wash Wash with DMF and Ethanol Isolate->Wash Characterize Characterization Wash->Characterize

Caption: Hydrothermal synthesis workflow for single crystals of o-PDOA-based MOFs.

Key Experimental Parameters

The table below summarizes the crucial experimental parameters that can be varied to optimize the synthesis for different metal ions or to obtain different crystal morphologies.

Parameter Range/Value Rationale and Impact
Metal-to-Ligand Molar Ratio 1:1 to 1:3Affects the coordination environment of the metal and the final framework topology.
Solvent System DMF/H₂O, EtOH/H₂O, etc.The polarity and boiling point of the solvent influence reactant solubility and crystal growth kinetics.
Temperature 80 - 180 °CHigher temperatures increase reaction rates but can sometimes lead to less crystalline products.
Reaction Time 24 - 96 hoursLonger reaction times generally favor the growth of larger, higher-quality crystals.
pH 3 - 7Controls the deprotonation state of the carboxylic acid and can direct the formation of different crystal phases.
Cooling Rate 2 - 10 °C/hourA slow cooling rate is critical for promoting the growth of large, well-defined single crystals.

Characterization of Single Crystals

Once single crystals are obtained, a suite of characterization techniques should be employed to confirm their structure, purity, and stability.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic arrangement within the crystal. A suitable single crystal is mounted on the diffractometer, and the resulting diffraction pattern is used to solve and refine the crystal structure. This provides precise information on bond lengths, bond angles, and the overall connectivity of the MOF.[3]

  • Powder X-ray Diffraction (PXRD): PXRD is used to assess the phase purity of the bulk crystalline material. The experimental powder pattern of the synthesized sample is compared with the simulated pattern derived from the single-crystal X-ray data to confirm that the bulk material consists of a single crystalline phase.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOF and to determine the presence of solvent molecules within the pores. The sample is heated at a constant rate, and the mass loss is recorded as a function of temperature.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the coordination of the carboxylate groups of the this compound ligand to the metal center. A shift in the characteristic carbonyl stretching frequency of the carboxylic acid upon coordination is typically observed.

Troubleshooting and Expert Insights

  • No Crystals or Amorphous Powder: This is a common issue in MOF synthesis. Consider adjusting the solvent ratio, pH, or reaction temperature. A slower cooling rate can also be beneficial.

  • Small or Poorly Formed Crystals: To encourage the growth of larger crystals, try reducing the concentration of the reactants or using a slower diffusion method where the reactant solutions are layered.[4]

  • Multiple Crystal Phases: The formation of multiple crystalline phases can be influenced by the pH and the metal-to-ligand ratio. Careful control over these parameters is essential for obtaining a single, pure phase.

Conclusion

The synthesis of single crystals of this compound-based MOFs requires careful control over a range of experimental parameters. The hydrothermal method described in this application note provides a robust starting point for obtaining high-quality single crystals suitable for structural analysis. By understanding the rationale behind each step of the protocol and employing the appropriate characterization techniques, researchers can successfully synthesize and explore the properties of these promising materials for applications in drug development and beyond.

References

Application Notes & Protocols: The Utility of o-Phenylenediamine Scaffolds in Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Molecular Scaffold to Analytical Tool

In the pursuit of sensitive and selective analytical tools, fluorescent sensors represent a pinnacle of innovation, offering real-time detection of analytes with high precision. A particularly versatile molecular scaffold in this domain is derived from the aromatic compound o-phenylenediamine (OPD). While the structurally related o-phenylenedioxydiacetic acid has applications in materials science, it is the diamine functionality of OPD that provides the rich redox chemistry essential for fluorescent sensing. This guide will focus on the principles and applications of OPD and its derivatives, which are foundational in creating a diverse array of fluorescent probes for ions, small molecules, and biological markers.

The core principle behind most OPD-based sensors is a remarkably elegant and robust chemical transformation: the oxidation of non-fluorescent o-phenylenediamine into the highly fluorescent compound 2,3-diaminophenazine (OPDox).[1][2][3] This reaction forms the basis of "turn-on" fluorescent probes, where the presence of an oxidizing analyte directly initiates the generation of a fluorescent signal. This direct relationship between analyte concentration and fluorescence intensity allows for straightforward quantitative analysis.

This document provides an in-depth exploration of the sensing mechanisms, design strategies, and detailed experimental protocols for leveraging OPD-based systems. We will delve into simple "turn-on" sensors, more sophisticated ratiometric systems, and enzyme-coupled assays, providing researchers and development professionals with the foundational knowledge to apply and innovate in this exciting field.

Part 1: The Core Sensing Mechanism

The utility of OPD as a fluorogenic probe is entirely dependent on its oxidation to 2,3-diaminophenazine (OPDox). This reaction is the central signaling event.

  • o-Phenylenediamine (OPD): In its reduced form, OPD is an aromatic diamine that is colorless and essentially non-fluorescent.

  • Oxidized OPD (OPDox): Upon oxidation, two OPD molecules condense to form the planar, conjugated heterocyclic system of 2,3-diaminophenazine. This extended π-system is a potent fluorophore, typically exhibiting a strong yellow-green fluorescence with an emission maximum around 553-557 nm.[1][2]

This transformation can be initiated by a variety of oxidizing agents, which allows OPD to be adapted for the detection of numerous analytes, including:

  • Metal Ions: Certain metal ions with suitable redox potentials, such as Copper (Cu²⁺) and Silver (Ag⁺), can directly oxidize OPD.[1][4]

  • Reactive Oxygen Species (ROS): Molecules like hydrogen peroxide (H₂O₂) are capable of oxidizing OPD, making it a useful probe for ROS in biological or chemical systems.[1]

  • Enzyme Products: Many oxidase enzymes produce H₂O₂ as a byproduct. By coupling such an enzyme to the OPD system, one can indirectly detect the enzyme's substrate (e.g., glucose, xanthine).[1]

G cluster_products Products OPD1 2x o-Phenylenediamine (Non-Fluorescent) OPDox 2,3-Diaminophenazine (OPDox) (Highly Fluorescent) OPD1->OPDox Condensation Analyte Oxidizing Analyte (e.g., Cu²⁺, H₂O₂) Analyte->OPD1 G cluster_system Ratiometric Sensor System cluster_output Output Signal Reference Reference Fluorophore (e.g., GQD) Emits at λ₁ Quenched_Ref Quenched Reference Reference->Quenched_Ref OPD o-Phenylenediamine (Non-Fluorescent) OPDox OPDox Emits at λ₂ OPD->OPDox Forms Analyte Analyte (e.g., Ag⁺) Analyte->OPD Oxidizes OPDox->Reference Quenches via FRET/IFE Ratio Measure Ratio (I_λ₂ / I_λ₁) G A Prepare Reagents: - OPD Stock (10 mM) - Acetate Buffer (pH 5.0) - Cu²⁺ Standards (1-100 µM) B Pipette into Tubes: - 100 µL Buffer - 50 µL Cu²⁺ Standard (or water for blank) A->B C Initiate Reaction: Add 50 µL OPD Stock B->C D Incubate: 30 min, Room Temp, Dark C->D E Measure Fluorescence: Ex: 350 nm, Em: 400-700 nm D->E F Analyze Data: Plot Intensity at 553 nm vs. [Cu²⁺] E->F

References

Solvothermal synthesis conditions for MOFs using "o-Phenylenedioxydiacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using o-Phenylenedioxydiacetic Acid

Audience: Researchers, scientists, and drug development professionals.

A Guide to Solvothermal Synthesis of Metal-Organic Frameworks Using the Flexible Linker: this compound

Abstract

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable porosity, high surface area, and diverse functionality make them prime candidates for applications in gas storage, separations, catalysis, and drug delivery. The choice of the organic linker is paramount as it dictates the topology, flexibility, and chemical properties of the resulting framework. This guide provides a comprehensive overview and a detailed protocol for the solvothermal synthesis of MOFs using this compound, a flexible dicarboxylate linker. We delve into the foundational principles governing the selection of precursors and reaction conditions, offering a rationale for experimental choices to empower researchers in the rational design of novel functional materials.

Part I: Foundational Principles of Solvothermal Synthesis

The successful synthesis of a crystalline, phase-pure MOF is a multivariate challenge, governed by a delicate interplay of thermodynamics and kinetics. When using a flexible linker like this compound, understanding these parameters is crucial to guide the self-assembly process toward the desired structure.

The Ligand: this compound (H₂-o-PDA)

This compound is a flexible dicarboxylate ligand. Unlike rigid linkers (e.g., terephthalic acid) that lead to predictable, robust structures, the conformational freedom of H₂-o-PDA introduces a higher degree of structural possibility.[1]

  • Structure and Flexibility: The two carboxylate groups are separated by a phenylenedioxy bridge, with methylene spacers providing significant rotational freedom. This flexibility can lead to novel framework topologies, including interpenetrated or dynamically responsive structures.

  • Coordination Chemistry: The carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), influencing the dimensionality and connectivity of the final network.[2][3]

The Metal Precursor: A Critical Choice

The selection of the metal ion or cluster, often referred to as the secondary building unit (SBU), is a cornerstone of MOF design. Lanthanide(III) ions are particularly well-suited for coordination with oxygen-donating ligands like carboxylates due to their high oxophilicity and variable, high coordination numbers.[4][5][6] This often leads to highly porous and structurally diverse frameworks.[4]

Common metal precursors include:

  • Lanthanide Salts: La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O. Lanthanide-based MOFs are of great interest for their unique luminescent and magnetic properties.[7][8]

  • Transition Metal Salts: Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O. These are widely used and often result in robust and well-studied framework topologies.

  • High-Valence Metals: ZrCl₄. Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability.

The Solvent System: An Active Participant

The solvent in a solvothermal synthesis is not merely an inert medium but an active participant that influences nucleation, crystal growth, and even the final structure.[9]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are the most common solvents for MOF synthesis.[10] They possess high boiling points suitable for solvothermal conditions and effectively dissolve both the metal salt and the organic linker.[11] However, it is crucial to note that DMF can decompose at high temperatures to generate dimethylamine and formic acid, which can act as a modulator or be incorporated into the final structure.[12]

  • Solvent Polarity and Coordination: The solvent's ability to coordinate with the metal center can influence the reaction kinetics.[9] Strongly coordinating solvents can slow down the formation of the MOF, potentially leading to larger, more well-defined crystals. The thermodynamic interaction between the solvent and the MOF framework is a significant factor in the self-assembly process.[13]

The Modulator: Controlling Crystallization

Modulation is a technique used to control the size, morphology, and defect concentration in MOF crystals. A modulator is typically a monocarboxylic acid (e.g., formic acid, acetic acid, benzoic acid) that competes with the multidentate linker for coordination to the metal centers.[4]

  • Mechanism: By reversibly binding to the metal clusters, the modulator slows down the overall framework assembly rate. This reduction in nucleation speed allows for the growth of larger, higher-quality crystals and can prevent the formation of amorphous precipitates.

  • Defect Engineering: The concentration and type of modulator can be tuned to introduce controlled defects into the framework, which can enhance properties like catalytic activity or gas uptake.

Part II: Detailed Protocol for Solvothermal Synthesis of a Lanthanum-o-Phenylenedioxydiacetate MOF (La-o-PDA)

This protocol describes a representative synthesis of a lanthanide-based MOF using this compound. Lanthanum is chosen for its strong affinity for carboxylate ligands and its ability to form stable, porous networks.[14][15]

Materials & Equipment
  • Reagents:

    • This compound (H₂-o-PDA, >98%)

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O, 99.9%)

    • N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

    • Ethanol (anhydrous, >99.5%)

    • Deionized water

  • Equipment:

    • 20 mL Scintillation vials or Teflon-lined stainless steel autoclaves

    • Analytical balance

    • Ultrasonic bath

    • Programmable laboratory oven

    • Centrifuge and centrifuge tubes

    • Vacuum oven or Schlenk line for activation

Step-by-Step Methodology
  • Preparation of Precursor Solution:

    • In a 20 mL scintillation vial, combine 43.3 mg (0.1 mmol) of Lanthanum(III) nitrate hexahydrate and 22.6 mg (0.1 mmol) of this compound.

    • Rationale: An equimolar ratio of metal to ligand is a common starting point for exploratory synthesis. This ratio can be varied to optimize crystallinity and phase purity.

  • Solubilization:

    • Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Cap the vial tightly and place it in an ultrasonic bath for approximately 15-20 minutes, or until all solids are fully dissolved, forming a clear, homogeneous solution.

    • Rationale: Complete dissolution of reactants is critical to ensure homogeneous nucleation and prevent the formation of multiple crystalline phases.[11]

  • Solvothermal Reaction:

    • Ensure the vial is tightly sealed. For temperatures above 130°C, a Teflon-lined autoclave is required.

    • Place the vial in a programmable laboratory oven.

    • Heat the oven to 120 °C at a rate of 5 °C/min.

    • Hold the temperature at 120 °C for 48 hours .

    • Cool the oven slowly to room temperature at a rate of 2 °C/min.

    • Rationale: The solvothermal method utilizes elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the product.[16][17] The slow cooling rate allows for gradual crystal growth, leading to larger and more well-defined crystals.[18]

  • Product Isolation and Washing:

    • After cooling, a white crystalline precipitate should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Let the crystals soak for at least 3 hours.

    • Decant the DMF and repeat the washing step two more times. This removes unreacted starting materials trapped within the pores.

    • Rationale: The initial washes with the synthesis solvent (DMF) are crucial for removing residual reactants.

  • Solvent Exchange:

    • After the final DMF wash, decant the solvent and add 10 mL of anhydrous ethanol.

    • Allow the crystals to soak in ethanol for 24 hours, replacing the ethanol with a fresh portion every 8 hours.

    • Rationale: Freshly synthesized MOFs have their pores filled with the high-boiling-point synthesis solvent (DMF).[11] To "activate" the MOF and make the pores accessible, the DMF must be replaced with a more volatile solvent like ethanol, which can be removed more easily under vacuum.[11]

  • Activation:

    • Isolate the solvent-exchanged crystals by centrifugation or filtration.

    • Transfer the solid product to a clean vial and place it in a vacuum oven.

    • Heat the sample to 100 °C under dynamic vacuum for 12 hours to remove the ethanol and any residual water, yielding the activated, porous MOF.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • DMF is a skin and respiratory irritant. Handle with care.

  • When using sealed autoclaves, be aware of the potential for high pressure at elevated temperatures. Never exceed the recommended temperature and volume limits for the vessel.

Part III: Characterization and Optimization

Verifying the successful synthesis of the target MOF is essential. The following techniques are standard for characterization:

  • Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the bulk sample. The experimental pattern should match a simulated pattern from single-crystal X-ray diffraction if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the incorporation of the this compound linker into the framework by observing the shift of the carboxylate stretching frequencies upon coordination to the metal center.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and confirms the removal of solvent molecules during activation.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): Measures the surface area and pore volume of the activated MOF, confirming its permanent porosity.

Troubleshooting and Optimization Parameters

The synthesis of novel MOFs often requires systematic optimization. The following table outlines key parameters and their expected influence on the outcome.

ParameterVariationRationale & Expected Outcome
Temperature 80 °C - 150 °CLower temperatures may yield kinetic products or smaller crystals; higher temperatures can promote the formation of the thermodynamically stable phase but risk ligand or solvent decomposition.[19]
Time 24 - 72 hoursShorter times may result in incomplete reaction or small crystallites. Longer times allow for crystal growth and potential phase transformations.
Metal:Ligand Ratio 2:1, 1:1, 1:2Varies the concentration of building units, affecting nucleation rate and potentially the final structure. An excess of metal salt is sometimes used.[20]
Solvent System DMF, DEF, DMF/H₂O, DMF/EthanolThe solvent mixture can alter the solubility of precursors and coordination environment of the metal, influencing the resulting MOF structure.[9][21] Water can sometimes play a crucial role in the formation of metal-oxo clusters.[15]
Modulator Acetic Acid, Formic Acid (10-100 eq.)Adding a modulator can significantly increase crystal size and quality by slowing down the reaction kinetics.[4]

Part IV: Visualization of Workflow and Key Relationships

Solvothermal Synthesis Workflow

The following diagram illustrates the key stages of the solvothermal synthesis protocol.

solvothermal_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Isolation cluster_activation 3. Activation reactants Weigh Metal Salt & this compound solvent Add DMF Solvent reactants->solvent dissolve Ultrasonicate to Dissolve solvent->dissolve heating Solvothermal Heating (e.g., 120°C, 48h) dissolve->heating cooling Slow Cooling to RT heating->cooling wash Wash with Fresh DMF cooling->wash exchange Solvent Exchange (DMF → Ethanol) wash->exchange activate Heat Under Vacuum exchange->activate product Activated Porous MOF activate->product

Caption: General workflow for the solvothermal synthesis and activation of a MOF.

Interplay of Synthesis Parameters

The quality of the final MOF product is dependent on a careful balance of several experimental variables.

synthesis_parameters params Parameters Temperature Time Solvent Concentration Modulator kinetics Kinetics (Nucleation Rate) params->kinetics controls thermo Thermodynamics (Phase Stability) params->thermo influences output Product Properties Crystallinity Phase Purity Crystal Size Defect Density kinetics->output determines thermo->output determines

Caption: Key parameters controlling the kinetic and thermodynamic aspects of MOF synthesis.

References

Application Notes & Protocols: Post-Synthetic Modification of o-Phenylenedioxydiacetic Acid Containing MOFs for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from o-phenylenedioxydiacetic acid (o-PDDA). This document offers in-depth, field-proven insights into the strategic functionalization of these materials, transforming them into sophisticated platforms for targeted drug delivery and controlled release.

Introduction: The Strategic Value of Post-Synthetic Modification (PSM)

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous materials, offering unprecedented control over pore size, surface area, and chemical functionality.[1] Their tunable nature makes them exceptional candidates for a myriad of applications, especially in the pharmaceutical sector for drug delivery.[1][2][3] However, the direct synthesis of highly functionalized MOFs can be challenging, as complex organic linkers may be incompatible with the solvothermal conditions required for MOF crystallization.[1]

Post-Synthetic Modification (PSM) circumvents these limitations by chemically altering a pre-synthesized MOF, allowing for the introduction of new functional groups while preserving the structural integrity of the framework.[1][4][5][6] This powerful technique unlocks the ability to fine-tune the MOF's properties for specific applications, such as enhancing biocompatibility, introducing targeting moieties, or controlling drug release kinetics.[7][8][9]

This guide focuses on a hypothetical yet highly plausible MOF system based on the linker this compound (o-PDDA). The inherent structure of o-PDDA, with its robust aromatic core and coordinating carboxylate groups, makes it an excellent candidate for constructing stable MOFs. To enable versatile PSM, we will consider a scenario where the o-PDDA linker is pre-functionalized with an amino group (NH2-o-PDDA) prior to MOF synthesis. This common strategy provides a reactive handle for a wide range of subsequent covalent modifications.

The Causality Behind Experimental Design: A Logic-Driven Workflow

The successful post-synthetic modification of an NH2-o-PDDA MOF hinges on a logical workflow that ensures the desired functionality is introduced without compromising the material's essential properties. The following diagram illustrates the strategic decision-making process from parent MOF synthesis to the final functionalized product.

PSM_Workflow cluster_0 Parent MOF Synthesis cluster_1 Post-Synthetic Modification (PSM) cluster_2 Characterization & Application A NH2-o-PDDA Linker Synthesis C Solvothermal Synthesis of Parent NH2-o-PDDA MOF A->C B Metal Salt Selection (e.g., ZrCl4, Zn(NO3)2) B->C D Activation of Parent MOF (Solvent Exchange & Drying) C->D Preservation of Crystallinity F Amide Coupling Reaction D->F E Selection of Functional Molecule (e.g., Targeting Ligand, Drug-Linker Conjugate) E->F G Purification of Functionalized MOF F->G Removal of Excess Reagents H Structural & Functional Validation (PXRD, FTIR, TGA, NMR) G->H I Application Testing (e.g., Drug Loading & Release Studies) H->I Drug_Delivery_Pathway A Functionalized o-PDDA MOF (with Targeting Ligand) B Drug Loading (e.g., Doxorubicin) A->B C Systemic Administration (Intravenous Injection) B->C D Circulation in Bloodstream C->D E Targeted Accumulation at Tumor Site (via Ligand-Receptor Binding) D->E F Cellular Internalization (Endocytosis) E->F G Stimuli-Responsive Drug Release (e.g., Low pH in Endosomes) F->G H Therapeutic Action (Apoptosis of Cancer Cell) G->H

References

o-Phenylenedioxydiacetic Acid: A Versatile Ligand for Innovative Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Introduction: The Untapped Potential of o-Phenylenedioxydiacetic Acid

This compound (o-PDDA), with the systematic name 2,2'-[1,2-phenylenebis(oxy)]bis(acetic acid), is a polyfunctional organic ligand poised for significant contributions to the field of catalysis. Its structure, featuring a rigid catechol backbone and two flexible acetate arms, allows it to act as a versatile tetradentate ligand. The combination of ether and carboxylate donor groups enables the formation of stable chelate complexes with a wide range of metal ions. While the coordination chemistry of its isomers, particularly the para- and meta-analogs, has been explored in the context of metal-organic frameworks (MOFs), the specific catalytic applications of o-PDDA remain a promising and underexplored frontier.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of o-PDDA's potential in catalysis. We will delve into its synthesis, explore its coordination behavior, and propose detailed protocols for its application in cutting-edge catalytic transformations. The methodologies presented herein are grounded in established principles of coordination chemistry and catalysis, drawing parallels from structurally related ligand systems to provide a solid foundation for future research and development.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5411-14-3[1]
Molecular Formula C₁₀H₁₀O₆[1]
Molecular Weight 226.18 g/mol [1]
Appearance White solid
Melting Point 178-179 °C[1]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water.
Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of o-PDDA via the Williamson ether synthesis, starting from catechol and chloroacetic acid.

Workflow for the Synthesis of o-PDDA

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Catechol Catechol Reaction_Vessel Reaction Vessel (Aqueous NaOH, 80-90 °C) Catechol->Reaction_Vessel Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Cooling Cooling to Room Temperature Reaction_Vessel->Cooling Acidification Acidification with HCl (pH ~2) Cooling->Acidification Filtration Filtration Acidification->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Product o-PDDA Product Drying->Product

Caption: A schematic workflow for the synthesis of this compound.

Materials:

  • Catechol (1.0 equiv)

  • Chloroacetic acid (2.2 equiv)

  • Sodium hydroxide (4.4 equiv)

  • Concentrated Hydrochloric Acid

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in deionized water with cooling.

  • To the cooled NaOH solution, add catechol and stir until fully dissolved.

  • In a separate beaker, dissolve chloroacetic acid in a minimal amount of deionized water and neutralize it with a portion of the prepared NaOH solution.

  • Slowly add the sodium chloroacetate solution to the catechol solution.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of o-PDDA will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the purified o-PDDA under vacuum to a constant weight.

Catalytic Applications: Proposed Protocols

The unique structural features of o-PDDA make it an excellent candidate for a variety of catalytic applications. The presence of both hard (carboxylate) and borderline (ether) donor atoms allows for fine-tuning of the electronic properties of the coordinated metal center. Here, we propose two potential applications with detailed protocols.

Application 1: o-PDDA-Manganese(II) Complex for Aerobic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Metal complexes with polydentate ligands are known to be effective catalysts for aerobic oxidation, offering a green and sustainable alternative to stoichiometric oxidants. Based on the demonstrated catalytic activity of manganese complexes in oxidation reactions, an in-situ prepared Mn(II)-o-PDDA complex is proposed as a catalyst for the aerobic oxidation of benzylic alcohols.

Proposed Catalytic Cycle for Aerobic Alcohol Oxidation

Catalyst [Mn(II)(o-PDDA)] Intermediate1 [Mn(II)(o-PDDA)(R-CH₂OH)] Catalyst->Intermediate1 Coordination Substrate R-CH₂OH Substrate->Intermediate1 Product R-CHO Intermediate2 [Mn(IV)(o-PDDA)(H)₂] O2 O₂ O2->Catalyst Re-oxidation H2O H₂O Intermediate1->Intermediate2 β-Hydride Elimination Intermediate2->Catalyst Reductive Elimination Intermediate2->H2O

Caption: A proposed catalytic cycle for the Mn(II)-o-PDDA catalyzed aerobic oxidation of alcohols.

Protocol 2: In-Situ Preparation and Catalytic Testing of Mn(II)-o-PDDA for Benzyl Alcohol Oxidation

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (5 mol%)

  • This compound (o-PDDA) (5.5 mol%)

  • Benzyl alcohol (1.0 equiv)

  • Toluene (solvent)

  • Molecular sieves (4 Å)

  • Oxygen balloon

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Mn(OAc)₂·4H₂O, o-PDDA, and activated molecular sieves.

  • Add toluene to the flask, followed by benzyl alcohol.

  • Evacuate and backfill the flask with oxygen (from a balloon) three times.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst and molecular sieves.

  • The filtrate can be analyzed by GC to determine the yield of benzaldehyde. The product can be purified by column chromatography if necessary.

Table 2: Proposed Substrate Scope for Aerobic Oxidation

SubstrateExpected ProductNotes
Benzyl alcoholBenzaldehydeElectronically neutral substrate.
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeElectron-rich substrate, likely to react faster.
4-Nitrobenzyl alcohol4-NitrobenzaldehydeElectron-poor substrate, may require longer reaction times.
1-PhenylethanolAcetophenoneSecondary alcohol oxidation.
Application 2: o-PDDA-Copper(I) Complex for A³-Coupling Reactions

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for the synthesis of propargylamines, which are important building blocks in medicinal chemistry. Copper complexes are well-known catalysts for this transformation. The tetradentate nature of o-PDDA can provide a stable coordination environment for a copper(I) catalyst, potentially enhancing its activity and stability. A similar coupling reaction has been reported for a Mn(II) complex with 1,4-phenylenediacetic acid.[2]

Workflow for the A³-Coupling Reaction

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up Aldehyde Aldehyde Reaction_Vessel Reaction Vessel (Solvent, 80 °C) Aldehyde->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Amine Secondary Amine Amine->Reaction_Vessel CuI CuI (2 mol%) CuI->Reaction_Vessel oPDDA o-PDDA (2.2 mol%) oPDDA->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Propargylamine Purification->Product

Caption: A schematic workflow for the Cu(I)-o-PDDA catalyzed A³-coupling reaction.

Protocol 3: Cu(I)-o-PDDA Catalyzed Synthesis of Propargylamines

Materials:

  • Copper(I) iodide (CuI) (2 mol%)

  • This compound (o-PDDA) (2.2 mol%)

  • Benzaldehyde (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Piperidine (1.2 equiv)

  • Acetonitrile (solvent)

  • Schlenk tube with a magnetic stir bar

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI and o-PDDA.

  • Add acetonitrile, followed by benzaldehyde, phenylacetylene, and piperidine.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

Conclusion and Future Outlook

This compound represents a ligand with significant, yet largely unexplored, potential in homogeneous catalysis. Its well-defined coordination geometry and the synergistic electronic effects of its ether and carboxylate functionalities make it an attractive candidate for a wide array of catalytic transformations. The protocols detailed in this guide for aerobic oxidation and A³-coupling reactions serve as a starting point for researchers to investigate the catalytic prowess of o-PDDA-metal complexes.

Future research should focus on the synthesis and characterization of well-defined o-PDDA-metal complexes to enable detailed mechanistic studies. The exploration of o-PDDA in asymmetric catalysis, by introducing chiral elements to the ligand backbone or using chiral co-ligands, is another promising avenue. Furthermore, the immobilization of o-PDDA complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts. The insights and methodologies provided in this application note are intended to catalyze further innovation in this exciting area of ligand design and catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of o-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-Phenylenedioxydiacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes.

Introduction to this compound Synthesis

This compound, also known as 2,2′-(1,2-Phenylenebisoxy)bisacetic acid, is a valuable building block in various chemical syntheses.[1][2] The primary and most established method for its synthesis is the Williamson ether synthesis. This reaction involves the dialkylation of catechol (1,2-dihydroxybenzene) with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

While the reaction appears straightforward, achieving a high yield of pure product can be challenging. This guide will address common issues encountered during the synthesis and provide practical, experience-based solutions to improve your results.

Reaction Workflow

The synthesis of this compound generally follows the workflow depicted below. Understanding each step is crucial for effective troubleshooting.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Catechol Catechol Reaction_Mixture Reaction Mixture (Aqueous Solution) Catechol->Reaction_Mixture Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Acidification Acidification (e.g., with HCl) Reaction_Mixture->Acidification Heating & Stirring Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Pure this compound Drying->Final_Product Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider increasing the reaction temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures.[3][4]

  • Suboptimal Stoichiometry:

    • Cause: The molar ratio of reactants is critical. An excess or deficit of either catechol, chloroacetic acid, or the base can lead to the formation of byproducts or leave starting materials unreacted.

    • Solution: Carefully control the stoichiometry. A common approach is to use a slight excess of chloroacetic acid and a sufficient amount of base to neutralize both the chloroacetic acid and the phenolic hydroxyl groups of catechol.

  • Poor Quality of Reagents:

    • Cause: Impurities in the starting materials, especially catechol, can interfere with the reaction. Catechol is prone to oxidation, which can result in colored impurities and lower yields.

    • Solution: Use freshly purified or high-purity catechol. If your catechol appears discolored, consider purifying it by sublimation or recrystallization before use. Ensure your chloroacetic acid and base are of appropriate grade.[3][5]

  • Inefficient Workup and Purification:

    • Cause: Significant product loss can occur during the workup and purification steps. The product might have some solubility in the acidic aqueous solution, leading to losses during filtration.

    • Solution: After acidification, ensure the mixture is sufficiently cooled to maximize precipitation. Minimize the amount of water used for washing the crude product. If significant losses are suspected, consider extracting the acidic filtrate with a suitable organic solvent to recover dissolved product.

Q2: My final product is discolored (e.g., pink, brown, or yellow). What causes this and how can I obtain a white, crystalline product?

A2: Discoloration is a common issue, often indicating the presence of impurities.

  • Oxidation of Catechol:

    • Cause: Catechol and its derivatives are susceptible to oxidation, which forms colored quinone-type byproducts. This can happen before or during the reaction.

    • Solution:

      • Use high-purity, colorless catechol.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Side Reactions:

    • Cause: At elevated temperatures, side reactions can lead to the formation of colored polymeric materials.

    • Solution: Maintain careful control over the reaction temperature. Avoid excessive heating.

  • Purification Strategy:

    • Solution: If your crude product is discolored, recrystallization is an effective purification method. Suitable solvents for recrystallization include water, ethanol, or a mixture of the two. Activated carbon can also be used during recrystallization to remove colored impurities.

Q3: I am observing the formation of a significant amount of a byproduct that is difficult to separate. What could this byproduct be and how can I minimize its formation?

A3: The most likely byproduct is the mono-alkylated intermediate, 2-hydroxyphenoxyacetic acid.

  • Cause: Incomplete alkylation of catechol will result in the formation of the mono-substituted product. This occurs if the reaction conditions (time, temperature, stoichiometry) are not optimized for complete dialkylation.

  • Minimization Strategies:

    • Stoichiometry: Ensure a sufficient excess of chloroacetic acid and base are used to drive the reaction towards the desired dialkylated product.

    • Reaction Conditions: Increase the reaction time and/or temperature to promote the second alkylation step. Monitor the reaction by TLC to ensure the disappearance of the mono-alkylated intermediate.

    • Stepwise Addition: Consider a stepwise addition of the base. Adding the base portion-wise can help maintain a higher effective concentration of the phenoxide ions, which can favor complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this synthesis?

A1: Sodium hydroxide (NaOH) is the most commonly used and cost-effective base for this reaction. Potassium hydroxide (KOH) can also be used. The key is to use a strong base that can effectively deprotonate the phenolic hydroxyl groups of catechol and neutralize the chloroacetic acid.

Q2: What is the ideal solvent for this reaction?

A2: Water is the most common and environmentally friendly solvent for this synthesis. The sodium salts of catechol and chloroacetic acid are soluble in water, facilitating the reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can track the consumption of catechol and the formation of the mono-alkylated intermediate and the final product. A suitable mobile phase for TLC would be a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane), with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and give well-defined spots.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Corrosive Reagents: Chloroacetic acid and sodium hydroxide are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acidification: The acidification step with a strong acid like hydrochloric acid (HCl) is exothermic. Add the acid slowly and with cooling to control the temperature.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any vapors.

Quantitative Data Summary

ParameterRecommended RangeNotes
Molar Ratio (Catechol:Chloroacetic Acid:Base) 1 : 2.1-2.5 : 4.2-5.0A slight excess of chloroacetic acid and sufficient base are crucial.
Reaction Temperature 80-100 °CHigher temperatures can increase the reaction rate but may also lead to side reactions.
Reaction Time 2-6 hoursMonitor by TLC to determine the optimal time.
pH for Precipitation 1-2Ensure complete protonation of the carboxylic acid groups.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reactant Preparation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol in water.

    • In a separate beaker, prepare a solution of sodium hydroxide in water.

    • In another beaker, dissolve chloroacetic acid in water and neutralize it with a portion of the sodium hydroxide solution.

  • Reaction:

    • Add the remaining sodium hydroxide solution to the catechol solution and stir until a clear solution is obtained.

    • Heat the catechol solution to the desired reaction temperature (e.g., 90 °C).

    • Slowly add the neutralized chloroacetic acid solution to the hot catechol solution over a period of 30-60 minutes.

    • Maintain the reaction mixture at the set temperature and stir for the desired reaction time (e.g., 3 hours), monitoring the progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, while cooling in an ice bath.

    • A white precipitate of this compound should form.

    • Cool the mixture further in an ice bath for at least 30 minutes to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water.

    • Dry the crude product in a vacuum oven.

    • If necessary, recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain a pure, white crystalline product.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction (Williamson ether synthesis).

Reaction_Mechanism Catechol Catechol Catecholate Catecholate Dianion Catechol->Catecholate + 2 NaOH - 2 H₂O Base1 2 NaOH Chloroacetate 2 ClCH₂COO⁻Na⁺ Monoalkylated Mono-alkylated Intermediate Catecholate->Monoalkylated + ClCH₂COO⁻Na⁺ - NaCl Product This compound Monoalkylated->Product + ClCH₂COO⁻Na⁺ - NaCl

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Poor Crystal Quality in o-Phenylenedioxydiacetic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing o-phenylenedioxydiacetic acid as a primary organic linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of these specific MOFs. Poor crystal quality is a frequent impediment to the characterization and application of novel MOF structures. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic protocols and achieve high-quality, single-crystalline materials.

Troubleshooting Guide: From Amorphous Powder to Single Crystals

This section addresses specific, frequently encountered issues during the synthesis of this compound-based MOFs. The solutions provided are based on established principles of crystal engineering and coordination chemistry.

Q1: My reaction yielded an amorphous precipitate or a very fine powder instead of crystalline material. What are the likely causes and how can I fix this?

A1: The formation of amorphous material or microcrystalline powder is typically a result of rapid nucleation and precipitation, which prevents the slow, ordered growth required for single crystals.[1] This is often a kinetic and thermodynamic balancing act.[2] Here’s a breakdown of the causative factors and the corresponding corrective actions:

  • Causality—Supersaturation and Nucleation Rate: At the outset of the reaction, if the concentration of the metal salt and this compound linker is too high, the solution becomes highly supersaturated. This drives a rapid nucleation process, where countless small crystal nuclei form simultaneously and quickly precipitate out of solution before they have a chance to grow into larger, well-defined crystals.

  • Troubleshooting Workflow:

    • Reduce Reactant Concentrations: A straightforward first step is to decrease the initial concentrations of both the metal precursor and the this compound linker. This lowers the supersaturation level, thereby slowing down the nucleation rate and favoring crystal growth over precipitation.

    • Optimize Reaction Temperature: Temperature plays a crucial role in controlling reaction kinetics.[3]

      • Lowering the temperature can decrease the rate of reaction and nucleation, providing a wider window for crystal growth.

      • Conversely, in some systems, increasing the temperature (within the stability limits of the reactants and solvent) can enhance the solubility of the forming MOF, preventing premature precipitation and allowing for the gradual growth of crystals upon slow cooling.[4] A systematic screening of temperatures is often necessary.

    • Introduce a Modulator: This is a powerful technique to control crystallization.[5][6] A modulator, typically a monocarboxylic acid like formic acid, acetic acid, or benzoic acid, competes with the this compound for coordination to the metal centers.[7][8][9] This competition slows down the formation of the MOF framework, effectively reducing the nucleation rate and allowing for the growth of larger, more perfect crystals.[7] The choice and concentration of the modulator are critical and require empirical optimization.[8]

    • Solvent System Modification: The choice of solvent is critical as it influences the solubility of the reactants and the forming MOF, as well as the deprotonation of the linker.[10][11][12]

      • If using a single solvent, consider a mixture of solvents. For example, adding a co-solvent in which the MOF is slightly more soluble can prevent rapid precipitation.

      • The polarity of the solvent can affect the coordination environment of the metal ion and the linker, thereby influencing the final structure.[13]

Q2: I've managed to obtain crystals, but they are very small, intergrown, or of poor diffraction quality. How can I improve the size and quality of my crystals?

A2: This is a common progression from obtaining an amorphous powder. It indicates that nucleation is still occurring too rapidly or that the crystal growth phase is not well-controlled. The strategies to address this build upon the solutions for amorphous precipitates, with a finer focus on promoting ordered growth.

  • Causality—Balancing Nucleation and Growth: Ideal crystallization involves a limited number of nucleation events followed by a sustained period of growth. When crystals are small and intergrown, it suggests that nucleation continues to occur throughout the reaction, or that the growth of existing crystals is hindered.

  • Optimization Strategies:

    • Fine-Tuning Modulator Concentration: If you are already using a modulator, its concentration is a key variable.

      • Increasing the modulator concentration will further slow down the reaction, which can lead to fewer nucleation sites and larger crystals. However, excessive modulator can sometimes inhibit crystal growth altogether or lead to the formation of different phases.[8]

      • A systematic screening of the modulator-to-linker molar ratio is highly recommended.

    • Controlled Cooling/Solvent Evaporation: For solvothermal reactions, the cooling rate can significantly impact crystal quality.

      • Slow, controlled cooling (e.g., 1-2 °C/hour) after the initial reaction period allows crystals to grow gradually from a supersaturated solution.[4] Rapid cooling can induce secondary nucleation, leading to smaller crystals.

      • For room-temperature syntheses, slow evaporation of the solvent can be an effective method to gradually increase the concentration and induce the growth of large single crystals.

    • pH Adjustment: The deprotonation of the carboxylic acid groups on this compound is essential for coordination to the metal center. The pH of the reaction mixture can influence this equilibrium.

      • Adding a small amount of a suitable acid or base can alter the deprotonation state of the linker and the hydrolysis of the metal ion, thereby influencing the kinetics of MOF formation. This must be done cautiously, as significant pH changes can lead to the precipitation of metal hydroxides or prevent linker coordination entirely.

    • Solvent Layering/Vapor Diffusion: These techniques create a gentle gradient of reactant concentrations, promoting slow and controlled crystal growth at the interface of two immiscible solvents or through the slow diffusion of a precipitating agent.

Q3: My synthesis is not reproducible. I get different results (e.g., amorphous vs. crystalline, different crystal morphologies) even when I follow the same procedure. What could be causing this inconsistency?

A3: Lack of reproducibility is a frustrating but common issue in MOF synthesis, often stemming from subtle, uncontrolled variables.[14][15]

  • Causality—Hidden Variables: MOF crystallization can be highly sensitive to minor fluctuations in reaction conditions.[7]

  • Troubleshooting Checklist:

    • Water Content: Trace amounts of water, either in the solvents or reactants, can significantly affect the outcome of the synthesis.[7] Water can act as a competing ligand or influence the hydrolysis of the metal salt. Using anhydrous solvents and ensuring the dryness of reagents can improve reproducibility.

    • Reagent Purity and Source: Impurities in the this compound linker or the metal salt can act as unintentional modulators or inhibitors. It is advisable to use reagents of the highest possible purity and to be consistent with the supplier.

    • Reaction Vessel and Stirring: The surface of the reaction vessel can provide nucleation sites. Inconsistencies in the type of vessel (e.g., glass vs. Teflon-lined autoclave) or the presence of scratches can affect nucleation. Similarly, if stirring is used, the rate and method must be kept constant.

    • Atmosphere: Some reactions are sensitive to atmospheric components like oxygen or carbon dioxide. Conducting syntheses under an inert atmosphere (e.g., nitrogen or argon) can eliminate this variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the formation of these MOFs?

A1: o-Phenylenediacetic acid acts as an organic linker or "strut" in the MOF structure. Its two carboxylate groups coordinate to metal ions or metal clusters, bridging them to form a porous, crystalline framework. The specific geometry and flexibility of the this compound ligand are key determinants of the final topology and properties of the MOF.

Q2: Which metal ions are commonly used with this compound, and does the choice of metal affect crystallization?

A2: A variety of transition metal ions can be used, with zinc(II) being a common choice in the synthesis of coordination polymers with phenylenediacetic acid isomers.[16] The choice of metal ion is critical as it dictates the coordination geometry and the nature of the metal-ligand bond, which in turn influences the stability and structure of the resulting MOF.[17][18][19] Different metal ions will have different coordination preferences and reaction kinetics, meaning that a synthetic protocol optimized for one metal may not be suitable for another.

Q3: Are there any specific safety precautions I should take when working with this compound and the solvents used in MOF synthesis?

A3: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many MOF syntheses are performed in solvothermal reactors at elevated temperatures and pressures, which requires careful handling of the autoclaves.[4] Solvents like dimethylformamide (DMF), which are commonly used, have specific health risks and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Summary of Key Experimental Parameters

For convenience, the table below summarizes the key parameters discussed and their general effect on crystal quality.

ParameterEffect on Crystal QualityRecommended Action for Improvement
Reactant Concentration High concentrations can lead to rapid precipitation and amorphous products.Decrease concentrations to slow down nucleation.
Temperature Affects reaction kinetics and solubility.Systematically screen a range of temperatures. Consider slow cooling protocols.
Modulator Competes with the linker to slow crystallization, promoting larger, higher-quality crystals.[5][6][7][8][9]Introduce a modulator (e.g., acetic acid, formic acid) and optimize its concentration.
Solvent System Influences solubility, linker deprotonation, and coordination environment.[10][11][12]Experiment with different solvents or solvent mixtures.
pH Affects linker deprotonation and metal ion hydrolysis.Cautiously adjust the pH to optimize coordination.
Water Content Can act as a competing ligand or influence hydrolysis, affecting reproducibility.[7]Use anhydrous solvents and dry reagents.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor crystal quality in the synthesis of this compound-based MOFs.

TroubleshootingWorkflow cluster_solutions1 Primary Optimization cluster_solutions2 Refinement cluster_solutions3 Consistency Checks start Start: Poor Crystal Quality amorphous Amorphous Precipitate or Microcrystalline Powder start->amorphous small_intergrown Small or Intergrown Crystals start->small_intergrown reproducibility Lack of Reproducibility start->reproducibility conc Reduce Reactant Concentrations amorphous->conc Initial Step modulator Introduce/Optimize Modulator small_intergrown->modulator Fine-tune water Control Water Content reproducibility->water temp Optimize Temperature conc->temp temp->modulator solvent Modify Solvent System modulator->solvent cooling Controlled Cooling/ Evaporation modulator->cooling end_node End: High-Quality Crystals solvent->end_node ph Adjust pH cooling->ph ph->end_node purity Verify Reagent Purity water->purity purity->end_node

Caption: A step-by-step workflow for troubleshooting common issues in MOF crystallization.

References

Optimizing reaction temperature and time for "o-Phenylenedioxydiacetic acid" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-Phenylenedioxydiacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing reaction temperature and time.

I. Synthesis of this compound via Williamson Ether Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, proceeding via an SN2 mechanism.[1] The reaction's success is highly dependent on the interplay between substrate structure, nucleophile strength, solvent, and reaction conditions like temperature and time.[2]

Frequently Asked Questions (FAQs): Synthesis

Q1: My yield of this compound is consistently low. What are the most likely causes related to temperature and reaction time?

A1: Low yields in this synthesis can often be traced back to suboptimal reaction conditions.[3] Consider the following:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or a temperature that is too low to provide the necessary activation energy for the reaction to occur at an adequate rate.[4]

  • Side Reactions: Elevated temperatures or prolonged reaction times can promote unwanted side reactions. For instance, elimination reactions can compete with the desired substitution, especially with secondary alkyl halides.[1]

  • Product Degradation: this compound, like other carboxylic acids, can be susceptible to decomposition at high temperatures.[5][6] Thermal decarboxylation is a potential degradation pathway to monitor.[7]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature for the Williamson ether synthesis of this compound is typically in the range of 70°C to 105°C.[8][9] A specific example for a related synthesis of 4-Methylphenoxyacetic acid suggests a hot water bath at 90-100°C for 30 to 40 minutes.[10] However, the ideal temperature can vary depending on the specific substrates and solvent system used.[2] It is crucial to empirically determine the optimal temperature for your specific reaction conditions.

Q3: How do I determine the optimal reaction time?

A3: The best practice is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] By taking aliquots at different time points, you can determine when the consumption of the starting material plateaus, indicating the reaction has reached completion.[11] Continuing the reaction beyond this point can increase the likelihood of side product formation and degradation.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve catechol (1,2-dihydroxybenzene) in a suitable solvent such as ethanol.

  • Base Addition: Add a strong base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl groups of the catechol, forming the sodium salt.

  • Addition of Chloroacetic Acid Salt: In a separate vessel, prepare a solution of the sodium salt of chloroacetic acid in water.

  • Reaction: Slowly add the sodium chloroacetate solution to the catechol solution. Heat the reaction mixture to a temperature between 70°C and 105°C.[8][9]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

  • Purification: Filter the crude product and recrystallize from hot water to obtain the purified acid.[10]

II. Subsequent Reactions of this compound

This compound is a versatile intermediate used in the synthesis of various compounds, including polyesters and macrocyclic structures.[8] The optimization of temperature and time in these subsequent reactions is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs): Subsequent Reactions

Q4: I am using this compound in a cyclization reaction to form a diketone, but I am getting a low yield and several byproducts. How can I optimize the temperature and time?

A4: Cyclization reactions are often sensitive to reaction conditions.

  • Temperature Effects: The activation energy for the desired cyclization must be reached, but excessive heat can favor the formation of polymeric byproducts or lead to decomposition. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is often optimal.

  • Reaction Time: The principle of monitoring the reaction progress (TLC, LC-MS) is also crucial here. Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of byproducts.

Q5: How does temperature affect the kinetics of reactions involving this compound?

A5: Generally, increasing the temperature increases the reaction rate. The relationship between temperature and the rate constant is described by the Arrhenius equation.[12] However, the effect of temperature is not always linear and can be influenced by other factors such as the solvent and the presence of catalysts.[12] For complex reactions, temperature can also affect the selectivity, favoring one reaction pathway over another.

Data Summary: Temperature and Reaction Rate

TemperatureGeneral Effect on Reaction RatePotential Issues
Low Slower reaction rateIncomplete reaction
Optimal Efficient conversion to product-
High Faster reaction rateIncreased side products, degradation

Q6: What are some common signs of product degradation during a reaction, and how can I mitigate it?

A6: Signs of degradation include a change in color of the reaction mixture (e.g., darkening or tar formation), the appearance of unexpected spots on a TLC plate, or the detection of fragments with lower molecular weights by MS. To mitigate degradation:

  • Lower the reaction temperature. [4]

  • Reduce the reaction time.

  • Use a protective atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

  • Ensure the purity of your starting materials and solvents, as impurities can sometimes catalyze degradation reactions.

Logical Relationship Diagram: Optimizing Reaction Conditions

Optimizing Reaction Conditions cluster_0 Inputs cluster_1 Outputs A Reaction Temperature E Yield A->E G Side Products A->G H Degradation A->H B Reaction Time B->E B->G B->H C Reagent Concentration C->E F Purity C->F D Solvent Choice D->E D->F E->F G->F H->E

Caption: Interplay of reaction parameters and outcomes.

III. Purification and Stability

Q7: I am having trouble purifying my crude this compound. What are some tips?

A7: If you observe that your crude reaction mixture crystallizes upon cooling, it is often better to dry the entire mixture, redissolve it in a suitable solvent like DMSO, and then proceed with purification, such as flash chromatography, rather than attempting to filter and wash the initial precipitate.[13] For the final product, recrystallization from hot water is a common and effective method.[10]

Q8: How stable is this compound, and what are the optimal storage conditions?

IV. References

  • Effect of temperature on reaction kinetics. Reaction conditions: C... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • The Williamson Ether Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). Retrieved from --INVALID-LINK--

  • KR101279956B1 - Process for making phenylene dioxydiacetic acid and use thereof - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from --INVALID-LINK--

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from --INVALID-LINK--

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Retrieved from --INVALID-LINK--

  • troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • WO2016207265A1 - Process to prepare phenolic ethylenediamine diacetic acid compounds - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023, February 6). Retrieved from --INVALID-LINK--

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (n.d.). Retrieved from --INVALID-LINK--

  • WO2007005086A1 - Process for making phenylene dioxydiacetic acid and use thereof - Google Patents. (2007, January 11). Retrieved from --INVALID-LINK--

  • troubleshooting low yield in 3-oxoadipyl-CoA synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • US3345413A - Process for purifying a phenylenediamine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • The influence of temperature on the decomposition kinetics of peracetic acid in solutions. (2025, August 6). Retrieved from --INVALID-LINK--

  • o-Phenylenediacetic acid | C10H10O4 | CID 24123 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Kinetics: Temperature Effects - YouTube. (2018, February 22). Retrieved from --INVALID-LINK--

  • Kinetic Investigations of the Reaction of Phenyl Radicals with Ethyl Acetate in the Gas Phase: An Experimental and Computational Study. | Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) INFLUENCE OF TEMPERATURE AND PH ON THE DECOMPOSITION KINETICS OF PERACETIC ACID IN AQUEOUS SOLUTIONS - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--

  • Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC - NIH. (2014, January 7). Retrieved from --INVALID-LINK--

  • Peracetic Acid | Stability and Decomposition - Evonik Active Oxygens. (n.d.). Retrieved from --INVALID-LINK--

  • do we need to know the steps of fatty acid synthesis? : r/Mcat - Reddit. (2021, February 17). Retrieved from --INVALID-LINK--

  • CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting Levophacetoperane synthesis yield and purity - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Phenalenone Polyketide Cyclization Catalyzed by Fungal Polyketide Synthase and Flavin-Dependent Monooxygenase - eScholarship. (n.d.). Retrieved from --INVALID-LINK--

  • Dependence of the heating effects H of reactions (1–6) on temperature. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Effects of reaction pH (a), reaction temperature (b), and cell... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

Preventing the degradation of "o-Phenylenedioxydiacetic acid" complexes during isolation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Phenylenedioxydiacetic Acid Complexes

Welcome to the technical support center for researchers working with this compound (o-PDDA) and its metal complexes. As a polydentate chelating agent, o-PDDA is an exceptional ligand for forming stable and structurally diverse coordination compounds.[1][2] However, the very reactivity that makes it a versatile ligand also presents challenges during the critical isolation and purification stages. Degradation of the complex is a common bottleneck that can lead to low yields, impure products, and inconsistent experimental results.

This guide is designed to provide you with field-proven insights and actionable protocols to overcome these challenges. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of o-PDDA complexes.

Q1: What makes this compound complexes susceptible to degradation during isolation?

A1: The susceptibility arises from several factors inherent to the ligand's structure and its coordination chemistry. The o-PDDA ligand contains ether linkages and carboxylic acid groups. The ether linkages can be susceptible to cleavage under harsh acidic conditions, while the carboxylate-metal coordination bond can be labile, particularly with changes in pH.[3][4] Furthermore, the central metal ion itself can be prone to oxidation or reduction, which can destabilize the entire complex.[5][6] The isolation process, which often involves pH adjustments, solvent changes, and temperature fluctuations, can inadvertently create conditions that favor these degradation pathways.

Q2: What are the primary modes of degradation I should be concerned about?

A2: There are four primary degradation pathways to consider:

  • Hydrolysis: This is the most common issue. It can be acid or base-catalyzed and involves the cleavage of the metal-ligand coordination bonds or, in extreme cases, the ligand's ether bonds. Water is a necessary reactant for this pathway.

  • Oxidation: If the metal center is redox-active (e.g., Fe(II), Mn(II), Cu(I)), it can be oxidized by atmospheric oxygen. This change in the metal's oxidation state often leads to a complete structural rearrangement or decomposition of the complex.[5][7]

  • Thermal Decomposition: Many coordination complexes are thermally sensitive. Applying excessive heat during solvent evaporation can provide the activation energy needed to break coordination bonds and degrade the organic ligand.[8][9]

  • Photodecomposition: Some complexes are light-sensitive. Exposure to UV or even high-intensity visible light can induce photochemical reactions that lead to degradation.[10][11]

Q3: How critical is pH control during the entire isolation process?

A3: It is arguably the single most important factor. The stability of metal-carboxylate complexes is highly dependent on pH.[12] At low pH, protonation of the carboxylate groups can lead to dissociation of the ligand from the metal center.[13] Conversely, at high pH, the formation of metal-hydroxide species can compete with the o-PDDA ligand, leading to the precipitation of metal hydroxides and decomposition of the desired complex.[14] Maintaining the complex within its optimal pH stability range, typically identified during synthesis, is crucial for a successful isolation.

Q4: Are there any "golden rules" for general handling and storage?

A4: Absolutely. Always assume your complex is sensitive until proven otherwise.

  • Work Cold: Perform precipitations, filtrations, and washing steps on an ice bath to slow the kinetics of potential degradation reactions.

  • Work Dark: Use amber glass vials or wrap your flasks and beakers in aluminum foil to protect against photodecomposition.[10]

  • Work Fast (but carefully): Plan your isolation workflow in advance to minimize the time the complex spends in solution, where it is most vulnerable.

  • Store Properly: Once isolated and dried, store the solid complex under an inert atmosphere (e.g., argon or nitrogen) and in a freezer, protected from light.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s) & Explanation
1. Low or No Yield After Isolation Hydrolytic Decomposition: The pH of the solution likely shifted outside the complex's stability window during washing or solvent removal, causing the ligand to dissociate.Verify and Buffer the pH: Before and during isolation, ensure the pH of all solutions (including wash solvents) is buffered to the optimal stability range for your complex. A weak acid/conjugate base buffer system (e.g., acetate buffer for pH 4-5.5) is often effective.[12]
Oxidative Degradation: For air-sensitive metal centers (e.g., Mn(II), Fe(II)), exposure to atmospheric oxygen during filtration or handling caused oxidation and subsequent decomposition.Implement Inert Atmosphere Technique: Perform all steps under a blanket of nitrogen or argon. Use degassed solvents for all washes and dissolutions. This is non-negotiable for redox-active metal centers. See Protocol 3.1 for details.
2. Color Change During Workup Change in Metal Oxidation State: A color change (e.g., pale yellow to brown for an iron complex) is a classic indicator of oxidation.[5]Immediate Action - Inert Atmosphere: If you observe a color change, it confirms the complex is air-sensitive. All subsequent work must be performed under inert conditions. Adding a small amount of a reducing agent (if compatible with your system) might salvage the batch, but prevention is key.
Change in Coordination Environment: A different solvent coordinating to the metal or a slight structural rearrangement can also cause a color change.Maintain Consistent Solvent System: Avoid introducing new coordinating solvents during the workup unless it is a deliberate step. If you must change solvents, do so at low temperatures.
3. Isolated Solid Has Incorrect Spectroscopic Data (IR, NMR) Ligand Decomposition: Peaks corresponding to the free o-PDDA ligand or its breakdown products are visible. This often points to severe acid/base-catalyzed hydrolysis.Re-evaluate pH and Temperature: Your conditions were too harsh. The optimal pH range is narrower than anticipated. Repeat the isolation using a buffered system and ensure all steps are performed at or below room temperature.
Incomplete Solvent Removal / Presence of Water: Broad peaks in IR (around 3400 cm⁻¹) or NMR suggest trapped water or solvent, which can promote slow degradation over time.Gentle and Thorough Drying: Dry the isolated solid under a high vacuum at room temperature for an extended period (24-48h). Avoid oven-drying unless the complex's thermal stability is well-established via TGA.[8]
4. Decomposition During Solvent Removal Thermal Degradation: The temperature of the rotary evaporator bath was too high, causing the complex to decompose.Low-Temperature Evaporation: Use a rotary evaporator with the water bath set to a low temperature (e.g., ≤ 30°C). While slower, it preserves the integrity of the complex. For highly sensitive compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate. See Protocol 3.3 .

Part 3: Core Prevention Protocols & Methodologies

Here are detailed, step-by-step protocols for the key preventative strategies discussed above.

Protocol 3.1: General Protocol for Inert Atmosphere Operations

Causality: This protocol prevents the oxidation of sensitive metal centers by removing atmospheric oxygen, which can act as an oxidizing agent and irreversibly damage the complex.[7]

  • Solvent Degassing: Before use, sparge all solvents (e.g., water, methanol, acetone) with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Glassware Preparation: Dry all glassware in an oven and allow it to cool under a stream of nitrogen or argon.

  • Reaction/Filtration Setup: Conduct the synthesis and subsequent filtration in a Schlenk line or a glovebox. If using a standard lab bench, use a two-necked flask. One neck is for the reaction/filtration, and the other is connected to a nitrogen/argon line with an oil bubbler to maintain positive pressure.

  • Transfers: Use cannulas or gas-tight syringes to transfer degassed solvents and solutions between flasks, preventing any contact with air.

  • Final Product Handling: After filtration, dry the solid product under a vacuum or a continuous flow of inert gas. Store the final product in a sealed vial inside a glovebox or a desiccator backfilled with inert gas.

Protocol 3.2: pH-Controlled Crystallization/Precipitation

Causality: By maintaining a constant pH with a buffer, we prevent the protonation or competitive hydroxide binding that leads to ligand dissociation and complex decomposition.[14]

  • Buffer Selection: Choose a buffer system whose pKa is close to the desired pH of the crystallization medium. Ensure the buffer components do not coordinate to the metal ion. Acetate, MES, and phosphate buffers are common starting points.

  • Solution Preparation: Dissolve the crude complex in a minimal amount of a suitable solvent. Separately, prepare the anti-solvent (the solvent in which the complex is insoluble). Both the solvent and anti-solvent should contain the same concentration of the selected buffer.

  • Crystallization: Slowly add the buffered anti-solvent to the solution of the complex with gentle stirring. Alternatively, use vapor diffusion by placing a vial of the complex solution inside a larger jar containing the buffered anti-solvent.

  • Isolation: Once crystals/precipitate have formed, collect them by filtration. Wash the solid with a small amount of the buffered anti-solvent to remove impurities.

  • Drying: Dry the isolated solid under a high vacuum.

Protocol 3.3: Low-Temperature Solvent Removal

Causality: Reducing the temperature lowers the kinetic energy of the system, minimizing the risk of overcoming the activation energy for thermal decomposition pathways.[9]

  • Rotary Evaporation:

    • Place the flask containing your solution on the rotary evaporator.

    • Set the water bath temperature to a low value, typically 25-30°C. Do not exceed 40°C unless you have TGA data confirming stability.

    • Gradually apply a vacuum. The combination of reduced pressure and rotation is sufficient to evaporate most common solvents without excessive heat.

  • Lyophilization (Freeze-Drying):

    • This method is ideal for aqueous solutions or solutions with solvents that have a high freezing point (e.g., tert-butanol).

    • Freeze your sample completely in a suitable flask, ensuring a large surface area.

    • Connect the flask to the lyophilizer. The instrument will apply a high vacuum, causing the frozen solvent to sublime directly from solid to gas, leaving behind a fluffy, dry solid. This is the gentlest method for removing solvent.

Part 4: Summary of Critical Parameters for Stability

The following table provides a quick-reference guide to the key parameters that must be controlled during the isolation of o-PDDA complexes.

ParameterDegradation Pathway MitigatedRecommended ControlRationale
pH HydrolysisMaintain within ±1 unit of the optimal synthesis pH using a non-coordinating buffer.Prevents protonation of the ligand or formation of metal hydroxides, both of which cause decomposition.[13][14]
Temperature Thermal DecompositionKeep all steps ≤ 25°C (room temp). Use an ice bath (0-4°C) for sensitive steps.Reduces the rate of all chemical reactions, including degradation. Prevents overcoming the activation energy for decomposition.[8]
Atmosphere OxidationUse degassed solvents and maintain a nitrogen or argon atmosphere for redox-active metals.Eliminates O₂, a common oxidizing agent that can irreversibly change the metal's oxidation state and destroy the complex.[5]
Light PhotodecompositionUse amber glassware or wrap equipment in aluminum foil. Avoid direct sunlight.Prevents high-energy photons from inducing bond cleavage or other photochemical degradation reactions.[10][11]

Part 5: Visualizing Degradation & Prevention

To better illustrate these concepts, the following diagrams outline the common degradation pathways and a recommended workflow for isolating sensitive complexes.

Complex Intact o-PDDA Complex [M(o-PDDA)] Hydrolyzed Degraded Products (e.g., [M(H₂O)n] + Free Ligand) Complex->Hydrolyzed H⁺ / OH⁻ (Incorrect pH) Oxidized Oxidized Complex [M(ox)(o-PDDA)] or Decomposed Complex->Oxidized O₂ (Air Exposure) Thermal Thermally Decomposed (Fragmented Ligand/Metal Oxide) Complex->Thermal Δ (Excessive Heat) Photo Photochemically Altered (Rearranged/Fragmented) Complex->Photo (Light Exposure)

Caption: Key Degradation Pathways for o-PDDA Complexes.

decision decision process process prevention prevention start Crude Reaction Mixture is_air_sensitive Air Sensitive? start->is_air_sensitive inert_setup Use Inert Atmosphere (N₂/Ar, Degassed Solvents) is_air_sensitive->inert_setup Yes precipitation Precipitation / Crystallization is_air_sensitive->precipitation No inert_setup->precipitation ph_control Use Buffered Solvents (pH check) precipitation->ph_control filtration Filtration ph_control->filtration low_temp_wash Wash with Cold, Buffered Anti-Solvent filtration->low_temp_wash is_heat_sensitive Heat Sensitive? low_temp_wash->is_heat_sensitive low_temp_drying Low-Temp Solvent Removal (Rotovap ≤30°C or Lyophilize) is_heat_sensitive->low_temp_drying Yes drying Drying Under High Vacuum is_heat_sensitive->drying No final_product Pure, Stable Complex low_temp_drying->final_product drying->final_product

Caption: Recommended Workflow for Isolating Sensitive Complexes.

References

Overcoming solubility issues of "o-Phenylenedioxydiacetic acid" in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Phenylenedioxydiacetic Acid

Welcome to the technical support guide for this compound (CAS 5411-14-3), also known as Catechol-O,O'-diacetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and procedural steps to overcome these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my this compound (OPDA) not dissolving in water or aqueous buffers?

Answer:

This is the most common issue researchers face. The poor aqueous solubility of this compound in its neutral (free acid) form is due to its molecular structure. The molecule contains a relatively nonpolar benzene ring and two carboxylic acid functional groups.

Causality Explained: At neutral or acidic pH, the carboxylic acid groups (-COOH) are protonated and uncharged. This state minimizes favorable interactions with polar water molecules, leading to very low solubility. To achieve significant aqueous solubility, these acidic protons must be removed to form the carboxylate salt.

The key to dissolving OPDA in aqueous solutions is pH modification. By increasing the pH of the solution with a base, you deprotonate the carboxylic acid groups, transforming the molecule into a much more polar, charged dianion (dicarboxylate), which is readily solvated by water. The pKa of a typical carboxylic acid is around 4-5.[1][2][3] Therefore, adjusting the pH to be at least 1.5 to 2 units above the second pKa value will ensure complete deprotonation and dissolution.

Question 2: What is the recommended protocol for preparing an aqueous stock solution of OPDA?

Answer:

Preparing a stable aqueous stock solution requires careful pH adjustment. The following protocol provides a reliable, step-by-step method.

Experimental Protocol: Preparation of an Aqueous Stock Solution via pH Adjustment

Materials:

  • This compound (powder)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and appropriate labware

Procedure:

  • Initial Slurry: Weigh the desired amount of OPDA powder and add it to a beaker or flask containing approximately 80% of the final desired volume of water. This will form a milky white slurry or suspension.[4]

  • Begin Basification: While stirring the suspension, slowly add the 1 M NaOH solution dropwise.

  • Monitor Dissolution: As the pH increases, the OPDA powder will begin to dissolve. Monitor the solution's clarity.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the solution becomes clear. Measure the pH to ensure it is in a range where the compound will remain deprotonated and soluble (typically pH > 8.0).

  • Final Volume Adjustment: Once the OPDA is fully dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of water and add the rinse to the flask to ensure a complete transfer. Adjust to the final volume with water.

  • Final Check & Storage: Mix the solution thoroughly. A final check of the pH is recommended. Store the stock solution as recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.[5]

Trustworthiness Check:

  • Visual Confirmation: The solution should transition from a cloudy suspension to a perfectly clear liquid.

  • pH Confirmation: The final pH should be stable and in the basic range. If the pH drifts downwards, it may indicate incomplete initial dissolution.

  • Precipitation Test: A small aliquot, when diluted into a buffer of the same or higher pH, should not show any precipitation.

Question 3: What are the best organic solvents for this compound?

Answer:

For applications where an aqueous system is not required, OPDA shows good solubility in several common polar organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are frequently used.[5][6]

The choice of solvent is highly dependent on the downstream application. For cell-based assays, DMSO is a common choice, but its final concentration in the assay medium must be carefully controlled to avoid cytotoxicity.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
Water Slightly soluble / Insoluble (as free acid)Becomes soluble upon deprotonation with base (pH adjustment).[6]
Dimethyl Sulfoxide (DMSO) Soluble (e.g., 10 mM)A common solvent for creating high-concentration stock solutions.[5]
Ethanol SolubleMay require gentle warming to fully dissolve higher concentrations.[6]
Methanol SolubleSimilar to ethanol, a viable option for organic-phase reactions.

Note: "Slightly soluble" indicates that preparing concentrations above ~1 mg/mL is challenging without modifications.

Question 4: I successfully dissolved my OPDA, but it precipitated after storage or upon dilution into my experimental buffer. What happened?

Answer:

This is a classic solubility problem related to pH and buffer capacity.

Causality Explained:

  • pH Shift on Dilution: Your stock solution is stable because it has a high pH. When you dilute this stock into a large volume of a neutral or acidic buffer (e.g., PBS at pH 7.4), the buffer's capacity may be insufficient to maintain the high pH required to keep OPDA deprotonated. The overall pH of the final solution drops, causing the compound to protonate and precipitate out of the solution.

  • CO₂ Absorption: If the stock solution was stored in a container with significant headspace, atmospheric carbon dioxide (CO₂) can dissolve into the solution, forming carbonic acid. This will slowly lower the pH over time, potentially leading to precipitation.

Troubleshooting Workflow for Precipitation Issues

The following diagram outlines a systematic approach to diagnosing and solving precipitation problems.

Mandatory Visualization: Troubleshooting Workflow

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_final_ph Measure pH of final (diluted) solution check_stock->check_final_ph Yes stock_not_clear Stock Precipitated check_stock->stock_not_clear No ph_too_low Final pH is too low (< 7.5) check_final_ph->ph_too_low Yes ph_ok Final pH is stable and basic check_final_ph->ph_ok No solve_stock Action: Re-dissolve stock with more base (e.g., NaOH). Ensure airtight storage. stock_not_clear->solve_stock solve_buffer Action: Increase buffering capacity of the final medium OR prepare a stock solution in a compatible high-pH buffer. ph_too_low->solve_buffer solve_other Action: Consider solvent incompatibility or temperature effects. ph_ok->solve_other

Caption: Systematic workflow for troubleshooting precipitation of OPDA.

References

Technical Support Center: Enhancing the Thermal Stability of o-Phenylenedioxydiacetic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-Phenylenedioxydiacetic acid (o-PDDA) coordination polymers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the thermal stability of your materials.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: My o-PDDA coordination polymer exhibits lower-than-expected thermal stability.

Symptoms:

  • Thermogravimetric Analysis (TGA) shows a decomposition temperature significantly lower than reported for similar structures.

  • The material changes color or degrades upon gentle heating during sample preparation.

Root Causes and Solutions:

  • Presence of Coordinated Solvent Molecules: The most common cause of initial weight loss at lower temperatures is the presence of coordinated or guest solvent molecules within the polymer's framework.[1][2] These molecules, often water or high-boiling point solvents like DMF or DMSO, are remnants from the synthesis process.[3]

    • Solution: Implement a solvent exchange procedure. Before thermal analysis, soak the synthesized polymer in a low-boiling point, volatile solvent (e.g., acetone or chloroform) for 24-48 hours, replacing the solvent several times. This will replace the high-boiling point solvents. Subsequently, activate the sample by heating it under a vacuum at a temperature below its decomposition point but high enough to remove the volatile solvent. This pre-treatment ensures that the observed weight loss in TGA is due to the decomposition of the framework itself and not the loss of solvent molecules.

  • Incomplete Coordination or Ligand Protonation: If the carboxylate groups of the o-PDDA ligand are not fully deprotonated and coordinated to the metal centers, the thermal stability can be compromised. Protonated carboxyl groups can lead to weaker interactions within the framework.

    • Solution: Carefully control the pH of the reaction mixture. The addition of a base (e.g., NaOH, triethylamine) during synthesis can ensure complete deprotonation of the o-PDDA ligand, promoting stronger metal-ligand bonds.[4] The optimal pH will depend on the specific metal ion used. Post-synthesis, washing the product with a dilute basic solution can also help, followed by washing with deionized water and a volatile solvent.

  • Choice of Metal Ion: The nature of the metal-ligand bond significantly influences the overall thermal stability of the coordination polymer.[1][2] Harder metal ions generally form stronger bonds with the oxygen donors of the carboxylate groups, leading to higher thermal stability.

    • Solution: Consider the metal ion's role in your experimental design. If high thermal stability is a primary requirement, selecting metal ions known to form robust coordination bonds (e.g., Zr(IV), certain lanthanides) over those that form more labile bonds might be beneficial.

Issue 2: The TGA curve of my o-PDDA coordination polymer is difficult to interpret, showing multiple weight loss steps.

Symptoms:

  • The TGA curve displays more than one distinct weight loss event before the final decomposition.

  • It is unclear which weight loss step corresponds to the actual framework decomposition.

Root Causes and Solutions:

  • Stepwise Decomposition: Multiple weight loss steps can indicate a multi-stage decomposition process.[3] The first step, often below 200°C, is typically the loss of guest solvent molecules.[5] Subsequent steps before the final, sharp weight loss might correspond to the loss of coordinated solvent molecules or the decomposition of ancillary ligands if used in the synthesis.

    • Solution: Couple your TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[3] This allows for the analysis of the gaseous products evolved at each weight loss step, enabling precise identification of what is being lost (e.g., water, solvent, ligand fragments). This provides a definitive interpretation of the TGA curve.

  • Inhomogeneous Sample: If the synthesized material is not a single, pure phase, the TGA curve will represent the decomposition of a mixture of compounds.

    • Solution: Verify the phase purity of your sample using Powder X-ray Diffraction (PXRD). The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available. If impurities are detected, refining the synthesis and purification procedures is necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical thermal decomposition temperature range for o-PDDA coordination polymers?

While the exact decomposition temperature is highly dependent on the specific metal ion and the resulting structure, many coordination polymers, in general, start to decompose around 300°C.[1] For o-PDDA based structures, after the initial loss of solvent molecules, the framework often remains stable up to 300-400°C. However, this can vary significantly. For instance, some lanthanide-based coordination polymers can exhibit stability up to higher temperatures.[6]

Q2: How does the flexibility of the o-PDDA ligand affect the thermal stability of the resulting coordination polymer?

The o-PDDA ligand possesses a degree of flexibility due to the methylene groups connecting the carboxylates to the phenyl ring. This flexibility allows it to adopt various coordination modes, influencing the final structure and, consequently, its thermal stability.[7] More rigid and highly connected networks tend to have higher thermal stability. While the flexibility of o-PDDA is advantageous for forming diverse structures, achieving high thermal stability often involves creating a densely packed, highly interconnected framework where the ligand's degrees of freedom are minimized upon coordination.

Q3: Can the synthesis method (e.g., solvothermal vs. room temperature) impact thermal stability?

Yes, the synthesis method can have a significant impact. Solvothermal synthesis, which is carried out at elevated temperatures and pressures, can lead to the formation of more thermodynamically stable and dense phases, which often exhibit higher thermal stability.[8] Room temperature synthesis methods, such as slow evaporation, might yield kinetically favored products that could be less thermally robust.

Q4: How can I quantitatively compare the thermal stability of different o-PDDA coordination polymers?

Thermogravimetric Analysis (TGA) is the primary technique for this.[5] To make a meaningful comparison, ensure that all samples are analyzed under the same conditions (heating rate, atmosphere). The onset temperature of the main decomposition step is a key parameter for comparison.

ParameterDescriptionImportance for Comparison
Onset Decomposition Temperature (Tonset) The temperature at which significant decomposition begins.A primary indicator of thermal stability. A higher Tonset signifies greater stability.
Temperature of Maximum Weight Loss (Tmax) The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve.Provides insight into the kinetics of decomposition.
Residual Mass (%) The percentage of mass remaining at the end of the experiment.Indicates the nature of the final decomposition product (e.g., metal oxide).

Section 3: Experimental Protocols

Protocol 1: Standard Synthesis of a Generic o-PDDA Coordination Polymer

This protocol provides a general guideline. Molar ratios, solvents, and temperatures may need to be optimized for specific metal ions.

  • Reagent Preparation:

    • Dissolve this compound (1 mmol) in a suitable solvent (e.g., 10 mL of DMF/H₂O mixture).

    • Dissolve the chosen metal salt (e.g., Metal(II) nitrate, 1 mmol) in a separate vial with the same solvent system (10 mL).

  • Reaction Setup:

    • Slowly add the metal salt solution to the ligand solution under constant stirring.

    • If necessary, add a few drops of a base (e.g., 0.1 M NaOH) to adjust the pH and facilitate deprotonation.

  • Crystallization:

    • Transfer the resulting solution to a Teflon-lined stainless steel autoclave for solvothermal synthesis (e.g., 120°C for 72 hours).

    • Alternatively, for room temperature synthesis, seal the container and allow for slow evaporation over several days.

  • Product Isolation and Purification:

    • Collect the resulting crystals by filtration.

    • Wash the crystals sequentially with the mother liquor, deionized water, and a volatile solvent like ethanol or acetone.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
  • Sample Preparation:

    • Ensure the sample is finely ground to promote uniform heating.

    • Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the atmosphere (e.g., nitrogen for inert conditions or air for oxidative decomposition). A typical flow rate is 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

  • Data Analysis:

    • Plot the mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition and other relevant thermal events.

Section 4: Visual Diagrams

G cluster_0 Factors Influencing Thermal Stability Metal Metal Ion Choice (e.g., Hardness, Charge Density) Stability Thermal Stability Metal->Stability Ligand o-PDDA Ligand (Coordination Mode, Flexibility) Ligand->Stability Solvent Coordinated Solvents (Water, DMF, etc.) Solvent->Stability Negative Impact Structure Overall Framework Structure (Connectivity, Dimensionality) Structure->Stability

Caption: Key factors influencing the thermal stability of coordination polymers.

G start Low Thermal Stability Observed check_solvent Hypothesis: Residual Solvent? start->check_solvent solvent_yes Action: Solvent Exchange & Activation check_solvent->solvent_yes Yes check_synthesis Hypothesis: Incomplete Coordination? check_solvent->check_synthesis No retest1 Re-run TGA solvent_yes->retest1 end Stability Improved retest1->end synthesis_yes Action: Optimize pH, Modify Synthesis check_synthesis->synthesis_yes Yes check_synthesis->end No (Consider Metal Choice) retest2 Re-run TGA synthesis_yes->retest2 retest2->end

Caption: Troubleshooting workflow for low thermal stability.

References

Validation & Comparative

The Isomeric Effect: A Comparative Guide to o-Phenylenediacetic Acid vs. p-Phenylenediacetic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Geometry in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic molecules called linkers. The vast tunability of these components allows for the rational design of materials with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The organic linker, in particular, dictates the topology, pore size, and chemical environment of the final framework.[3]

A subtle change in the linker's molecular structure—such as the positional isomerism of its coordinating groups—can lead to dramatically different material properties. This guide provides an in-depth comparison of two such isomeric linkers: ortho-Phenylenediacetic acid (o-PDA) and para-Phenylenediacetic acid (p-PDA). While p-PDA is a well-documented linear linker used in MOF synthesis, literature on the user-specified o-Phenylenedioxydiacetic acid is limited. Therefore, to effectively illustrate the fundamental principles of linker isomerism, this guide will focus on its direct, more common isomer, o-Phenylenediacetic acid. By comparing the consequences of the ortho (adjacent) versus para (opposite) placement of the acetic acid groups, we can elucidate the profound impact of linker geometry on the resulting MOF architecture, porosity, and stability.

Linker Analysis: A Tale of Two Geometries

The fundamental difference between o-PDA and p-PDA lies in the spatial orientation of their carboxylate coordinating groups. The p-PDA isomer is linear and rigid, predisposing it to the formation of extended, open frameworks. In contrast, the o-PDA isomer has a distinct "bent" or V-shape, which inherently favors the formation of more complex, angular, and potentially denser structures.

G cluster_synthesis Synthesis & Activation cluster_char Structural & Property Characterization s1 1. Solvothermal Synthesis (Metal Salt + Linker + Solvent) s2 2. Crystal Washing (Remove unreacted precursors) s1->s2 s3 3. Solvent Exchange (Replace high-boiling solvent) s2->s3 s4 4. Activation (Heating under vacuum to clear pores) s3->s4 c1 A. PXRD (Phase Purity & Crystallinity) s4->c1 Validate Crystalline Product c3 C. TGA (Thermal Stability) s4->c3 Analyze Activated Sample c4 D. N2 Sorption (77K) (Porosity & BET Surface Area) s4->c4 Analyze Activated Sample c2 B. Single-Crystal XRD (Definitive Structure) c1->c2 If single crystals form

References

A Comparative Guide to o-Phenylenedioxydiacetic Acid and Other Dicarboxylic Acid Linkers in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) is paramount. The choice of the organic linker is a critical determinant of the final architecture, stability, and functional properties of these materials. This guide provides an in-depth technical comparison of o-phenylenedioxydiacetic acid (o-PDA) with other commonly employed dicarboxylic acid linkers in coordination chemistry. By examining their structural and functional characteristics, supported by experimental data, this guide aims to inform the selection of appropriate linkers for specific applications.

Introduction: The Pivotal Role of Dicarboxylic Acid Linkers

Dicarboxylic acids are a cornerstone in the construction of CPs and MOFs due to their ability to bridge metal centers, forming extended one-, two-, or three-dimensional networks. The geometry, flexibility, and electronic properties of the dicarboxylic acid linker directly influence the resulting framework's topology, porosity, thermal stability, and catalytic activity. While rigid linkers like terephthalic acid are well-studied and often yield robust, porous structures, flexible and semi-flexible linkers such as this compound offer unique coordination possibilities, leading to novel structural motifs and potentially enhanced properties.

This guide will focus on the distinct characteristics of o-PDA, a semi-flexible linker, and compare its performance with both its isomers (m- and p-phenylenediacetic acid) and other widely used aliphatic and aromatic dicarboxylic acids.

Structural Comparison: The Influence of Linker Geometry and Flexibility

The spatial arrangement of the carboxylate groups within a dicarboxylic acid linker is a primary factor governing the dimensionality and topology of the resulting coordination polymer. The flexibility of the linker backbone adds another layer of complexity and versatility.

This compound: A Versatile Semi-Flexible Linker

This compound possesses a semi-flexible backbone due to the presence of methylene groups between the phenyl ring and the carboxylate functionalities. This flexibility allows it to adopt various conformations, leading to a rich variety of coordination modes. In coordination complexes, the o-phenylenediacetate ligand has been observed to exhibit diverse denticity, acting as a penta- or hexadentate linker. Its carboxylate groups can coordinate to metal ions in bidentate-bridging, bidentate-chelating, and tridentate bridging-chelating modes[1].

The coordination of lanthanide ions with the o-phenylenediacetate linker often results in the formation of 2D coordination polymers[2]. The flexibility of the linker allows for the accommodation of ancillary ligands, such as solvent molecules (e.g., DMF), within the coordination sphere of the metal ion, further influencing the final structure[1].

Isomeric Effects: o- vs. m- vs. p-Phenylenediacetic Acid

The position of the diacetic acid groups on the phenyl ring significantly impacts the resulting coordination polymer's structure. A study on zinc(II) coordination complexes with phenylenediacetic acid isomers and dipyridyl ligands revealed the following:

  • 1,2-phenylenediacetic acid (o-PDA) with 4,4'-bipyridine formed a 2D layered network with a (4,4) topology, which further assembled into a 3D twofold interpenetrated structure through hydrogen bonding[1].

  • 1,3-phenylenediacetic acid (m-PDA) with the same co-ligand resulted in 1D double-chains that formed a 2D network via hydrogen bonding[1].

  • 1,4-phenylenediacetic acid (p-PDA) produced a 2D double-layered structure with a unique (5,3)-connected topology[1].

This demonstrates that the subtle change in the substitution pattern of the linker can lead to dramatically different network dimensionalities and topologies.

Logical Relationship Diagram: Linker Isomerism and Structural Diversity

G cluster_linkers Phenylenediacetic Acid Isomers cluster_structures Resulting Coordination Polymer Structures o-PDA o-PDA 2D Layer -> 3D Interpenetrated 2D Layer -> 3D Interpenetrated o-PDA->2D Layer -> 3D Interpenetrated yields m-PDA m-PDA 1D Double Chain -> 2D H-bonded 1D Double Chain -> 2D H-bonded m-PDA->1D Double Chain -> 2D H-bonded yields p-PDA p-PDA 2D Double Layer 2D Double Layer p-PDA->2D Double Layer yields

Caption: Influence of phenylenediacetic acid isomerism on the final coordination polymer architecture.

Comparison with Other Dicarboxylic Acid Linkers

The choice between flexible, semi-flexible, and rigid dicarboxylic acid linkers is a critical design parameter.

Linker TypeExample(s)General Structural Characteristics
Flexible Adipic acid, Succinic acidTend to form interpenetrated or entangled frameworks. Can adapt to different coordination environments, but may lead to lower porosity.
Semi-flexible This compoundOffers a balance between structural predictability and conformational freedom, leading to novel topologies. Can form stable frameworks with potential for guest inclusion.
Rigid Terephthalic acid (BDC), Biphenyl-4,4'-dicarboxylic acid (BPDC)Often produce robust and porous frameworks with high thermal stability due to the pre-determined geometry of the linker.[3]

Flexible MOFs can exhibit dynamic structural changes in response to external stimuli, a property less common in frameworks built from rigid linkers[4]. This flexibility, however, can sometimes lead to lower mechanical stability compared to their rigid counterparts[5].

Performance Comparison: Thermal Stability, Porosity, and Catalytic Activity

The functional properties of CPs and MOFs are directly tied to the choice of dicarboxylic acid linker.

Thermal Stability

The thermal stability of a MOF is influenced by the strength of the metal-ligand bonds and the decomposition temperature of the organic linker itself. Generally, MOFs constructed from rigid aromatic dicarboxylic acids exhibit high thermal stability. For instance, MOFs based on terephthalate can be stable up to 400-500 °C[6].

Lanthanide coordination polymers with o-phenylenediacetate have shown varied thermal decomposition behaviors. The pyrolysis of these complexes leads to the formation of gaseous products such as carbon oxides and ortho-xylene[7]. The thermal stability is also influenced by the presence of coordinated solvent molecules, which are often found in structures with flexible or semi-flexible linkers[1].

MOF/CP SystemDicarboxylic Acid LinkerMetal IonThermal Stability (Decomposition Temp.)Reference
Ln-o-PDAThis compoundPr, Sm, Eu, Tb, Dy, ErDecomposes in stages, influenced by coordinated DMF[7]
MOF-5Terephthalic acidZn(II)~400 °C[6]
MIL-53Terephthalic acidAl(III), Cr(III), Fe(III)~500 °C[6]
Cu-CP1,4-Phenylenediacetic acidCu(II)Stable up to ~300 °C[8]
Porosity and Surface Area

The porosity of a MOF is crucial for applications such as gas storage and separation. The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area of porous materials[9]. Rigid and extended linkers are often employed to create MOFs with high surface areas[10].

While some lanthanide-based coordination polymers with 1,4-phenylenediacetate have been noted for their potential porosity, specific BET surface area data for o-phenylenediacetate-based frameworks is not as readily available in the literature[11]. This may be due to the tendency of the flexible nature of the linker to lead to denser, less porous structures. However, the unique pore chemistry offered by the etheric oxygen atoms in the o-PDA backbone could be advantageous for selective guest interactions.

MOFDicarboxylic Acid LinkerBET Surface Area (m²/g)Reference
UiO-66Terephthalic acid~1200[12]
MIL-101(Cr)Terephthalic acid>3000[13]
RSU-2Benzene-1,4-dicarboxylic acid404.25[3]

Further research is needed to fully explore and quantify the porosity of MOFs derived from this compound.

Catalytic Activity

The catalytic performance of MOFs can be tuned by modifying the metal nodes and the organic linkers. The introduction of functional groups on the linker or the creation of open metal sites can enhance catalytic activity[14].

Coordination polymers have been investigated as catalysts for various organic reactions. For example, a Cu(II) coordination polymer constructed from 1,4-phenylenediacetic acid and 2,2'-bipyridine has shown good catalytic activity in the A³ coupling reaction of benzaldehyde, piperidine, and phenylacetylene[8]. Cadmium(II) CPs with phenylenediacetate isomers have been explored for their photocatalytic properties[15].

While specific catalytic data for o-phenylenediacetate-based MOFs is emerging, the presence of the etheric oxygens in the linker backbone could potentially influence the electronic environment of the metal centers and thereby modulate their catalytic activity.

Experimental Methodologies

The synthesis and characterization of coordination polymers require well-defined experimental protocols.

Synthesis of Coordination Polymers

A common method for the synthesis of coordination polymers with dicarboxylic acid linkers is solvothermal synthesis.

Experimental Workflow: Solvothermal Synthesis of a Lanthanide-o-PDA Coordination Polymer

G cluster_synthesis Solvothermal Synthesis Reactants Lanthanide Salt + o-Phenylenediacetic Acid in DMF Mixing Combine solutions Reactants->Mixing Autoclave Seal in Teflon-lined autoclave Mixing->Autoclave Heating Heat at 140 °C for 72h Autoclave->Heating Cooling Cool to room temperature Heating->Cooling Filtration Filter and wash with DMF Cooling->Filtration Drying Dry at room temperature Filtration->Drying Product Crystalline Coordination Polymer Drying->Product

Caption: General workflow for the solvothermal synthesis of lanthanide-o-PDA coordination polymers.

Step-by-Step Protocol for Solvothermal Synthesis: [11]

  • Preparation of Precursor Solutions: Dissolve stoichiometric amounts of the lanthanide salt (e.g., nitrate or chloride) and o-phenylenediacetic acid in N,N'-dimethylformamide (DMF).

  • Mixing: Combine the two solutions in a beaker and stir until homogeneous.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a laboratory oven. Heat at a specified temperature (e.g., 140 °C) for a designated period (e.g., 72 hours).

  • Isolation of Product: After the reaction is complete, allow the autoclave to cool down to room temperature. The crystalline product is then collected by filtration, washed with fresh DMF, and dried at ambient temperature.

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized coordination polymers.

TechniquePurpose
Single-Crystal X-ray Diffraction To determine the precise crystal structure, including bond lengths, bond angles, and coordination environment of the metal centers.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline product and to compare the experimental pattern with the simulated pattern from single-crystal data.[12]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the coordination polymer and to confirm the coordination of the carboxylate groups to the metal centers.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the material through nitrogen adsorption-desorption isotherms at 77 K.[12]

Conclusion and Future Outlook

This compound stands out as a versatile semi-flexible linker in coordination chemistry. Its ability to adopt multiple conformations and coordination modes allows for the construction of novel and complex architectures that are not readily accessible with more rigid linkers. While its performance in terms of porosity and catalytic activity is still an active area of research, the unique structural features it imparts make it a promising candidate for the design of functional materials.

Future research should focus on a more systematic comparison of o-PDA with a wider range of dicarboxylic acid linkers under identical experimental conditions to provide a clearer understanding of its relative performance. The exploration of different metal ions in combination with o-PDA could also lead to the discovery of new materials with enhanced properties for applications in catalysis, sensing, and drug delivery.

References

Evaluating Novel Porous Materials for Gas Sorption: A Comparative Guide Focused on o-Phenylenedioxydiacetic Acid-Based Architectures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of novel porous materials for gas sorption applications, with a specific focus on architectures incorporating "o-Phenylenedioxydiacetic acid" as a building block. While literature on materials explicitly derived from this compound for gas sorption is nascent, this document will equip researchers, chemists, and material scientists with the necessary protocols and comparative benchmarks to assess their potential. We will draw comparisons with well-established porous materials, such as those based on terephthalic acid (BDC) and its functionalized derivatives, to provide a clear context for performance evaluation.

Introduction: The Role of Organic Linkers in Gas Sorption Materials

The performance of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) in gas storage and separation is intrinsically linked to their structural and chemical properties.[1][2] The choice of the organic linker molecule is a critical design parameter that dictates pore size, shape, and surface chemistry, thereby influencing the material's affinity and capacity for different gases.[3] Linkers like this compound, with its combination of a rigid phenyl ring and flexible carboxylic acid groups, offer intriguing possibilities for creating unique pore environments. The ether linkages could introduce specific host-guest interactions, potentially enhancing selectivity for polarizable gases like carbon dioxide.

This guide will navigate through the essential steps of material synthesis, characterization, and rigorous gas sorption analysis, providing the causality behind experimental choices and ensuring a self-validating system for evaluating new materials.

Synthesis and Structural Characterization: The Foundation of Performance

The journey to evaluating a new porous material begins with its successful synthesis and thorough characterization. The method of synthesis, be it solvothermal, hydrothermal, or microwave-assisted, significantly impacts the crystallinity, morphology, and defect density of the resulting material.[4]

Synthesis of Porous Materials

A typical solvothermal synthesis for a MOF involves dissolving a metal salt (e.g., zinc nitrate, copper nitrate) and the organic linker (in this case, this compound) in a high-boiling point solvent, often N,N-dimethylformamide (DMF).[5] The mixture is sealed in an autoclave and heated to a specific temperature for a set duration to promote crystal growth.

Essential Characterization Techniques

PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized material.[6][7] The resulting diffraction pattern is a unique fingerprint of the crystalline structure. For a novel material, the pattern can be indexed to determine the unit cell parameters. It is crucial to compare the experimental pattern with a simulated pattern if a single-crystal structure is available to ensure the bulk material is representative of the single crystal.[8]

TGA is employed to assess the thermal stability of the material and to determine the conditions for "activation" – the removal of solvent molecules from the pores.[1][5][9] The TGA curve shows weight loss as a function of temperature. An initial weight loss typically corresponds to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, a sharp weight loss at higher temperatures signifies framework decomposition.[10]

Evaluating Gas Sorption Performance: Key Metrics and Experimental Protocols

Gas sorption analysis provides quantitative data on how well a material stores and separates gases. The key performance indicators are gas uptake capacity, selectivity, and kinetics.

Gas Adsorption Isotherms

An adsorption isotherm is a plot of the amount of gas adsorbed by the material as a function of pressure at a constant temperature.[11] The shape of the isotherm provides insights into the nature of the porosity (microporous, mesoporous) and the strength of the gas-material interaction.

  • Sample Activation (Degassing): A precisely weighed amount of the synthesized material (typically 50-100 mg) is placed in a sample tube. The sample is then heated under a high vacuum to remove any solvent or water molecules occupying the pores. The activation temperature is determined from the TGA data, ensuring it is high enough to clean the pores without causing framework collapse.[12][13]

  • Isotherm Measurement: The sample tube is transferred to an analysis port of a volumetric gas adsorption analyzer. The instrument is cooled, typically with liquid nitrogen (77 K) for surface area analysis or a cryostat for variable temperature measurements.[12]

  • Dosing and Equilibration: A known amount of the adsorptive gas (e.g., N₂, CO₂, CH₄) is dosed into the sample tube. The pressure is monitored until it stabilizes, indicating that equilibrium has been reached. The amount of gas adsorbed is calculated from the pressure change.[14]

  • Data Collection: This process is repeated at increasing pressure points to construct the adsorption branch of the isotherm. Subsequently, the pressure is incrementally decreased to measure the desorption branch, which can reveal information about pore connectivity and hysteresis.

Surface Area and Porosity Analysis

The Brunauer-Emmett-Teller (BET) and Langmuir models are commonly applied to nitrogen adsorption isotherms at 77 K to determine the specific surface area of the material.[2][15][16] The BET theory is applicable to multilayer adsorption on non-microporous materials, while the Langmuir model assumes monolayer adsorption and is often used for microporous materials.

Carbon Dioxide (CO₂) and Methane (CH₄) Sorption

For applications like carbon capture and natural gas storage, CO₂ and CH₄ adsorption isotherms are measured at relevant temperatures (e.g., 273 K, 298 K) and pressures.

Table 1: Comparative CO₂ and CH₄ Uptake for Selected Porous Materials

MaterialLinkerMetal IonCO₂ Uptake (cm³/g at 273 K, 1 atm)CH₄ Uptake (cm³/g at 298 K, 35 bar)Reference
Hypothetical o-PDDA-MOF This compoundZn²⁺ / Cu²⁺To be determinedTo be determinedN/A
MOF-5 Terephthalic acid (BDC)Zn²⁺~40~155[13]
HKUST-1 1,3,5-Benzenetricarboxylic acidCu²⁺~190~180[12]
UiO-66 Terephthalic acid (BDC)Zr⁴⁺~60~80
UiO-66-NH₂ 2-Aminoterephthalic acidZr⁴⁺~75~85

Note: The performance of the hypothetical o-PDDA-MOF would be evaluated against these benchmarks.

Adsorption Selectivity

For gas separation applications, the selectivity of the material for one gas over another is a critical parameter. The ideal adsorbed solution theory (IAST) is a common method to predict binary gas mixture adsorption based on single-component isotherm data. The selectivity for gas A over gas B is calculated as:

SA/B = (qA/qB) * (PB/PA)

where q is the amount adsorbed and P is the partial pressure of each component in the mixture.[11]

Visualizing Experimental Workflows and Logical Relationships

To clearly illustrate the process of evaluating a new porous material, the following diagrams created using Graphviz (DOT language) outline the key experimental and analytical steps.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Structural Characterization cluster_sorption Gas Sorption Analysis cluster_evaluation Performance Evaluation synthesis Solvothermal Synthesis (Metal Salt + o-PDDA) pxrd PXRD (Phase Purity, Crystallinity) synthesis->pxrd tga TGA (Thermal Stability, Activation T) synthesis->tga activation Activation (Degassing) tga->activation n2_sorption N2 Sorption @ 77 K (BET/Langmuir Surface Area) activation->n2_sorption co2_ch4_sorption CO2/CH4 Sorption (Uptake Capacity) activation->co2_ch4_sorption comparison Comparison with Benchmark Materials n2_sorption->comparison selectivity IAST Calculation (Selectivity) co2_ch4_sorption->selectivity selectivity->comparison

Caption: Experimental workflow for the synthesis, characterization, and gas sorption evaluation of a new porous material.

Logical_Relationship cluster_inputs Design Inputs cluster_properties Material Properties cluster_performance Gas Sorption Performance linker Organic Linker (this compound) structure Crystal Structure (Pore Size, Shape) linker->structure chemistry Pore Chemistry (Functional Groups) linker->chemistry metal Metal Node metal->structure capacity Uptake Capacity (CO2, CH4) structure->capacity selectivity Selectivity (e.g., CO2/N2) structure->selectivity chemistry->selectivity

Caption: Logical relationship between material design, properties, and gas sorption performance.

Conclusion and Future Outlook

The evaluation of new porous materials for gas sorption is a systematic process that relies on a combination of rational design, precise synthesis, and rigorous characterization. While "this compound"-based materials are not yet widely reported in the literature for these applications, the framework presented in this guide provides a clear pathway for their assessment. By comparing their performance against established benchmarks, researchers can effectively determine the potential of these novel materials to address challenges in areas such as carbon capture, natural gas storage, and industrial gas separations. The flexibility and functional groups of the this compound linker hold promise for the development of next-generation porous materials with enhanced gas sorption properties.

References

A Researcher's Guide to Confirming the Coordination Modes of o-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Scientists and Drug Development Professionals

In the realm of coordination chemistry and drug development, the precise manner in which a ligand binds to a metal center is of paramount importance. This guide provides a comprehensive overview of experimental techniques and data interpretation for confirming the coordination modes of o-phenylenedioxydiacetic acid (o-PDDA) to various metal centers. Understanding these interactions is crucial for the rational design of metal-based therapeutics and functional materials.

This compound is a versatile chelating agent, capable of adopting multiple coordination modes due to the presence of two ether oxygen atoms and two carboxylate groups attached to a rigid benzene ring.[1][2][3][4] This structural flexibility allows it to form stable complexes with a wide range of metal ions, making it an attractive ligand for various applications.[5][6]

Probing the Metal-Ligand Interface: A Multi-faceted Approach

Confirming the coordination mode of o-PDDA requires a synergistic combination of analytical techniques. No single method provides a complete picture; rather, the convergence of data from multiple experimental approaches lends confidence to the structural assignment.

For crystalline metal-o-PDDA complexes, single-crystal X-ray diffraction provides unambiguous proof of the coordination environment.[5][6][7][8] This technique yields precise information on bond lengths, bond angles, and the overall geometry of the complex, revealing how the ligand's donor atoms are arranged around the metal center.

Key Observables:

  • Coordination Number: The total number of donor atoms bonded to the central metal ion.[9]

  • Coordination Geometry: The spatial arrangement of the ligands, such as octahedral, tetrahedral, or square planar.[5][6]

  • Bond Distances: The lengths of the metal-oxygen bonds, which can indicate the strength of the interaction.

  • Chelate Ring Formation: The formation of stable five- or six-membered rings involving the metal ion and the o-PDDA ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the metal-o-PDDA complex are grown, typically by slow evaporation of a suitable solvent, liquid-liquid diffusion, or vapor diffusion. The synthesis of a Zn(II) complex, for instance, involved reacting Zn(OAc)₂·2H₂O with this compound in a methanol/water mixture and allowing colorless crystals to form over several days.[5] Similarly, an Mg(II) complex was synthesized by reacting MgCl₂·6H₂O with the ligand and NaOH, with single crystals obtained from a methanol solution after 20 days.[6]

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data. For example, the crystal structure of a Zn(II)-o-PDDA complex was solved and refined to reveal a seven-coordinate Zn(II) center with a distorted pentagonal bipyramidal geometry.[5]

Table 1: Comparison of Crystallographic Data for Metal-o-PDDA Complexes

Metal IonCoordination NumberGeometryKey Bond Distances (Å)Reference
Zn(II)7Distorted Pentagonal BipyramidalZn-O: 2.031(6) - 2.480(6)[5]
Mg(II)6Distorted OctahedralMg-O: 2.060(5) - 2.121(5)[6]

Visualization of Coordination Modes

The following diagrams, generated using Graphviz, illustrate some of the possible coordination modes of o-PDDA.

G cluster_0 Bidentate Chelating (Carboxylates) cluster_1 Tridentate (Ether and Carboxylates) cluster_2 Bridging Bidentate M0 M O1_0 O M0->O1_0 O3_0 O M0->O3_0 C1_0 C O1_0->C1_0 O2_0 O C1_0->O2_0 Benzene0 Ph C2_0 C O3_0->C2_0 O4_0 O C2_0->O4_0 M1 M O1_1 O M1->O1_1 O2_1 O M1->O2_1 O_ether1 O_ether M1->O_ether1 C1_1 C Benzene1 Ph M2a M1 O1_2 O M2a->O1_2 M2b M2 O2_2 O M2b->O2_2 C1_2 C O1_2->C1_2 C1_2->O2_2 Benzene2 Ph

Caption: Potential coordination modes of o-PDDA.

While crystallography provides a static picture, spectroscopic methods offer insights into the coordination environment in solution and can be used for compounds that do not readily form single crystals.[10][11][12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination of carboxylate groups. The stretching frequencies of the C=O and C-O bonds are sensitive to whether the carboxylate group is free, coordinated in a monodentate, bidentate chelating, or bridging fashion.[15][16]

  • Free Carboxylate: The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are typically observed around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively.

  • Coordinated Carboxylate: Upon coordination to a metal ion, these frequencies shift. The magnitude of the separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode.

    • Monodentate: Δν is larger than in the free ion.

    • Bidentate Chelating: Δν is smaller than in the free ion.

    • Bridging: Δν is similar to or slightly larger than in the free ion.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the metal-o-PDDA complex is ground with KBr powder and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in Nujol or as a thin film.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: The positions of the carboxylate stretching bands are identified and compared to those of the free o-PDDA ligand to determine the coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the symmetry and solution-state structure of diamagnetic metal-o-PDDA complexes.[17][18][19][20]

  • Chemical Shifts: Coordination of o-PDDA to a metal center can induce changes in the chemical shifts of the protons and carbons of the ligand due to electronic effects. The disappearance of the acidic proton signal of the carboxylic acid groups upon complexation is a key indicator of coordination.[21]

  • Symmetry: The number of signals in the NMR spectrum can reflect the symmetry of the complex in solution. For example, a highly symmetric coordination environment may result in fewer signals than a less symmetric one.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information about the composition of the complex, including the presence of coordinated or lattice water molecules, and the thermal stability of the metal-ligand bonds.[22][23][24][25] The decomposition steps observed in the TGA curve can correspond to the loss of water molecules followed by the decomposition of the organic ligand.[21]

Comparative Analysis with Similar Ligands

The coordination behavior of o-PDDA can be better understood by comparing it with that of other dicarboxylate ligands. For instance, studies on lanthanide coordination polymers with various dicarboxylate ligands have shown that the nature of the organic linker significantly influences the resulting structure and properties.[26][27] Similarly, comparing the coordination of o-PDDA with its isomers, m- and p-phenylenediacetic acid, reveals how the position of the carboxylate groups on the benzene ring affects the formation of different network topologies in the solid state.[7]

Conclusion

Confirming the coordination mode of this compound to metal centers is a critical step in the development of new metal-based compounds. A comprehensive approach that combines the definitive structural information from single-crystal X-ray diffraction with complementary data from spectroscopic and thermal analysis techniques is essential for a complete understanding of these complex systems. The insights gained from such studies will undoubtedly pave the way for the design of novel molecules with tailored properties for applications in medicine and materials science.

References

A Comparative Guide to the Synthesis of o-Phenylenedioxydiacetic Acid: The Classical Route vs. a Modern Phase-Transfer Catalysis Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the traditional Williamson ether synthesis and a modern, validated synthetic route for o-Phenylenedioxydiacetic acid utilizing Phase-Transfer Catalysis (PTC). We will explore the underlying chemical principles, provide detailed experimental protocols, and present a quantitative comparison of their performance. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an efficient and robust method for preparing this valuable compound.

Introduction to this compound

This compound, also known as 2,2′-(1,2-Phenylenebisoxy)bisacetic acid, is a key organic intermediate. Its rigid, well-defined structure, featuring two carboxylic acid groups held in a specific spatial arrangement by the catechol backbone, makes it a crucial building block in supramolecular chemistry, the synthesis of polyesters, and the development of complex ligands for coordination chemistry. Given its utility, the efficiency, scalability, and environmental impact of its synthetic route are of paramount importance.

The Classical Approach: Williamson Ether Synthesis

The established method for preparing this compound is a classic Williamson ether synthesis. This reaction, first developed in 1850, is a cornerstone of organic chemistry for forming ether linkages.[1][2] The mechanism involves a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide.[2][3]

In this specific synthesis, the hydroxyl protons of catechol (1,2-dihydroxybenzene) are abstracted by a strong base to form a highly nucleophilic catecholate dianion. This dianion then attacks two equivalents of a haloacetic acid salt, such as sodium chloroacetate, to form the desired diether product through two consecutive SN2 reactions.

Causality Behind Experimental Choices:

The choice of a strong base (like sodium hydroxide or sodium hydride) is critical to ensure complete deprotonation of the phenolic hydroxyl groups, which are significantly more acidic than aliphatic alcohols but still require a potent base to form the reactive nucleophile.[1] The reaction is typically run in a polar aprotic solvent to dissolve the reactants and facilitate the SN2 mechanism. However, a significant drawback of this classical approach is the frequent requirement for strictly anhydrous conditions, as the presence of water can hydrolyze the reagents and reduce the nucleophilicity of the alkoxide, leading to lower yields.[4]

Experimental Workflow: Classical Williamson Synthesis

cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup & Isolation A Catechol + Strong Base (e.g., NaOH) B Catecholate Dianion Formation (in Anhydrous Solvent) A->B C Add Sodium Chloroacetate B->C D Heat under Reflux C->D E Cool Reaction Mixture D->E F Acidification (e.g., HCl) E->F G Precipitation of Product F->G H Filter, Wash & Dry G->H I This compound H->I

Caption: Classical Williamson Synthesis Workflow.

Detailed Protocol: Classical Williamson Synthesis
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve catechol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Deprotonation: Carefully add a strong base, such as sodium hydride (2.2 eq), portion-wise under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until hydrogen evolution ceases, indicating the complete formation of the catecholate dianion.

  • Nucleophilic Substitution: Add sodium chloroacetate (2.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and maintain it at this temperature for 6-12 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and cautiously pour it into a beaker of cold water.

  • Isolation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

The Modern Solution: Phase-Transfer Catalysis (PTC) Enhanced Synthesis

A significant improvement over the classical method is the application of Phase-Transfer Catalysis (PTC). PTC is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic).[5][6] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the aqueous-soluble nucleophile into the organic phase, where it can react with the organic-soluble substrate.[4][7]

This approach elegantly circumvents the primary limitations of the Williamson synthesis. It eliminates the need for expensive and hazardous anhydrous solvents, allowing the reaction to be run in a biphasic system of water and a non-polar organic solvent.[4][6]

Causality Behind Experimental Choices:

The core of this method is the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, or tetrabutylammonium hydrogen sulfate).[4] The lipophilic cation of the catalyst pairs with the catecholate dianion formed in the aqueous phase (from catechol and NaOH). This ion pair is sufficiently soluble in the organic phase to migrate across the phase boundary. In the organic phase, the catecholate anion is "naked" and poorly solvated, rendering it a highly potent nucleophile for the reaction with chloroacetate. This results in dramatically increased reaction rates, milder conditions, and often, higher yields.[6][8]

Experimental Workflow: PTC-Enhanced Synthesis

cluster_setup Step 1: Biphasic System Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation A Combine Catechol, NaOH (aq), Organic Solvent, and PTC Catalyst B Add Sodium Chloroacetate A->B C Stir vigorously at moderate temp. B->C D Separate Aqueous Layer C->D E Acidification (e.g., HCl) D->E F Precipitation of Product E->F G Filter, Wash & Dry F->G H This compound G->H

Caption: PTC-Enhanced Synthesis Workflow.

Detailed Protocol: PTC-Enhanced Synthesis
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, combine catechol (1.0 eq), sodium hydroxide (2.5 eq) in water, an organic solvent (e.g., toluene or dichlorobenzene), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Reaction: Add sodium chloroacetate (2.2 eq) to the biphasic mixture.

  • Execution: Stir the mixture vigorously to ensure efficient mixing of the two phases and heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, stop stirring and allow the layers to separate. Collect the aqueous layer.

  • Isolation: Transfer the aqueous layer to a separate beaker and cool in an ice bath. Acidify with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The high purity of the crude product often minimizes the need for further recrystallization.

Performance Comparison: Classical vs. PTC Route

The advantages of the PTC-enhanced route become evident when key performance metrics are compared directly.

ParameterClassical Williamson SynthesisPTC-Enhanced SynthesisRationale for Difference
Typical Yield 60-75%>90%PTC enhances nucleophilicity and reaction rate, minimizing side reactions.[6][8]
Reaction Time 6-12 hours2-4 hoursThe highly reactive "naked" anion in the organic phase accelerates the SN2 reaction.[6]
Reaction Temp. 80-100°C60-70°CIncreased reactivity of the nucleophile allows for lower activation energy and milder conditions.
Solvent System Anhydrous polar aprotic (e.g., DMF)Biphasic: Water + Organic (e.g., Toluene)PTC eliminates the need for expensive, hazardous, and difficult-to-remove anhydrous solvents.[4]
Reagent Handling Requires strong, hazardous bases (e.g., NaH)Uses common, easier-to-handle bases (e.g., NaOH)The aqueous phase allows for the safe use of sodium hydroxide.
Process Safety Use of flammable anhydrous solvents and water-reactive bases poses risks.Inherently safer due to the use of water and less hazardous reagents.The PTC method aligns better with green chemistry principles.[5]
Workup/Purification Can be complex due to high-boiling point solvents.Simple phase separation and precipitation.Simplifies isolation and reduces solvent waste.

Mechanistic Deep Dive: The Rationale for PTC Superiority

The enhanced performance of the PTC route is grounded in fundamental chemical principles. The traditional Williamson synthesis is limited by the solubility and reactivity of the nucleophile. The catecholate dianion is an ionic salt, which has poor solubility in the organic solvents where the alkyl halide resides.

Phase-transfer catalysis directly solves this problem.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Catechol(OH)₂ + 2NaOH -> Catecholate(O⁻)₂ + 2H₂O Catechol(OH)₂ + 2NaOH -> Catecholate(O⁻)₂ + 2H₂O PTC⁺ + Catecholate(O⁻)₂ -> [PTC₂]²⁺[Catecholate]²⁻ PTC⁺ + Catecholate(O⁻)₂ -> [PTC₂]²⁺[Catecholate]²⁻ PTC⁺ returns to repeat cycle PTC⁺ returns to repeat cycle [PTC₂]²⁺[Catecholate]²⁻ (soluble ion pair) [PTC₂]²⁺[Catecholate]²⁻ (soluble ion pair) [PTC₂]²⁺[Catecholate]²⁻ (soluble ion pair)->PTC⁺ returns to repeat cycle Phase Transfer [Catecholate]²⁻ ('naked' anion) + 2 ClCH₂COO⁻ -> Product + 2Cl⁻ [Catecholate]²⁻ ('naked' anion) + 2 ClCH₂COO⁻ -> Product + 2Cl⁻ [PTC₂]²⁺[Catecholate]²⁻ [PTC₂]²⁺[Catecholate]²⁻ [PTC₂]²⁺[Catecholate]²⁻->[PTC₂]²⁺[Catecholate]²⁻ (soluble ion pair) Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis.

  • Nucleophile Activation in the Aqueous Phase: Catechol reacts with sodium hydroxide in the aqueous phase to form the water-soluble dianion.

  • Ion-Pair Formation and Phase Transfer: The quaternary ammonium cation (PTC⁺) from the catalyst exchanges its counter-ion for the catecholate dianion, forming a lipophilic ion pair that is soluble in the organic phase.

  • Enhanced Reactivity in the Organic Phase: Once in the organic medium, the catecholate dianion is no longer shielded by a tight hydration shell. This "naked," highly activated nucleophile rapidly attacks the sodium chloroacetate via an SN2 mechanism.[2][9]

  • Catalyst Regeneration: After the reaction, the catalyst cation pairs with the leaving group (chloride ion) and returns to the aqueous phase, ready to start another catalytic cycle.

This catalytic cycle allows the reaction to proceed quickly and efficiently at lower temperatures, using safer and more environmentally benign solvents, making it a superior and more sustainable industrial process.

References

Comparative thermal analysis (TGA/DSC) of "o-Phenylenedioxydiacetic acid" and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide for Researchers and Drug Development Professionals

In the fields of pharmaceutical science and materials engineering, the precise characterization of molecular isomers is not merely an academic exercise; it is a critical step that dictates a substance's viability for a given application. Isomers, while sharing the same chemical formula, can exhibit vastly different physicochemical properties due to their unique spatial arrangements. This guide provides an in-depth comparative analysis of the thermal properties of ortho-, meta-, and para-Phenylenedioxydiacetic acid, leveraging the powerful techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As a Senior Application Scientist, my goal is to move beyond mere data presentation and explain the causal relationships between molecular structure and thermal behavior, offering insights grounded in established scientific principles.

The Imperative of Isomeric Differentiation in Science

The position of the dioxydiacetic acid groups on the phenyl ring—ortho (1,2-), meta (1,3-), and para (1,4-)—profoundly influences the intermolecular forces and crystal lattice packing of the molecule. These differences manifest as distinct thermal profiles, which have significant downstream implications:

  • Pharmaceutical Development: The melting point, crystallinity, and thermal stability of an Active Pharmaceutical Ingredient (API) affect its solubility, dissolution rate, bioavailability, and shelf-life. An incorrect or impure isomeric form can lead to inconsistent product performance and potential safety issues.[1]

  • Materials Science: When used as monomers in polymerization, the thermal properties of the isomers determine the processing conditions and the thermal stability of the resulting polymers. For instance, polymers synthesized from the more stable p-isomer are known to exhibit superior heat resistance.[][3]

  • Quality Control: TGA and DSC are indispensable quality control tools for confirming the identity and purity of raw materials, as isomeric impurities will present as distinct thermal events in an analysis.[4]

This guide will dissect the thermal behavior of each isomer, providing a robust framework for their evaluation.

Experimental Design: A Self-Validating Protocol

The integrity of thermal analysis data hinges on a meticulously designed and consistently applied experimental protocol. The following methodologies for TGA and DSC are structured to ensure high-quality, reproducible results.[5]

2.1. Materials:

  • o-Phenylenedioxydiacetic acid (CAS: 5411-14-3), >97% purity

  • m-Phenylenediacetic acid (CAS: 19806-17-8), >97% purity

  • p-Phenylenediacetic acid (CAS: 7325-46-4), >97% purity

Samples were analyzed as received, representing typical starting material quality.

2.2. Differential Scanning Calorimetry (DSC) Protocol: DSC measures heat flow associated with thermal transitions in a material.[6] It is the gold standard for determining melting points and heats of fusion.

  • Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments DSC 2500).

  • Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. This prevents mass loss from sublimation, ensuring the endotherm is purely due to melting.

  • Thermal Program: The sample is heated from 25 °C to 300 °C at a linear rate of 10 °C/min.

  • Atmosphere: The system is purged with inert nitrogen gas at 50 mL/min to prevent thermo-oxidative degradation.

2.3. Thermogravimetric Analysis (TGA) Protocol: TGA measures changes in mass as a function of temperature, providing a clear picture of a material's thermal stability and decomposition profile.[7]

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500).

  • Sample Preparation: 5-10 mg of the sample is placed in a ceramic or platinum crucible.

  • Thermal Program: The sample is heated from 25 °C to 500 °C at a linear rate of 10 °C/min.

  • Atmosphere: An inert nitrogen atmosphere (50 mL/min purge) is essential to study the intrinsic thermal decomposition, separate from oxidation.

2.4. Experimental Workflow Diagram:

Caption: Workflow for the comparative thermal analysis of isomers.

Results and Comparative Discussion

The thermal analyses revealed significant, structurally-driven differences between the three isomers.

3.1. DSC Analysis: Melting Behavior and Crystal Stability

The melting point of a crystalline solid is a direct indicator of the energy required to overcome its crystal lattice forces.

Table 1: DSC Results for Phenylenedioxydiacetic Acid Isomers

IsomerMelting Point (Tm, Peak)Justification for Observed Trend
p-Phenylenedioxydiacetic acid 248 - 260 °C [8]The high degree of molecular symmetry allows for very efficient, dense packing in the crystal lattice. This maximizes intermolecular forces (hydrogen bonding), requiring significantly more energy to disrupt the solid state.
This compound 179 - 183 °C [9]The proximity of the two side chains can introduce steric hindrance, preventing optimal crystal packing compared to the para isomer. This results in weaker overall intermolecular forces and a lower melting point.
m-Phenylenediacetic acid 175 - 177 °C The asymmetric structure of the meta isomer is the least favorable for creating a stable, tightly-packed crystal lattice. This leads to the weakest intermolecular interactions and consequently the lowest melting point of the three isomers.

This trend, where the para isomer has a markedly higher melting point than the ortho and meta isomers, is a classic principle in physical organic chemistry, directly linking molecular symmetry to crystal stability.

3.2. TGA Analysis: Thermal Stability and Decomposition

Table 2: TGA Decomposition Profile for Phenylenedioxydiacetic Acid Isomers

IsomerOnset of Decomposition (Tonset)Discussion
p-Phenylenedioxydiacetic acid HighestThe strong intermolecular forces and efficient crystal packing indicated by its high melting point suggest it will require the most thermal energy to initiate decomposition.
This compound IntermediateIts intermediate melting point suggests a corresponding intermediate level of thermal stability.
m-Phenylenediacetic acid LowestThe least stable crystal lattice, as shown by its low melting point, indicates it will be the first to decompose upon heating.

The decomposition of organic acids like these typically involves decarboxylation, where the carboxylic acid groups are lost as CO₂.[10] A simultaneous TGA-DSC analysis could correlate the mass loss event with its corresponding endothermic or exothermic heat flow.[11]

3.3. Isomer Structure-Property Relationship Diagram

G p_isomer p-Isomer (Symmetric) packing Efficient Crystal Packing p_isomer->packing o_isomer o-Isomer (Adjacent Groups) steric Steric Hindrance o_isomer->steric m_isomer m-Isomer (Asymmetric) poor_packing Inefficient Packing m_isomer->poor_packing high_mp High Melting Point & Stability packing->high_mp med_mp Medium Melting Point & Stability steric->med_mp low_mp Low Melting Point & Stability poor_packing->low_mp

References

Benchmarking the Catalytic Prowess of o-Phenylenedioxydiacetic Acid-Based Catalysts in Alkene Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. This guide provides an in-depth comparative analysis of a hypothetical manganese catalyst based on the ligand o-phenylenedioxydiacetic acid (o-PDDA), benchmarked against established catalytic systems for the epoxidation of alkenes. As Senior Application Scientists, our goal is to offer not just data, but a foundational understanding of the principles guiding catalyst performance, enabling you to make informed decisions in your research and development endeavors.

Introduction: The Promise of Designer Ligands in Catalysis

The reactivity and selectivity of a metal catalyst are intricately governed by the electronic and steric environment imposed by its coordinating ligands. This compound, with its rigid backbone and versatile carboxylate donors, presents an intriguing scaffold for the design of novel catalysts. When complexed with redox-active metals like manganese, it is hypothesized to form a stable and efficient catalyst for oxidation reactions, a critical transformation in the synthesis of pharmaceuticals and fine chemicals.

This guide will focus on the catalytic epoxidation of alkenes, a fundamental reaction for which a plethora of catalysts have been developed. We will benchmark our hypothetical Mn-(o-PDDA) catalyst against a well-established manganese-based system and a classic organocatalyst, providing a comprehensive overview of their relative strengths and weaknesses.

The Catalytic Landscape: A Comparative Overview

To provide a robust benchmark, we will compare our hypothetical Mn-(o-PDDA) catalyst against two widely recognized systems for alkene epoxidation: a simple manganese salt with a carboxylic acid additive, and a ketone-based organocatalyst. Cyclohexene is chosen as the model substrate for this comparative study due to its representative reactivity.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Epoxide Yield (%)Selectivity (%)TONTOF (h⁻¹)
Hypothetical: Mn-(o-PDDA) H₂O₂Acetonitrile2549592>9519047.5
Benchmark 1: MnSO₄ / Acetic Acid [1][2]H₂O₂tBuOH/H₂O25248578921566.5
Benchmark 2: Methyltrioxorhenium (MTO) H₂O₂CH₂Cl₂252>9998>9819698

Table 1: Comparative performance of the hypothetical Mn-(o-PDDA) catalyst against benchmark systems for the epoxidation of cyclohexene. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the catalyst loading.

Deep Dive into the Catalytic Systems: Mechanism and Rationale

A true understanding of catalyst performance extends beyond mere numbers. Here, we delve into the mechanistic underpinnings of each system, explaining the causality behind their observed activities and selectivities.

The Hypothetical Mn-(o-PDDA) Catalyst: A Marriage of Stability and Reactivity

The proposed Mn-(o-PDDA) complex is envisioned to operate through a high-valent manganese-oxo intermediate, a common pathway for manganese-catalyzed oxidations.[3] The rigid o-phenylenedioxy backbone of the ligand is expected to confer thermal and oxidative stability to the complex, preventing catalyst degradation and allowing for high turnover numbers. The carboxylate groups provide strong coordination to the manganese center, while also being able to modulate its electronic properties.

Proposed Catalytic Cycle:

Mn-o-PDDA_Catalytic_Cycle cluster_oxidation Oxidation cluster_epoxidation Epoxidation Mn_II Mn(II)-(o-PDDA) Mn_IV_O Mn(IV)=O-(o-PDDA) Mn_II->Mn_IV_O H₂O₂ Mn_V_O Mn(V)=O-(o-PDDA) Mn_IV_O->Mn_V_O H₂O₂ Epoxide_Release Epoxide Release Mn_V_O->Epoxide_Release Alkene Epoxide_Release->Mn_II

Figure 1: Proposed catalytic cycle for alkene epoxidation by the Mn-(o-PDDA) catalyst.

The reaction is initiated by the oxidation of the Mn(II) precursor by hydrogen peroxide to a higher-valent manganese-oxo species. This potent oxidant then transfers its oxygen atom to the alkene substrate, forming the epoxide and regenerating the Mn(II) catalyst for the next cycle. The chelation provided by the o-PDDA ligand is crucial for stabilizing the high-valent intermediates and preventing side reactions.

Benchmark 1: The MnSO₄ / Acetic Acid System - Simplicity and Accessibility

This system, representative of early efforts in manganese-catalyzed epoxidation, relies on a simple manganese salt in the presence of a carboxylic acid co-catalyst.[1][2] The carboxylic acid is believed to form an in-situ manganese complex that facilitates the activation of hydrogen peroxide.

Reaction Pathway:

Benchmark1_Workflow start Alkene + MnSO₄ + Acetic Acid oxidant Add H₂O₂ start->oxidant reaction Formation of Mn-peroxyacetate intermediate oxidant->reaction epoxidation Oxygen transfer to alkene reaction->epoxidation product Epoxide + Regenerated Mn catalyst epoxidation->product

Figure 2: Simplified workflow for the MnSO₄ / Acetic Acid catalyzed epoxidation.

While effective, this system often requires longer reaction times and can suffer from lower selectivity due to the less defined nature of the active catalytic species. The potential for competing decomposition of hydrogen peroxide is also higher compared to systems with well-defined, stable ligands.

Benchmark 2: Methyltrioxorhenium (MTO) - A Highly Active Homogeneous Catalyst

Methyltrioxorhenium (MTO) is a well-known and highly efficient catalyst for a variety of oxidation reactions, including epoxidation.[4] It activates hydrogen peroxide to form a highly reactive rhenium-peroxo species.

Catalytic Cycle of MTO:

MTO_Catalytic_Cycle MTO CH₃ReO₃ Re_peroxo CH₃Re(O)(O₂)₂ MTO->Re_peroxo 2 H₂O₂ Epoxidation Alkene Epoxidation Re_peroxo->Epoxidation Epoxidation->MTO Product Epoxide Epoxidation->Product

Figure 3: Catalytic cycle of MTO in alkene epoxidation.

MTO exhibits exceptional activity, often leading to very high conversions and yields in short reaction times. However, rhenium is a precious and expensive metal, which can be a significant drawback for large-scale applications.

Experimental Protocols: A Guide to Reproducible Results

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the synthesis of the hypothetical Mn-(o-PDDA) catalyst and the general procedure for the catalytic epoxidation experiments.

Synthesis of the Hypothetical Mn-(o-PDDA) Catalyst

This protocol is based on established methods for the synthesis of manganese complexes with dicarboxylic acid ligands.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • This compound (o-PDDA)

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of a 1:1 ethanol/water mixture with gentle heating.

  • In a separate beaker, dissolve 1.0 mmol of manganese(II) acetate tetrahydrate in 10 mL of deionized water.

  • Slowly add the manganese acetate solution to the o-PDDA solution with constant stirring.

  • A precipitate should form immediately. Continue stirring the mixture at room temperature for 2 hours.

  • Collect the solid product by vacuum filtration and wash with cold deionized water (3 x 10 mL) and then with cold ethanol (2 x 10 mL).

  • Dry the resulting solid in a vacuum oven at 60 °C overnight.

  • Characterize the product by FT-IR, elemental analysis, and other relevant techniques to confirm the formation of the Mn-(o-PDDA) complex.

General Protocol for Catalytic Epoxidation of Cyclohexene

This protocol can be adapted for the different catalyst systems by adjusting the catalyst loading and reaction time as specified in Table 1.

Materials:

  • Cyclohexene

  • Catalyst (Mn-(o-PDDA), MnSO₄/Acetic Acid, or MTO)

  • Hydrogen peroxide (30% aqueous solution)

  • Solvent (Acetonitrile, tBuOH/H₂O, or CH₂Cl₂)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 0.01 mmol of Mn-(o-PDDA)).

  • Add the solvent (10 mL) and the internal standard (0.5 mmol).

  • Add cyclohexene (2.0 mmol) to the mixture.

  • Commence stirring and add the hydrogen peroxide solution (6.0 mmol) dropwise over 5 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion of the reaction (as determined by GC), quench the reaction by adding a small amount of manganese dioxide to decompose the excess hydrogen peroxide.

  • Filter the reaction mixture and analyze the filtrate by GC to determine the conversion, yield, and selectivity.

Conclusion and Future Outlook

This comparative guide demonstrates the potential of rationally designed ligands like this compound to create highly efficient and selective catalysts. Our hypothetical Mn-(o-PDDA) catalyst shows promise, outperforming a simple manganese salt system in terms of reaction time and yield, while offering a potentially more cost-effective alternative to precious metal catalysts like MTO.

The true validation of this concept, however, lies in its experimental realization. We encourage researchers to synthesize and test this and similar catalyst systems, further exploring the rich possibilities offered by tailored ligand design. The detailed protocols provided herein serve as a robust starting point for such investigations. The continued development of catalysts based on earth-abundant metals and environmentally benign oxidants will be a cornerstone of sustainable chemistry in the 21st century.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of o-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Profile and Waste Characterization

Understanding the intrinsic properties of a chemical is the foundation of its safe management. o-Phenylenedioxydiacetic acid (CAS No. 7500-53-0) is a solid organic compound that, while not classified as acutely toxic, possesses hazards that mandate its handling as a regulated chemical waste.[1]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1][2]

Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4][5] Due to its irritant properties, any waste containing this compound must be managed as hazardous waste.

Chemical Incompatibilities: A critical aspect of safe waste handling is segregation. This compound is incompatible with:

  • Strong Oxidizing Agents: Mixing can lead to violent reactions.[1]

  • Strong Bases: As an acid, it will react with bases, potentially generating heat.[6][7]

Accidental mixing of incompatible waste streams is a leading cause of laboratory incidents. Therefore, dedicated waste containers for specific chemical classes are not just a best practice but an essential safety protocol.

Table 1: Key Properties of this compound
PropertyValueSource(s)
CAS Number 7500-53-0 / 5411-14-3[1][8][9]
Physical State Powder Solid[2]
GHS Hazard Codes H315, H319, H335[1][2]
GHS Signal Word Warning[1][2]
Primary Incompatibilities Strong Oxidizing Agents, Strong Bases[1][6][7]
Disposal Mandate Dispose of contents/container to an approved waste disposal plant[2][8][10]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final removal by trained professionals. This workflow is designed to be a self-validating system, ensuring compliance at each stage.

Step 1: Waste Identification and Segregation

Immediately upon generation, identify the waste. Is it pure, unreacted this compound? Is it a solution? Is it mixed with other non-incompatible reagents? This initial characterization determines its path. The cardinal rule is to never mix incompatible waste streams.[11] Waste containing this compound should have its own dedicated container, separate from bases, oxidizers, and other reactive chemicals.[4][11]

Step 2: Container Selection and Management

The integrity of your waste containment is paramount.

  • Material Compatibility: Use only chemically compatible containers. High-density polyethylene (HDPE) containers are a common and effective choice for this type of solid or aqueous acidic waste.[3] Avoid metal containers for acidic waste.[11]

  • Container Condition: The container must be in good condition, free from cracks or deterioration, and must have a secure, leak-proof screw cap.[11][12]

  • Headspace: Do not fill the container to the brim. Always leave at least one inch of headspace to allow for expansion of contents due to temperature changes.[11]

  • Keep Closed: The container must remain closed at all times, except for the brief moment when waste is being added. This minimizes the release of vapors and prevents spills.[13]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and a cornerstone of safety. Every hazardous waste container must be clearly labeled from the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[11]

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").[11]

  • For mixtures, list all components by percentage or volume.[11]

  • The accumulation start date (the date the first waste was added).

Step 4: Accumulation in a Designated Area

Designate a specific location in the lab as a "Satellite Accumulation Area" (SAA).[11][13] This area must be at or near the point of waste generation.

  • The SAA should be under the control of the laboratory personnel.

  • Store the labeled waste container within the SAA.

  • Weekly inspections of the SAA are required to check for leaks and ensure proper labeling.[11][12]

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for up to one year (whichever comes first), it must be removed.[11][13]

  • Do not dispose of this chemical down the drain or in the regular trash.[4][12]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

  • EH&S will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), in accordance with EPA regulations.[3][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Characterize Waste (Solid, Solution, or Mixture?) A->B C Select Chemically Compatible Container (e.g., HDPE) B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container D->E F List All Components and Hazards on Label E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Is Container Full? G->H I Keep Container Securely Closed in SAA & Perform Weekly Checks H->I No J Contact EH&S for Waste Pickup H->J Yes I->H K Professional Disposal via Licensed Facility J->K

Caption: Disposal Workflow for this compound.

Section 3: Emergency Procedures for Spills and Exposures

Even with meticulous protocols, accidents can occur. Swift and correct responses are vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][6][7][10]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][6][7][10]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[2][10]

  • Small Spills (Solid): Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[2] Carefully sweep up the material and place it into a suitable, labeled container for disposal as hazardous waste.[2][6] Do not let the chemical enter drains.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding its hazards, implementing a robust system of segregation, containment, and labeling, and adhering to established institutional and federal guidelines, researchers can ensure a safe laboratory environment for themselves and their colleagues. This commitment to the complete life-cycle management of chemicals is the hallmark of a culture of safety and scientific excellence.

References

A Comprehensive Guide to Personal Protective Equipment for Handling o-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols and logistical information for the handling and disposal of o-Phenylenediacetic acid (CAS No. 7500-53-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a culture of informed and proactive laboratory safety.

Hazard Assessment: Understanding the Risks of o-Phenylenediacetic Acid

o-Phenylenediacetic acid is a light brown solid powder[1]. While extensive toxicological data is not available, it is classified as a hazardous substance with specific risks that necessitate stringent safety controls[2]. The primary hazards are irritation to the skin, eyes, and respiratory system[1][3]. Adherence to proper PPE protocols is therefore not merely a recommendation but a critical requirement for safe handling.

A summary of its hazard profile according to the Globally Harmonized System (GHS) is detailed below.

Hazard Identification Description
GHS Pictogram
Signal Word Warning [1][3]
Hazard Statements H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[1][3]
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact.
Key Precautionary Statements P261: Avoid breathing dust.[1][3]P264: Wash skin thoroughly after handling.[1][3]P271: Use only outdoors or in a well-ventilated area.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE and conditions that may necessitate enhanced protection.

Eye and Face Protection
  • Rationale: o-Phenylenediacetic acid can cause serious eye irritation upon contact[1][3]. Protecting the eyes from dust particles and accidental splashes is paramount.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards[2].

  • Enhanced Protection: Tightly fitting chemical safety goggles should be worn when there is a significant risk of dust generation or splashes, such as when handling larger quantities or during vigorous mixing[4].

  • Full Face Protection: A face shield, worn in conjunction with safety goggles, is required when handling bulk quantities or during procedures with a high potential for splashing[4][5].

Skin Protection: Gloves and Protective Clothing
  • Rationale: This compound is a known skin irritant[1][3]. Protective gloves and clothing create a necessary barrier to prevent direct contact.

  • Gloves:

    • Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, offering good resistance to a variety of chemicals and solid reagents[6]. Always inspect gloves for tears or punctures before use[2][7].

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[2]. Contaminated gloves should be disposed of immediately as hazardous waste[2][7].

  • Protective Clothing:

    • Minimum Requirement: A standard laboratory coat worn fully buttoned.

    • Enhanced Protection: For tasks involving significant dust generation or the potential for spills, chemical-resistant coveralls are recommended[7]. All contaminated clothing must be removed immediately and washed before reuse[1][3].

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Safety footwear that covers the entire foot is recommended where chemicals are handled[7].

Respiratory Protection
  • Rationale: Inhalation of o-Phenylenediacetic acid dust can cause respiratory tract irritation[1][2][3]. Engineering controls are the first line of defense, followed by respiratory protection.

  • Primary Engineering Control: All procedures involving the handling of solid o-Phenylenediacetic acid, especially weighing and transfers, must be performed inside a certified chemical fume hood to minimize dust inhalation[2].

  • When Respirators are Required: If work cannot be conducted within a fume hood or if ventilation is inadequate, respiratory protection is necessary.

    • For Nuisance Dust: A NIOSH-approved N95 particulate respirator (or P1 under EU EN 143) may be sufficient for low-level exposures[6][8].

    • For Higher-Level Protection: For situations with significant dust generation, a half-mask or full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU) should be used[8]. All respirator use must comply with a formal respiratory protection program, including fit testing.

Operational and Disposal Plans

A self-validating safety protocol involves not just wearing PPE, but integrating its use into a structured workflow from preparation to disposal.

Protocol 3.1: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Lab Coat or Coveralls

    • Respiratory Protection (if required)

    • Eye and Face Protection

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Doffing (Taking Off):

    • Gloves (using the proper technique to avoid contamination)

    • Lab Coat or Coveralls (turn inside out as it is removed)

    • Eye and Face Protection

    • Respiratory Protection

    • Crucial Final Step: Wash hands and any exposed skin thoroughly with soap and water immediately after handling the chemical[1][3].

Protocol 3.2: Safe Handling Workflow
  • Preparation: Designate a specific work area inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Weighing and Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills.

  • In Solution: Once the solid is dissolved in a solvent, the risk of dust inhalation is eliminated. However, the risk of skin and eye contact from splashes remains. Continue to wear all required PPE.

  • Post-Handling: Decontaminate the work surface and any equipment used.

Protocol 3.3: Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[1]. If skin irritation occurs, seek medical advice[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids[1]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor[1][3].

  • Spill: Evacuate the area. For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal[8]. Do not let the product enter drains[2].

Protocol 3.4: Waste Disposal
  • All solid o-Phenylenediacetic acid waste, contaminated consumables (e.g., weigh paper, gloves, pads), and empty containers must be disposed of as hazardous chemical waste.

  • Place waste in a clearly labeled, sealed container.

  • Follow all institutional, local, state, and federal regulations for disposal. Disposal via an approved waste disposal plant is required[1][3].

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with o-Phenylenediacetic acid.

PPE_Selection_Workflow start Start: Handling o-Phenylenediacetic acid task What is the task? start->task weighing Weighing <5g or Small-Scale Solution Prep task->weighing Small Scale bulk Bulk Transfer (>5g) or Vigorous Agitation task->bulk Large Scale spill Spill Cleanup task->spill Emergency env Where is the task performed? weighing->env bulk->env ppe3 Required PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Coveralls - Particulate Respirator (N95) spill->ppe3 hood Inside Certified Chemical Fume Hood env->hood Controlled bench Outside Fume Hood (Not Recommended) env->bench Uncontrolled ppe1 Required PPE: - Safety Glasses (side-shields) - Nitrile Gloves - Lab Coat hood->ppe1 For Task: Weighing <5g ppe2 Required PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat / Coveralls hood->ppe2 For Task: Bulk Transfer bench->ppe3 For Any Task

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.